PF-3644022
Description
Properties
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-3644022 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of PF-3644022
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). As a key downstream substrate of the p38 MAPK signaling pathway, MK2 is critically involved in the post-transcriptional regulation of pro-inflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6). This compound acts as an ATP-competitive inhibitor, effectively binding to the ATP pocket of MK2 and preventing the phosphorylation of its downstream substrates. This mechanism leads to a significant reduction in the production of inflammatory mediators, demonstrating therapeutic potential in various inflammatory disease models. This document provides a comprehensive overview of the mechanism of action, kinase selectivity, cellular effects, and relevant experimental methodologies for this compound.
Core Mechanism of Action
This compound is a freely reversible, ATP-competitive inhibitor of MK2.[1][2][3] Its primary mechanism involves binding to the ATP-binding site of the MK2 enzyme, thereby preventing the transfer of phosphate from ATP to downstream substrates.[4][5] The activation of the p38 MAPK pathway, often initiated by cellular stressors like lipopolysaccharide (LPS), leads to the phosphorylation and activation of MK2.[5] Activated MK2, in turn, phosphorylates various targets, including Heat Shock Protein 27 (HSP27), and regulates the stability and translation of mRNAs encoding for pro-inflammatory cytokines.[3][5]
By inhibiting MK2, this compound effectively decouples the inflammatory signal from the upstream p38 MAPK activation. This is a crucial distinction from direct p38 inhibitors, as it allows for the potential preservation of other p38-mediated cellular functions while specifically targeting the MK2-dependent inflammatory cascade.[2][6] The inhibitory action of this compound has been shown to correlate directly with the reduction of phosphorylation of HSP27, a well-established biomarker for MK2 activity.[2][4][7]
Signaling Pathway
The diagram below illustrates the p38/MK2 signaling pathway and the specific point of intervention by this compound.
Caption: The p38/MK2 signaling cascade and inhibition by this compound.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for its primary target, MK2, and maintains good selectivity across the human kinome.
Table 1: In Vitro Enzyme Inhibition
| Target Kinase | Parameter | Value (nM) | Reference(s) |
| MK2 | IC₅₀ | 5.2 | [7] |
| Kᵢ | 3 | [1][2][7] | |
| MK3 | IC₅₀ | 53 | [7][8] |
| MK5 / PRAK | IC₅₀ | 5.0 | [7][8] |
| MNK2 | IC₅₀ | 148 | [2][7][8] |
| MNK1 | IC₅₀ | 3,000 | [8] |
| MSK1 | IC₅₀ | >1,000 | [8] |
| MSK2 | IC₅₀ | >1,000 | [8] |
| RSK1-4 | IC₅₀ | >1,000 | [8] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Activity
| Assay | Cell Line / System | Parameter | Value | Reference(s) |
| TNFα Production | U937 Monocytic Cells | IC₅₀ | 160 nM | [2][7] |
| TNFα Production | Human PBMCs | IC₅₀ | 160 nM | [8] |
| TNFα Production | Human Whole Blood (LPS-stimulated) | IC₅₀ | 1.6 µM | [2][3][7] |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC₅₀ | 10.3 µM | [2][3][7] |
| HSP27 Phosphorylation | U937 Cells | IC₅₀ | 86.4 nM | [6] |
PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key assays used to characterize this compound.
In Vitro MK2 Kinase Activity Assay
This assay quantifies the enzymatic activity of MK2 and the inhibitory effect of this compound.
Protocol:
-
Reaction Mixture Preparation: All kinase reactions are performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% bovine serum albumin (BSA), and 0.0005% Tween 20.[1]
-
Enzyme and Substrate: Recombinant MK2 enzyme is used with a fluorescently labeled peptide derived from Heat Shock Protein 27 (HSP27) as the substrate.[1]
-
Inhibitor Preparation: this compound is serially diluted in DMSO to achieve a range of final concentrations.
-
Reaction Initiation: The reaction is initiated by adding MgATP at a concentration equivalent to the apparent Kₘ for MK2.[1][2] Reactions are conducted at room temperature.
-
Termination: For endpoint experiments, reactions are terminated during the linear phase by the addition of 30 mM EDTA.[1]
-
Detection and Analysis: The phosphorylated peptide product is separated from the unphosphorylated substrate via electrophoresis using a Caliper LabChip 3000 instrument. The amount of phosphorylated product is quantified by fluorescence.[1] IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro MK2 kinase activity assay.
Cellular TNFα Production Assay
This assay measures the ability of this compound to inhibit the production of TNFα in a cellular context.
Protocol:
-
Cell Culture: Human U937 monocytic cells or freshly isolated human PBMCs are cultured in appropriate media.[1][2]
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.[1]
-
Stimulation: Cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Incubation: The stimulated cells are incubated for a set period (4 hours for U937 cells, 16 hours for PBMCs) to allow for cytokine production and secretion.[1]
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells.
-
Quantification: TNFα levels in the supernatant are measured using a quantitative method such as an electrochemiluminescence MesoScale Discovery (MSD) immunoassay kit.[1]
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of TNFα inhibition against the inhibitor concentration.
Caption: Workflow for the cellular TNFα production assay.
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of MK2. Its mechanism of action is centered on the direct inhibition of MK2 kinase activity, leading to the downstream suppression of pro-inflammatory cytokine production. The compound effectively blocks the phosphorylation of MK2 substrates like HSP27 and reduces TNFα and IL-6 levels in cellular and whole blood assays. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating the p38/MK2 signaling axis and the therapeutic potential of MK2 inhibition in inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
PF-3644022: A Selective, ATP-Competitive Inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-3644022, a potent and selective small-molecule inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2). This document details the inhibitor's mechanism of action, biochemical and cellular activity, and its efficacy in preclinical models of inflammation. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.
Introduction: The p38/MK2 Signaling Axis in Inflammation
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1][2] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates a number of downstream substrates, including the serine/threonine kinase MK2 (also known as MAPKAPK2).[2][3][4] The p38/MK2 signaling axis plays a pivotal role in the inflammatory process, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6).[2][5][6]
Activated MK2 phosphorylates various target proteins, including RNA-binding proteins like tristetraprolin (TTP), which modulates the stability and translation of cytokine mRNAs.[6] Given its crucial role in cytokine production, MK2 has emerged as an attractive therapeutic target for inflammatory diseases.[5] Inhibiting MK2 offers a potentially more selective approach to modulating inflammatory responses compared to broader inhibition of the upstream p38 kinase, which could have a different safety profile.[5] this compound is a well-characterized, potent, and selective ATP-competitive inhibitor developed to target MK2.[5]
The p38/MK2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical p38/MK2 signaling cascade, which is activated by various extracellular stressors and inflammatory cytokines.[1][2][7] The pathway culminates in the production of inflammatory mediators. This compound acts by directly competing with ATP for binding to MK2, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent inflammatory cascade.[5][8][9]
Quantitative Data Summary
This compound has been extensively profiled in biochemical, cellular, and in vivo assays to determine its potency, selectivity, and efficacy. The data below is compiled from multiple studies.
Table 1: Biochemical Potency and Selectivity
| Target Kinase | Parameter | Value (nM) | Reference |
| MK2 (MAPKAPK2) | Ki | 3 | [5][9][10] |
| MK2 (MAPKAPK2) | IC50 | 5.2 | [10][11][12] |
| MK3 (MAPKAPK3) | IC50 | 53 | [11][12] |
| MK5 (PRAK) | IC50 | 5.0 | [11][12] |
| MNK2 | IC50 | 148 | [11][12] |
| MNK1 | IC50 | 3,000 | [12] |
| MSK1 / MSK2 | IC50 | >1,000 | [12] |
| RSK1-4 | IC50 | >1,000 | [12] |
Note: this compound demonstrated high selectivity when profiled against a panel of 200 human kinases, with only 16 kinases showing >50% inhibition at a 1 µM concentration.[5][13]
Table 2: Cellular Activity
| Assay System | Parameter | Value (nM) | Reference |
| LPS-stimulated U937 Monocytic Cells (TNF-α production) | IC50 | 159 - 160 | [5][8][10][12] |
| LPS-stimulated Human PBMCs (TNF-α production) | IC50 | 160 | [5][10][12] |
| LPS-stimulated U937 Cells (HSP27 phosphorylation) | IC50 | 201 | [8] |
| LPS-stimulated Human Whole Blood (TNF-α production) | IC50 | 1,600 - 1,970 | [5][8][12] |
| LPS-stimulated Human Whole Blood (IL-6 production) | IC50 | 10,300 | [5][8] |
Table 3: In Vivo Efficacy
| Animal Model | Parameter | Oral Dose (mg/kg) | Reference |
| Rat LPS-Induced Endotoxemia (TNF-α inhibition) | ED50 | 6.9 - 7.02 | [5][8][14] |
| Rat Streptococcal Cell Wall-Induced Arthritis (Paw swelling inhibition) | ED50 | 20 | [5][8][11][12] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against MK2 using a fluorescence-based assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38MAPK and MK2 Pathways Are Important for the Differentiation-Dependent Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 14. biorxiv.org [biorxiv.org]
PF-3644022: A Technical Guide to its ATP-Competitive Inhibition of MAPKAPK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of PF-3644022 as a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2). The document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental protocols used for its characterization, presented in a structured format for clarity and ease of comparison.
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a key downstream substrate of the p38 MAPK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to environmental stress and inflammatory cytokines.[1][2] Upon activation by p38 MAPK, MK2 phosphorylates various downstream targets, leading to the regulation of gene expression, mRNA stabilization, and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[3][4] Consequently, the p38-MK2 signaling axis has emerged as a significant therapeutic target for a range of inflammatory diseases.[2][5]
This compound, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[4][6]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a potent, freely reversible, and ATP-competitive inhibitor of MK2.[3][4][6][7] Its development represents a strategic approach to modulate the inflammatory response by targeting a downstream effector in the p38 pathway, potentially offering a different safety profile compared to direct p38 kinase inhibitors.[3][4] This guide delves into the quantitative data, experimental methodologies, and signaling pathway interactions that define the pharmacological profile of this compound.
Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effect on MK2 by competing with ATP for binding to the enzyme's catalytic site.[3][4][7] This mode of action is supported by enzyme kinetic studies and crystallographic analyses, which confirm that this compound occupies the ATP-binding pocket of MK2.[7] By blocking the binding of ATP, the inhibitor prevents the phosphotransfer reaction, thereby inhibiting the phosphorylation of MK2 substrates. The potent and reversible nature of this inhibition underscores its potential for therapeutic intervention.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against MK2 and other kinases, as well as its cellular activity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Parameter | Value (nM) |
| MAPKAPK2 (MK2) | Ki | 3 [3][4][6][8] |
| MAPKAPK2 (MK2) | IC50 | 5.2 [8][9] |
| MAPKAPK3 (MK3) | IC50 | 53[8][9] |
| PRAK (MK5) | IC50 | 5.0[8][9] |
| MNK2 | IC50 | 148[8][9] |
| MNK1 | IC50 | 3,000[9] |
| MSK1 | IC50 | >1,000[9] |
| MSK2 | IC50 | >1,000[9] |
| RSK1-4 | IC50 | >1,000[9] |
Table 2: Cellular Activity of this compound
| Cell Line/System | Assay | Parameter | Value (nM) |
| U937 human monocytic cells | LPS-induced TNFα production | IC50 | 159 - 160[3][4][8] |
| Human PBMCs | LPS-induced TNFα production | IC50 | 160[8][9] |
| Human Whole Blood | LPS-induced TNFα production | IC50 | 1,600 (1.6 µM)[3][4][8] |
| Human Whole Blood | LPS-induced IL-6 production | IC50 | 10,300 (10.3 µM)[3][4][8] |
| U937 cells | Inhibition of phospho-HSP27 | IC50 | 86.4[10] |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Parameter | Route | ED50 (mg/kg) |
| Acute LPS-induced TNFα | Inhibition of TNFα production | Oral | 6.9[3][4] |
| Streptococcal Cell Wall-induced Arthritis | Inhibition of paw swelling | Oral | 20[3][4][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: p38/MAPKAPK2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro MAPKAPK2 kinase inhibition assay.
Caption: Workflow for assessing the cellular activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Assay for MAPKAPK2 Inhibition
This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against MK2.
Objective: To quantify the potency (IC50 or Ki) of this compound in inhibiting the enzymatic activity of recombinant MK2.
Materials:
-
Recombinant human MAPKAPK2 (MK2) enzyme
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5)[6]
-
Fluorescently labeled substrate peptide (e.g., based on HSP27)[6] or a generic kinase substrate.
-
Adenosine triphosphate (ATP)
-
This compound stock solution (in DMSO)
-
Microplate (e.g., 384-well)
-
Kinase activity detection system (e.g., Caliper LabChip 3000, Promega ADP-Glo™, Cisbio HTRF® KinEASE™)[6][10][11]
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant MK2 enzyme and the substrate peptide in the kinase reaction buffer. The concentrations should be optimized for the specific assay format.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. A vehicle control (DMSO only) must be included.
-
Reaction Initiation: In a microplate, combine the enzyme/substrate mixture with the diluted this compound or vehicle control. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for MK2 to accurately determine ATP-competitive inhibition.[10]
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).[11]
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will vary depending on the platform used:
-
Caliper LabChip: Electrophoretically separate the phosphorylated and unphosphorylated peptide and quantify the respective peaks.[6]
-
ADP-Glo™ Assay: Measure the amount of ADP produced, which is proportional to kinase activity, via a luciferase-based reaction.[11]
-
HTRF® KinEASE™: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to detect the phosphorylated substrate.[10]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can be determined through kinetic studies by measuring initial velocities at varying ATP and inhibitor concentrations.
Cellular Assay for Inhibition of TNFα Production
This protocol describes a cell-based assay to measure the ability of this compound to inhibit the production of TNFα in response to an inflammatory stimulus.
Objective: To determine the cellular potency (IC50) of this compound in a physiologically relevant context.
Materials:
-
Human monocytic cell line (e.g., U937) or primary human peripheral blood mononuclear cells (PBMCs)[3][6]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
TNFα detection kit (e.g., ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay)[6]
Procedure:
-
Cell Seeding: Seed U937 cells or PBMCs into a 96-well plate at a predetermined density. For some cell lines like U937, differentiation with phorbol 12-myristate 13-acetate (PMA) may be required.[10]
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 1 hour).[6]
-
Stimulation: Stimulate the cells by adding LPS to each well at a final concentration known to induce a robust TNFα response (e.g., 100 ng/mL).[6]
-
Incubation: Incubate the plates for a period that corresponds to peak TNFα production (e.g., 4 hours for U937 cells, 16 hours for PBMCs).[6]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a validated immunoassay (e.g., ELISA or MSD).
-
Data Analysis: Calculate the percentage of inhibition of TNFα production for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Selectivity and Off-Target Effects
While this compound is a potent inhibitor of MK2, it also exhibits activity against other closely related kinases. A kinase panel screening of 200 human kinases at a concentration of 1 µM this compound revealed that 16 kinases showed more than 50% inhibition.[3] Further profiling of these kinases demonstrated that while this compound is highly potent against MK2 and PRAK (MK5), it displays reduced potency against other kinases, including MK3 and MNK2.[8][9] This selectivity profile is crucial for understanding the compound's overall biological effects and potential for off-target toxicities. Notably, this compound did not inhibit the upstream kinase p38 MAPK.[10]
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of MAPKAPK2. The quantitative data from both in vitro and cellular assays consistently demonstrate its ability to effectively block the p38-MK2 signaling pathway, leading to a significant reduction in the production of key pro-inflammatory cytokines. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of MK2 inhibition. The comprehensive understanding of this compound's mechanism of action, potency, and selectivity, as outlined in this technical guide, provides a solid foundation for its application as a research tool and for the development of novel anti-inflammatory therapeutics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for Mitogen-Activated Protein Kinase (MARK) Subtypes and MARK Activating Protein Kinase-2 (MAPKAP K-2) Using a Common Cell Lysate | Springer Nature Experiments [experiments.springernature.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. promega.com.cn [promega.com.cn]
The Role of PF-3644022 in the p38 MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, primarily through the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][2] Consequently, this pathway has been a key target for the development of anti-inflammatory therapeutics. While direct inhibition of p38 MAPK has been explored, concerns regarding off-target effects and toxicity have led to the investigation of downstream targets.[1][3] One such target is the MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK.[1][4] This technical guide provides an in-depth overview of PF-3644022, a potent and selective, ATP-competitive inhibitor of MK2, and its role in modulating the p38 MAPK signaling cascade.[1][5][6][7]
Introduction to the p38 MAPK/MK2 Signaling Axis
The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines, pathogens, and cellular stress.[2] Upon activation, a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates its downstream substrate, MK2.[4] Activated MK2 plays a crucial role in post-transcriptional regulation of gene expression, particularly by stabilizing the mRNAs of pro-inflammatory cytokines like TNFα and IL-6.[1] By targeting MK2, this compound offers a more focused approach to inhibiting pro-inflammatory cytokine production, potentially mitigating the broader effects of direct p38 MAPK inhibition.[8]
This compound: Mechanism of Action and Kinase Selectivity
This compound, with the chemical name (10R)-9,10,11,12-tetrahydro-10-methyl-3-(6-methyl-3-pyridinyl)-8H-[1][9]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a potent, freely reversible, ATP-competitive inhibitor of MK2.[1][6][10] Enzyme kinetic studies have confirmed that this compound binds to the ATP-binding pocket of MK2, preventing the phosphorylation of its substrates.[11]
In Vitro Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized against a panel of kinases. The compound demonstrates high affinity for MK2, with a Ki value of 3 nM and an IC50 of 5.2 nM.[5][9] It also shows potent inhibition of the closely related p38-regulated/activated kinase (PRAK/MK5) with an IC50 of 5.0 nM.[9][10]
| Kinase Target | IC50 (nM) | Ki (nM) |
| MK2 (MAPKAPK2) | 5.2 | 3 |
| PRAK (MK5) | 5.0 | N/A |
| MK3 | 53 | N/A |
| MNK2 | 148 | N/A |
| MNK1 | 3,000 | N/A |
| MSK1 | >1,000 | N/A |
| MSK2 | >1,000 | N/A |
| RSK1-4 | >1,000 | N/A |
| Data compiled from multiple sources.[9][10] |
This compound exhibits significant selectivity for MK2 over other kinases, including other members of the MAPKAP kinase family.[9] When profiled against a broad panel of 200 human kinases, it showed good selectivity.[1][6]
Cellular and In Vivo Activity of this compound
The inhibitory effect of this compound on the p38 MAPK/MK2 pathway translates to potent anti-inflammatory activity in cellular and in vivo models.
Cellular Activity
In various cell-based assays, this compound effectively inhibits the production of pro-inflammatory cytokines. A key downstream effect of MK2 inhibition is the reduced phosphorylation of heat shock protein 27 (HSP27), a direct substrate of MK2.[8] The inhibition of TNFα production by this compound correlates closely with the inhibition of HSP27 phosphorylation.[1][6]
| Cell Line/System | Stimulus | Effect | IC50 |
| Human U937 monocytic cells | LPS | Inhibition of TNFα production | 160 nM |
| Human peripheral blood mononuclear cells (PBMCs) | LPS | Inhibition of TNFα production | 160 nM |
| Human whole blood | LPS | Inhibition of TNFα production | 1.6 µM |
| Human whole blood | LPS | Inhibition of IL-6 production | 10.3 µM |
| U937 cells | LPS | Inhibition of phospho-HSP27 | 86.4 nM |
| Data compiled from multiple sources.[1][6][8][9][10] |
Importantly, this compound does not inhibit the phosphorylation of p38 MAPK itself, confirming its mechanism of action downstream of p38.[6][8] Furthermore, it has been shown to have minimal effect on the production of the anti-inflammatory cytokine IL-10, in contrast to some p38 MAPK inhibitors.[2][8]
In Vivo Efficacy
This compound is orally bioavailable and has demonstrated efficacy in animal models of inflammation.[1][5]
| Animal Model | Effect | ED50 |
| Rat LPS-induced TNFα model | Dose-dependent inhibition of TNFα production | 6.9 mg/kg |
| Rat streptococcal cell wall-induced arthritis | Dose-dependent inhibition of paw swelling | 20 mg/kg |
| Mouse LPS-induced endotoxemia | Dose-related inhibition of TNFα release | 7.02 mg/kg |
| Data compiled from multiple sources.[1][6][8] |
These in vivo studies provide proof-of-concept for the anti-inflammatory potential of MK2 inhibition with this compound.[8]
Experimental Protocols
In Vitro Kinase Assay
The kinase activity of MK2 is typically assayed using a fluorescently labeled heat shock protein 27 (HSP27) peptide as a substrate.[7]
-
Reaction Buffer: 20 mM HEPES, 10 mM MgCl2, 1 mM dithiothreitol, 0.01% bovine serum albumin, and 0.0005% Tween 20, pH 7.5.[7]
-
Procedure:
-
Reactions are performed at room temperature.[7]
-
The initial velocities of the kinase reaction are determined in the presence and absence of varying concentrations of this compound.[7]
-
To determine the mechanism of inhibition, ATP concentrations are varied while the HSP27 peptide concentration is held constant.[6][7]
-
Reactions are terminated during the linear phase by the addition of 30 mM EDTA.[7]
-
The phosphorylated peptide product is separated from the substrate peptide electrophoretically and quantified using a Caliper LabChip 3000 system.[7]
-
Cellular Assay for TNFα Production
-
Cell Lines: Human U937 monocytic cells or human peripheral blood mononuclear cells (PBMCs).[7]
-
Procedure:
-
Cells are pretreated with varying concentrations of this compound for 1 hour.[7]
-
Cells are then stimulated with lipopolysaccharide (LPS) at 100 ng/ml.[7]
-
TNFα levels in the cell culture supernatant are measured at 4 hours (for U937 cells) or 16 hours (for PBMCs) after LPS stimulation.[7]
-
TNFα levels are quantified using an electrochemiluminescence MesoScale Discovery (MSD) TNFα kit.[7]
-
Visualizing the Role of this compound
p38 MAPK Signaling Pathway and this compound Inhibition
Caption: The p38 MAPK signaling cascade leading to pro-inflammatory cytokine production, with the inhibitory action of this compound on MK2 highlighted.
Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for the characterization of the MK2 inhibitor, this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MK2 that effectively blocks the downstream signaling of the p38 MAPK pathway, leading to a reduction in pro-inflammatory cytokine production. Its oral bioavailability and demonstrated efficacy in preclinical models of inflammation highlight the therapeutic potential of targeting MK2. This technical guide provides a comprehensive summary of the mechanism, activity, and experimental evaluation of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and inflammation research.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to PF-3644022: Mechanism and Inhibition of TNF-α Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). It details the compound's mechanism of action, presents key quantitative data on its inhibitory effects, and outlines the experimental protocols used to characterize its activity. The primary focus is on the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in inflammatory processes.
Introduction: Targeting the p38/MK2 Pathway
Inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines, with TNF-α playing a central role. The p38 MAPK signaling cascade is a key regulator of TNF-α production at both the transcriptional and translational levels.[1][2] Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a direct downstream substrate of p38 kinase.[1] Its activation is crucial for modulating the stability and translation of TNF-α mRNA.[1]
This compound, a benzothiophene derivative, is a potent, ATP-competitive inhibitor of MK2.[1][3] By targeting MK2, this compound effectively blocks the signaling cascade that leads to the production of TNF-α and other pro-inflammatory cytokines like Interleukin-6 (IL-6), demonstrating efficacy in both acute and chronic models of inflammation.[1][3] This makes MK2 an attractive therapeutic target, and this compound a valuable tool for studying its role in inflammation.
Mechanism of Action of this compound
This compound functions as a freely reversible, ATP-competitive inhibitor of MK2.[1][3] Its primary mechanism involves binding to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.
The canonical pathway leading to TNF-α production, and the point of inhibition by this compound, is as follows:
-
Upstream Activation: Cellular stressors, such as lipopolysaccharide (LPS), activate the p38 MAPK pathway.[2][4]
-
MK2 Phosphorylation: Activated p38 MAPK directly phosphorylates and activates MK2.
-
Substrate Phosphorylation: Activated MK2, in turn, phosphorylates several downstream targets, most notably Heat Shock Protein 27 (HSP27) and Tristetraprolin (TTP).[5][6] The phosphorylation of HSP27 is a reliable biomarker for MK2 activity.[1][3][7]
-
mRNA Stabilization and Translation: The phosphorylation of these substrates leads to the stabilization and enhanced translation of AU-rich element-containing mRNAs, including the mRNA for TNF-α.
-
Inhibition by this compound: this compound binds to MK2 and prevents its kinase activity. This action blocks the phosphorylation of HSP27 and other substrates, thereby inhibiting the production of TNF-α.[1][3] Importantly, this compound does not inhibit the upstream phosphorylation of p38 MAPK itself.[4]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity & Selectivity of this compound
| Target Kinase | Parameter | Value (nM) | Reference |
| MK2 (MAPKAPK2) | IC₅₀ | 5.2 | [7] |
| Kᵢ | 3 | [1][3][7] | |
| MK3 (MAPKAPK3) | IC₅₀ | 53 | [7] |
| PRAK (MAPKAPK5) | IC₅₀ | 5.0 | [7] |
| MNK2 | IC₅₀ | 148 | [7] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Activity of this compound
| Assay | Cell Type/System | Parameter | Value | Reference |
| TNF-α Production | U937 Monocytic Cells | IC₅₀ | 159-160 nM | [1][3][7] |
| Human PBMCs | IC₅₀ | ~160 nM | [1][3][7] | |
| Human Whole Blood (LPS-stimulated) | IC₅₀ | 1.6 µM | [1][3][7] | |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC₅₀ | 10.3 µM | [1][3][7] |
| HSP27 Phosphorylation | U937 Cells (LPS-stimulated) | IC₅₀ | 86.4 nM | [4] |
PBMCs: Peripheral Blood Mononuclear Cells.
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Parameter | Value (mg/kg) | Reference |
| Acute LPS-induced TNF-α | ED₅₀ | 6.9 | [1][3] |
| Chronic Streptococcal Cell Wall-induced Arthritis | ED₅₀ (Paw Swelling Inhibition) | 20 | [1][3][7] |
ED₅₀: Half maximal effective dose.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core assays used to characterize this compound.
In Vitro MK2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of MK2.
Principle: The kinase activity of recombinant MK2 is measured using a fluorescently labeled peptide substrate derived from HSP27.[8] In the presence of ATP, MK2 phosphorylates the peptide. The phosphorylated product is then separated from the unphosphorylated substrate electrophoretically and quantified by fluorescence.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5).[8]
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO and add to the reaction wells.
-
Enzyme and Substrate Addition: Add recombinant human MK2 enzyme and the fluorescently labeled HSP27 peptide substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (typically at its apparent Kₘ value).[3][8]
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time, ensuring the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by adding 30 mM EDTA.[8]
-
Analysis: Analyze the samples using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates the phosphorylated peptide from the substrate peptide, and the amount of product is quantified by fluorescence.
-
Data Calculation: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell-Based TNF-α Production Assay
This assay determines the potency of this compound in a more physiologically relevant cellular context.
Principle: A monocytic cell line (e.g., U937) or primary cells (hPBMCs) are stimulated with LPS to induce the production and secretion of TNF-α.[3] The amount of TNF-α released into the cell culture supernatant is measured in the presence and absence of the inhibitor.
Detailed Protocol:
-
Cell Plating: Seed U937 cells or hPBMCs into 96-well plates at a predetermined density.
-
Compound Pre-treatment: Add varying concentrations of this compound to the wells and pre-incubate for 1 hour at 37°C.[3][8]
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.[8] Include control wells with no LPS and/or no compound.
-
Incubation: Incubate the plates for a specified period (e.g., 4 hours for U937 cells or 16 hours for hPBMCs) at 37°C.[3][8]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a suitable immunoassay, such as a commercially available ELISA kit or an electrochemiluminescence-based platform (e.g., MesoScale Discovery).[3][8]
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage inhibition of TNF-α production against the log concentration of this compound.
Western Blot Analysis of Pathway Phosphorylation
This method is used to confirm the mechanism of action by observing the phosphorylation status of key proteins within the signaling pathway.
Principle: Cells are treated with this compound and stimulated with LPS. Cell lysates are then prepared and subjected to SDS-PAGE to separate proteins by size. Specific antibodies are used to detect the total and phosphorylated forms of target proteins like p38 and HSP27.
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., U937) with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Ser78-HSP27 or anti-phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: To confirm equal protein loading and pathway specificity, strip the membrane and re-probe with antibodies for total HSP27, total p38, and a loading control (e.g., GAPDH or β-actin). This compound should inhibit HSP27 phosphorylation without affecting p38 phosphorylation.[3][4]
Conclusion
This compound is a well-characterized, potent, and selective MK2 inhibitor that effectively suppresses TNF-α production both in vitro and in vivo. Its ATP-competitive mechanism of action is confirmed by its ability to block the phosphorylation of the downstream MK2 substrate, HSP27, without affecting the upstream activation of p38 MAPK. The comprehensive quantitative data and detailed experimental protocols presented in this guide underscore its value as a critical tool for researchers investigating inflammatory signaling pathways and as a lead compound in the development of novel anti-inflammatory therapeutics.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Technical Guide to Utilizing PF-3644022 for the Study of Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-3644022, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). It is designed for researchers in immunology, inflammation, and drug discovery. This document details the mechanism of action of this compound, summarizes its inhibitory activity, and provides comprehensive, step-by-step protocols for its application in in vitro inflammatory models. The guide includes detailed methodologies for cell culture, induction of inflammatory responses using lipopolysaccharide (LPS), and subsequent analysis of cytokine production and signaling pathway modulation.
Introduction to this compound
This compound is a small molecule inhibitor that has emerged as a critical tool for dissecting the roles of the p38 MAPK/MK2 signaling axis in inflammation.[1][2] Structurally identified as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1][3]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one, it functions as a reversible, ATP-competitive inhibitor of MK2.[1][4] The activation of the p38 MAPK pathway is a crucial event in the immune response, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] MK2, a direct downstream substrate of p38 MAPK, plays a pivotal role in regulating the stability and translation of the mRNAs for these cytokines.[1] By selectively targeting MK2, this compound allows for the specific investigation of this pathway's contribution to inflammatory processes, offering a more targeted approach compared to broader p38 MAPK inhibitors.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the ATP pocket of MK2, thereby preventing its phosphorylation and activation by p38 MAPK.[2][5] This inhibition is highly selective, making it a valuable tool for studying MK2-specific functions.[1][6] The canonical p38/MK2 signaling pathway, a key regulator of inflammatory responses, is initiated by cellular stressors such as lipopolysaccharide (LPS). This leads to the activation of p38 MAPK, which in turn phosphorylates and activates MK2.[2] Activated MK2 then phosphorylates downstream substrates, including Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP), which ultimately regulate the synthesis and release of pro-inflammatory cytokines.[1][4] this compound does not inhibit the phosphorylation of p38 MAPK itself, but selectively blocks the activity of its substrate, MK2.[7]
Figure 1: Mechanism of action of this compound in the p38/MK2 signaling pathway.
Quantitative Data Presentation
The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Parameter | Value (nM) | Notes |
| MK2 (MAPKAPK2) | Ki | 3 | ATP-competitive inhibition.[1][3][8] |
| MK2 (MAPKAPK2) | IC50 | 5.2 | Enzymatic assay.[3][6][9] |
| MK3 (MAPKAPK3) | IC50 | 53 | [6][9] |
| PRAK (MK5) | IC50 | 5.0 | [6][9] |
| MNK2 | IC50 | 148 | [6][9] |
| MNK1 | IC50 | 3,000 | [9] |
| MSK1/2, RSK1-4 | IC50 | >1,000 | [9] |
Table 2: Cellular Inhibitory Activity of this compound on Cytokine Production
| Cellular System | Cytokine Inhibited | IC50 | Stimulus |
| U937 Monocytic Cells | TNF-α | 159-160 nM | LPS[1][3][4] |
| Human PBMCs | TNF-α | 160 nM | LPS[1][3] |
| Human Whole Blood | TNF-α | 1.6 - 1.97 µM | LPS[1][4][9] |
| Human Whole Blood | IL-6 | 10.3 µM | LPS[1][4] |
| Human PBMCs | IL-1β | ~1-2 µM | LPS[4] |
| Human PBMCs | IL-6 | ~1-2 µM | LPS[4] |
| Human PBMCs | IL-8 | ~1-2 µM | LPS[4] |
| U937 Cells | p-HSP27 | 86.4 - 270 nM | LPS[4][7] |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Animal Model | Parameter Measured | ED50 (mg/kg) |
| Acute LPS-induced TNF-α | TNF-α production | 6.9 - 7.02[1][7] |
| Chronic SCW-induced arthritis | Paw swelling | 20[1][6] |
Detailed Experimental Protocols
The following protocols provide a framework for utilizing this compound in common in vitro inflammatory assays.
Figure 2: General experimental workflow for studying this compound effects.
Protocol 1: U937 Cell Culture, Differentiation, and LPS Stimulation
This protocol details the procedure for preparing U937 cells and inducing an inflammatory response to test the efficacy of this compound.
A. Materials:
-
U937 human monocytic cell line (ATCC CRL-1593.2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
B. U937 Cell Culture and Differentiation:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[10][11]
-
Maintain cell density between 2 x 10⁵ and 2 x 10⁶ viable cells/mL.[12]
-
To differentiate monocytes into macrophage-like cells, seed U937 cells into culture plates at a density of 5 x 10⁵ cells/mL.[13]
-
Incubate for 24-48 hours. Differentiated cells will become adherent.[10][15]
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, PMA-free complete medium and allow cells to rest for an additional 18-24 hours before treatment.[16]
C. This compound Treatment and LPS Stimulation:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the medium from the differentiated U937 cells and add the medium containing the various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.[8]
-
Prepare a working solution of LPS in complete culture medium.
-
Add the LPS solution to the wells to a final concentration of 100 ng/mL to 1 µg/mL.[8][14]
-
Incubate the plates for the desired time period. For TNF-α measurement, a 4-hour incubation is often sufficient. For other cytokines or longer-term studies, 16-24 hours may be necessary.[1][4]
Protocol 2: Cytokine Quantification by ELISA
This protocol describes the measurement of TNF-α in the cell culture supernatant.
A. Materials:
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants from Protocol 1
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (as per kit instructions)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
B. ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, as per the kit manufacturer's instructions.
-
Wash the plate 3-4 times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
While blocking, prepare a standard curve using the recombinant TNF-α standard provided in the kit.
-
After blocking, wash the plate.
-
Add 100 µL of your standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate, then add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate, then add the Avidin-HRP conjugate. Incubate for 1 hour.
-
Wash the plate thoroughly. Add the TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of TNF-α in your samples by interpolating from the standard curve.
Protocol 3: Analysis of p-HSP27 by Western Blot
This protocol is for assessing the inhibition of MK2 activity by measuring the phosphorylation of its direct substrate, HSP27.
A. Materials:
-
Cell lysates from Protocol 1
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-total HSP27, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (film or digital)
B. Western Blot Procedure:
-
Cell Lysis: After the treatment period (a 30-60 minute LPS stimulation is often sufficient for phosphorylation events), wash cells with cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-HSP27 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Reprobing: To analyze total HSP27 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies. Densitometry analysis can then be performed to quantify the ratio of p-HSP27 to total HSP27.
Conclusion
This compound is a highly effective and selective research tool for investigating the role of the MK2 signaling pathway in inflammatory responses. Its potent inhibition of pro-inflammatory cytokine production, coupled with its demonstrated in vivo efficacy, makes it an invaluable asset for studies in inflammation biology and for the preclinical assessment of anti-inflammatory therapeutic strategies. The protocols outlined in this guide provide a robust foundation for researchers to integrate this compound into their experimental workflows.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. mpbio.com [mpbio.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. abcam.com [abcam.com]
- 8. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. Immune regulation is more effective in the U937 inflammation model with mesenchymal stem cell extracellular vesicles stimulated by pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation of inflammatory responses in human U937 macrophages by particulate matter collected from dairy farms: an in vitro expression analysis of pro-inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Reactive Oxygen Species Imaging in U937 Cells [frontiersin.org]
- 14. Azilsartan Suppressed LPS-Induced Inflammation in U937 Macrophages through Suppressing Oxidative Stress and Inhibiting the TLR2/MyD88 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Differentiation of U-937 Monocytes to Macrophage-Like Cells Polarized " by Fatma Husien S. Abdulhadi [corescholar.libraries.wright.edu]
- 16. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Downstream Targets and Biomarkers of PF-3644022
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets and biomarkers of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details the mechanism of action, key molecular interactions, and validated methods for assessing the compound's activity in preclinical research.
Executive Summary
This compound is a small molecule inhibitor that targets the p38/MK2 signaling pathway, a critical cascade in the inflammatory response. By selectively inhibiting MK2, this compound effectively suppresses the production of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor alpha (TNFα). The phosphorylation of Heat Shock Protein 27 (HSP27) serves as a robust and direct biomarker for assessing the in-cell activity of this compound. This guide provides the foundational knowledge and detailed protocols for researchers investigating the therapeutic potential of MK2 inhibition.
Mechanism of Action and Signaling Pathway
This compound is a reversible, ATP-competitive inhibitor of MK2.[1][2][3] The p38 MAPK/MK2 signaling pathway is a key transducer of cellular stress signals, including exposure to lipopolysaccharide (LPS) and pro-inflammatory cytokines. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates a number of downstream substrates that regulate inflammatory processes. A primary mechanism of action for this compound is the inhibition of MK2-mediated phosphorylation of tristetraprolin (TTP), a protein that promotes the degradation of TNFα mRNA. By inhibiting TTP phosphorylation, this compound allows TTP to remain active, leading to decreased stability and translation of TNFα mRNA and ultimately reducing the secretion of TNFα protein.
Below is a diagram illustrating the p38/MK2 signaling pathway and the point of intervention for this compound.
Caption: The p38/MK2 signaling cascade leading to TNFα production and its inhibition by this compound.
Downstream Targets and Biomarkers
The primary downstream effect of this compound is the modulation of inflammatory cytokine production. Key targets and biomarkers are summarized below.
Key Downstream Targets
-
Tumor Necrosis Factor alpha (TNFα): The production of TNFα is potently inhibited by this compound.[1][2][3] This is a primary and functionally significant downstream effect.
-
Interleukin-6 (IL-6): this compound also blocks the production of IL-6 in response to LPS stimulation in human whole blood.[1][2]
-
Interleukin-8 (IL-8): The production of IL-8 is another downstream target inhibited by this compound.
Key Biomarkers
-
Phosphorylated Heat Shock Protein 27 (p-HSP27): HSP27 is a direct substrate of MK2.[1][2] The level of phosphorylated HSP27 (specifically at Serine 78) is a direct and reliable biomarker of MK2 activity in cells.[4] Inhibition of MK2 by this compound leads to a dose-dependent decrease in p-HSP27 levels.[1][2]
Quantitative Data
The following tables summarize the reported in vitro and in vivo potency of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | System | IC50 / Ki | Reference |
| MK2 (MAPKAPK2) | Enzyme Assay | Ki = 3 nM | [1][3] |
| MK2 (MAPKAPK2) | Enzyme Assay | IC50 = 5.2 nM | [5][6] |
| MK3 | Enzyme Assay | IC50 = 53 nM | [5] |
| p38 regulated/activated kinase (PRAK) | Enzyme Assay | IC50 = 5.0 nM | [5] |
| MNK2 | Enzyme Assay | IC50 = 148 nM | [5] |
| TNFα Production | U937 Cells | IC50 = 160 nM | [1][2][5] |
| TNFα Production | Human PBMCs | IC50 = 160 nM | [5][6] |
| TNFα Production | Human Whole Blood (LPS-stimulated) | IC50 = 1.6 µM | [1][2] |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC50 = 10.3 µM | [1][2] |
| p-HSP27 Inhibition | U937 Cells | Correlates with TNFα inhibition | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Model | Effect | ED50 | Reference |
| Rat Acute LPS-induced TNFα Model | Inhibition of TNFα production | 6.9 mg/kg | [1][2] |
| Rat Chronic Streptococcal Cell Wall-induced Arthritis Model | Inhibition of paw swelling | 20 mg/kg | [1][2] |
Experimental Protocols
Detailed protocols for key experiments to assess the downstream effects and biomarkers of this compound are provided below.
MK2 Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of this compound on MK2.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Human TNF-alpha ELISA Kit - Quantikine DTA00D: R&D Systems [rndsystems.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
PF-3644022: A Technical Guide to a Potent and Selective MK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3644022 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] With a CAS Number of 1276121-88-0, this benzothiophene compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor α (TNFα).[2] Its mechanism of action, downstream of p38 MAPK, presents a compelling therapeutic target for inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
This compound, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[3]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a well-characterized small molecule inhibitor.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1276121-88-0 | [4] |
| Molecular Formula | C₂₁H₁₈N₄OS | |
| Molecular Weight | 374.46 g/mol | [4] |
| Appearance | Powder | [4] |
| Purity | ≥98% | |
| Solubility | Soluble to 40 mM in DMSO | |
| Storage | Store at +4°C (powder); -20°C for up to 2 years (powder); -80°C for up to 6 months (in DMSO) | [4] |
Mechanism of Action: The p38/MK2 Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting MK2, a key serine/threonine kinase downstream of p38 MAPK. The p38/MK2 signaling cascade is a critical regulator of inflammatory responses, particularly the production of cytokines like TNFα and Interleukin-6 (IL-6).
Upon activation by cellular stressors or inflammatory stimuli (e.g., Lipopolysaccharide - LPS), p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates several target proteins. A key substrate of MK2 is Heat Shock Protein 27 (HSP27), and phosphorylation of HSP27 is often used as a biomarker for MK2 activity.[2] By competitively binding to the ATP pocket of MK2, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the inflammatory cascade.[2]
References
- 1. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
Discovery and development of PF-3644022
An In-depth Technical Guide to the Discovery and Development of PF-3644022
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6).[1][2] While p38 MAPK has been an attractive target for anti-inflammatory drug development, clinical trials of p38 inhibitors have been hampered by severe toxicity and lack of efficacy.[3][4] This has led to the exploration of downstream targets within the pathway, with the goal of achieving a more favorable therapeutic window.[3][4]
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key downstream substrate of p38 MAPK.[5] Upon activation by p38, MK2 regulates the stability and translation of TNFα and IL-6 mRNA, making it a crucial node in the inflammatory cascade.[2] Unlike p38 knockout mice, which are embryonically lethal, MK2 knockout mice are viable and fertile, suggesting that inhibiting MK2 may offer a safer anti-inflammatory strategy.[3] this compound, a potent and selective benzothiophene MK2 inhibitor, emerged from these efforts as a promising orally active anti-inflammatory agent.[6][7] This document provides a detailed overview of its discovery, mechanism of action, and preclinical development.
Mechanism of Action: The p38 MAPK/MK2 Signaling Pathway
The p38 MAPK/MK2 signaling axis is activated by a wide array of cellular and environmental stressors, including inflammatory cytokines, lipopolysaccharide (LPS), and UV radiation.[3] This activation initiates a three-tiered kinase cascade involving a MAP3K and a MAP2K (MKK), which in turn phosphorylates and activates p38 MAPK.[8] Activated p38 MAPK then translocates to the nucleus where it phosphorylates and activates MK2.[8] The active p38-MK2 complex is then exported to the cytosol.[5][8]
In the cytosol, MK2 phosphorylates several downstream targets, most notably RNA-binding proteins like tristetraprolin (TTP), which regulates the stability of mRNAs containing AU-rich elements, including those for TNFα and IL-6.[2][9] MK2 also phosphorylates heat shock protein 27 (HSP27), affecting cytoskeletal remodeling and cell migration.[9]
This compound functions as a potent, reversible, and ATP-competitive inhibitor of MK2.[6][7] Crystallographic and kinetic studies have confirmed that it binds directly to the ATP-binding pocket of MK2, preventing the phosphorylation of its downstream substrates and thereby inhibiting the production of inflammatory cytokines.[10]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Kinase Assay of PF-3644022
Introduction: PF-3644022 is a potent, selective, and orally bioavailable small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2).[1][2][3] As an ATP-competitive inhibitor, this compound has demonstrated significant anti-inflammatory effects by potently suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα) and Interleukin-6 (IL-6).[1][2][4] This technical guide provides a comprehensive overview of the in vitro kinase assays used to characterize this compound, detailing its inhibitory activity, selectivity, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of MK2.[2][4][5] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.[2] Kinetic studies have confirmed this mechanism by demonstrating that the initial velocity of the kinase reaction is affected by varying ATP concentrations in the presence of the inhibitor.[2][5] This competitive inhibition is crucial to its function in blocking the inflammatory cascade mediated by the p38/MK2 pathway.
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound have been extensively characterized through various in vitro kinase and cellular assays. The following tables summarize the key quantitative data.
Table 1: Potency against Primary Kinase Targets
| Kinase Target | Assay Type | IC50 Value (nM) | K_i_ Value (nM) |
| MK2 (MAPKAPK2) | Enzymatic | 5.2[1][6][7][8] | 3[1][2][4][5][7][8] |
| PRAK (MK5) | Enzymatic | 5.0[1][6][7] | - |
| MK3 | Enzymatic | 53[1][6][7] | - |
Table 2: Selectivity Profile against Other Kinases
This compound was profiled against a large panel of 200 human kinases to determine its selectivity.[2] While highly selective for MK2, it exhibits some off-target activity.
| Off-Target Kinase | IC50 Value (nM) |
| ASK1 | 60[9] |
| CAMKII | 70[9] |
| DRAK1 | 71[9] |
| MER | 76[9] |
| PIM1 | 88[9] |
| BRSK2 | 90[9] |
| AMPK | 117[9] |
| MNK2 | 148[1][6] |
| BRSK1 | 187[9] |
| MNK-1 | 3,000[6] |
| MSK1, MSK2, RSK1-4 | >1,000[6] |
Table 3: Cellular Inhibitory Activity
The functional consequence of MK2 inhibition was measured by quantifying the reduction of cytokine production in various cell-based models.
| Cellular Assay | Cell Type | IC50 Value |
| TNFα Production Inhibition | Human U937 Monocytic Cells | 160 nM[1][2][4][5][8] |
| TNFα Production Inhibition | Human PBMCs | 160 nM[6][8] |
| TNFα Production Inhibition | LPS-Stimulated Human Whole Blood | 1.6 µM[1][2][4] |
| IL-6 Production Inhibition | LPS-Stimulated Human Whole Blood | 10.3 µM[1][2][4] |
| Phospho-HSP27 Inhibition | Human U937 Monocytic Cells | 86.4 nM[10] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound.
1. In Vitro MK2 Enzymatic Assay
This assay directly measures the catalytic activity of the MK2 enzyme and its inhibition by this compound.
-
Objective: To determine the IC50 and mechanism of inhibition of this compound against recombinant MK2.
-
Materials:
-
Recombinant human MK2 enzyme.
-
Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate.[5]
-
This compound compound.
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20.[5]
-
ATP solution.
-
Stop Solution: 30 mM EDTA.[5]
-
Detection System: Caliper LabChip 3000 or HTRF (Homogeneous Time-Resolved Fluorescence) reader.[5][10]
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the Kinase Reaction Buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the MK2 enzyme and the HSP27 peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. For selectivity experiments, the ATP concentration is typically fixed at the K_m(app)_ for the enzyme.[5]
-
Incubate the reaction at room temperature. The reaction time should be within the linear phase of the enzyme kinetics.
-
Terminate the reaction by adding the Stop Solution (EDTA).[5]
-
Quantify the product (phosphorylated HSP27 peptide) and the remaining substrate. Using a Caliper LabChip 3000, the phosphorylated and unphosphorylated peptides are separated electrophoretically and quantified.[5]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular TNFα Production Assay
This assay measures the ability of this compound to inhibit the production of TNFα in a cellular context, providing a measure of its biological efficacy.
-
Objective: To determine the IC50 of this compound for the inhibition of LPS-induced TNFα production.
-
Materials:
-
Procedure:
-
Plate U937 cells or PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[5]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.[5]
-
Incubate for a specified period (e.g., 4 hours for U937 cells or 16 hours for PBMCs).[5]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a suitable immunoassay kit according to the manufacturer's instructions.
-
Calculate the percentage of TNFα inhibition at each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
p38/MK2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the signaling cascade leading to inflammation and the point of intervention for this compound.
Caption: The p38/MK2 signaling pathway is inhibited by this compound.
General Workflow for In Vitro Kinase Inhibition Assay
This diagram outlines the typical steps involved in performing an in vitro kinase assay to screen for inhibitors like this compound.
Caption: A streamlined workflow for determining kinase inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 9. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 10. biorxiv.org [biorxiv.org]
The MK2 Inhibitor PF-3644022: A Technical Guide for Application in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction.[1] Key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are central to the pathophysiology of RA.[1][2] The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of the synthesis of these cytokines.[3][4] However, direct inhibition of p38 MAPK has been associated with undesirable side effects and a lack of sustained efficacy in clinical trials, potentially due to the blockade of its anti-inflammatory feedback mechanisms.[5][6]
An alternative and more targeted approach is the inhibition of the downstream substrate of p38 MAPK, the MAPK-activated protein kinase 2 (MK2).[5][7] MK2 is a serine/threonine kinase that plays a crucial role in the post-transcriptional regulation of pro-inflammatory cytokine production, particularly TNFα, by stabilizing their mRNA.[3][4][6] Inhibiting MK2 offers the potential for a more selective anti-inflammatory effect while preserving the beneficial functions of the broader p38 MAPK pathway.[5]
This technical guide focuses on PF-3644022, a potent and selective, ATP-competitive inhibitor of MK2.[1][3][4] It provides a comprehensive overview of its application in preclinical models of rheumatoid arthritis, including detailed experimental protocols, quantitative data on its efficacy, and a visualization of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and efficacy of this compound in various models relevant to rheumatoid arthritis.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Target | Parameter | Value | Reference(s) |
| Kinase Assay | Enzyme Assay | MK2 | Ki | 3 nM | [1][3][4] |
| Kinase Assay | Enzyme Assay | MK2 | IC50 | 5.2 nM | [6] |
| Cell-Based Assay | Human U937 Monocytic Cells (LPS-stimulated) | TNFα Production | IC50 | 159 nM | [1][4][8] |
| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (LPS-stimulated) | TNFα Production | IC50 | 160 nM | [3] |
| Cell-Based Assay | Human Whole Blood (LPS-stimulated) | TNFα Production | IC50 | 1.6 µM | [3][4][9] |
| Cell-Based Assay | Human Whole Blood (LPS-stimulated) | IL-6 Production | IC50 | 10.3 µM | [3][4][9] |
| Cell-Based Assay | U937 Cells (LPS-stimulated) | Phospho-HSP27 | IC50 | 86.4 nM | [10] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Arthritis
| Model | Parameter | Route of Administration | Value | Reference(s) |
| Acute LPS-induced TNFα Production | ED50 | Oral | 6.9 mg/kg | [1][3] |
| Acute LPS-induced TNFα Production | EC50 (Plasma Concentration) | Oral | 1.8 µM | [1] |
| Chronic Streptococcal Cell Wall (SCW)-induced Arthritis (Paw Swelling) | ED50 | Oral (b.i.d.) | 20 mg/kg | [1][3] |
| Chronic SCW-induced Arthritis (Paw Swelling) | EC50 (Cmin Plasma Concentration) | Oral (b.i.d.) | 1.9 µM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation in a preclinical model of rheumatoid arthritis.
Caption: MK2 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in the rat SCW-induced arthritis model.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay for MK2 Inhibition
Objective: To determine the direct inhibitory activity of this compound on MK2 kinase.
Materials:
-
Recombinant human MK2 enzyme
-
HSP27 peptide substrate (e.g., derived from mouse HSP27)[11]
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]
-
Assay plates (e.g., 384-well)
-
ADP-Glo™ Kinase Assay kit or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In the wells of the assay plate, add the this compound dilutions. Include wells with vehicle control (e.g., DMSO).
-
Add the MK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP. The final concentration of ATP should be at or near its Km for MK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[10]
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based TNFα Production Assay in U937 Cells
Objective: To assess the potency of this compound in inhibiting TNFα production in a human monocytic cell line.
Materials:
-
Human U937 monocytic cell line
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
TNFα ELISA kit
-
Cell culture plates (e.g., 96-well)
Procedure:
-
Culture U937 cells in RPMI 1640 medium. For some protocols, cells may be differentiated into a macrophage-like phenotype by pre-treatment with PMA (e.g., 10 ng/ml for 24 hours).[12]
-
Seed the cells into 96-well plates at a density of approximately 5 x 105 cells/well.[12]
-
Prepare serial dilutions of this compound and pre-incubate with the cells for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with LPS (e.g., 1 µg/ml) to induce TNFα production.[12]
-
Incubate the plates for a period that corresponds to peak TNFα production (e.g., 4-6 hours).[1][8][12]
-
Centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNFα inhibition against the logarithm of the this compound concentration.
Human Whole Blood Assay for Cytokine Production
Objective: To evaluate the effect of this compound on cytokine production in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy volunteers, collected in heparin-containing tubes.
-
RPMI 1640 medium
-
LPS
-
This compound
-
TNFα and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Within 2 hours of collection, dilute the whole blood with RPMI 1640 medium (e.g., 1:5 dilution).[13]
-
Aliquot the diluted blood into 96-well plates.
-
Add serial dilutions of this compound to the wells and pre-incubate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a specified duration (e.g., 2-6 hours for TNFα, longer for IL-6).[13][14]
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant for cytokine analysis.
-
Measure the concentrations of TNFα and IL-6 using specific ELISA kits.
-
Determine the IC50 values for the inhibition of each cytokine.
Rat Streptococcal Cell Wall (SCW)-Induced Arthritis Model
Objective: To assess the in vivo efficacy of this compound in a chronic, erosive model of arthritis that shares features with human RA.[1][3]
Animals:
-
Female Lewis rats are commonly used as they are susceptible to the induction of SCW arthritis.[3][16]
Induction of Arthritis:
-
Prepare a sterile aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS) fragments.
-
Administer a single intraperitoneal (i.p.) injection of the SCW suspension (e.g., 15 µg rhamnose/g body weight).[1]
-
The disease typically develops in a biphasic manner, with an acute phase within 48 hours, followed by a chronic, erosive phase that becomes established around days 10-21.[3]
Treatment Protocol:
-
On day 10 post-SCW injection, when the chronic phase of arthritis is developing, randomize the animals into treatment groups (e.g., vehicle control, this compound at various doses).[1]
-
Administer this compound or vehicle orally (e.g., by gavage) twice daily (b.i.d.) from day 10 to day 21.[1]
Efficacy Assessment:
-
Clinical Scoring: Monitor the animals regularly for signs of arthritis. A semi-quantitative arthritis index can be used, scoring each paw on a scale of 0-4 based on the severity of erythema and swelling (maximum score of 16 per animal).[1]
-
Paw Volume Measurement: Measure the volume of the hind paws at regular intervals using a plethysmometer or digital calipers to quantify swelling.[1]
-
Histopathology: At the end of the study (e.g., day 21), euthanize the animals and collect the hind paws. Process the joints for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points after the final dose to determine the plasma concentrations of this compound and correlate them with efficacy endpoints and target engagement biomarkers (e.g., phospho-HSP27 levels in peripheral blood mononuclear cells).[1]
Data Analysis:
-
Compare the arthritis scores and paw volumes between the this compound-treated groups and the vehicle control group.
-
Calculate the ED50 (the dose required to achieve 50% of the maximum effect) for the inhibition of paw swelling.
-
Correlate the plasma drug concentrations (Cmax, Cmin) with the observed efficacy to determine the EC50.[1]
Conclusion
This compound is a potent and selective MK2 inhibitor that has demonstrated significant anti-inflammatory efficacy in both in vitro and in vivo models relevant to rheumatoid arthritis. Its ability to inhibit the production of key pro-inflammatory cytokines like TNFα and IL-6 at the post-transcriptional level provides a targeted therapeutic strategy. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and other MK2 inhibitors for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cytokine production (IL-6 and TNF alpha) in whole blood cell cultures of patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. MAPKAPK2 Kinase Enzyme System [promega.jp]
- 12. researchgate.net [researchgate.net]
- 13. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-3644022 in Cell Culture
Introduction
PF-3644022 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2][3] MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which plays a critical role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[3][4] By inhibiting MK2, this compound effectively blocks the production of these cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-inflammatory effects.
Mechanism of Action
The p38 MAPK pathway is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[4] This activation leads to the phosphorylation and subsequent activation of MK2 by p38 MAPK.[4][5] Activated MK2 then phosphorylates downstream targets, including heat shock protein 27 (HSP27) and other proteins involved in mRNA stabilization and translation.[2][4] This regulation increases the stability and translation of mRNAs for pro-inflammatory cytokines like TNFα.[3] this compound acts by competitively binding to the ATP pocket of MK2, preventing its kinase activity and thereby inhibiting the entire downstream signaling cascade that leads to cytokine production.[2][3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PF-3644022 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), in rat models of acute and chronic inflammation. The provided methodologies are based on established preclinical studies to ensure reproducibility and accuracy in assessing the compound's anti-inflammatory efficacy.
Mechanism of Action: MK2 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting MK2, a key downstream kinase in the p38 MAPK signaling cascade. This pathway is activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. By targeting MK2, this compound effectively mitigates this inflammatory response.
Caption: p38 MAPK-MK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in rat models.
Table 1: In Vivo Efficacy of this compound in Rat Models
| Model | Species/Strain | Endpoint | Route of Administration | ED₅₀ | Reference |
| LPS-Induced Endotoxemia | Lewis Rat | Inhibition of TNF-α production | Oral | 6.9 mg/kg | [1] |
| Streptococcal Cell Wall-Induced Arthritis | Lewis Rat | Inhibition of paw swelling | Oral | 20 mg/kg | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Species/Strain | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) | Reference |
| Sprague-Dawley Rat | 10 | Oral | 1200 ± 200 | 2.0 | 6500 ± 1100 | 3.5 | [1] |
| Sprague-Dawley Rat | 30 | Oral | 3500 ± 500 | 4.0 | 28000 ± 4500 | 4.1 | [1] |
Note: The pharmacokinetic data is derived from the cited literature and may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: LPS-Induced Acute Inflammation Model in Rats
This protocol describes the induction of acute inflammation using lipopolysaccharide (LPS) to evaluate the efficacy of this compound in inhibiting TNF-α production.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.025% (v/v) Tween 20 in sterile water
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Saline (0.9% NaCl)
-
Male Lewis rats (225-250 g)
-
Oral gavage needles
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., with EDTA or for serum)
-
Centrifuge
-
Rat TNF-α ELISA kit
Caption: Experimental workflow for the LPS-induced acute inflammation model in rats.
Procedure:
-
Animal Acclimation: Acclimate male Lewis rats for at least 3 days before the experiment.
-
Fasting: Fast the rats for 18 hours prior to dosing, with free access to water.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle (0.5% methylcellulose, 0.025% Tween 20 in water) to the desired concentration.
-
Dosing: Administer this compound or vehicle control orally via gavage at a volume of 1 mL/rat.
-
LPS Challenge: Four hours after compound administration, inject 1 mg/kg of LPS dissolved in sterile saline intravenously.
-
Blood Collection: Ninety minutes after the LPS challenge, collect blood samples via cardiac puncture or another appropriate method.
-
Sample Processing: Allow blood to clot and centrifuge to separate serum.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the serum using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.
Protocol 2: Streptococcal Cell Wall (SCW)-Induced Arthritis Model in Rats
This protocol outlines the induction of chronic arthritis using streptococcal cell wall fragments to assess the anti-inflammatory effects of this compound on paw swelling.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.025% (v/v) Tween 20 in sterile water
-
Streptococcal cell wall (SCW) fragments (peptidoglycan-polysaccharide polymers)
-
Sterile saline (0.9% NaCl)
-
Female Lewis rats (150-175 g)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Plethysmometer or calipers for paw volume/thickness measurement
Caption: Experimental workflow for the streptococcal cell wall-induced arthritis model.
Procedure:
-
Animal Acclimation: Acclimate female Lewis rats for at least 3 days before the experiment.
-
Arthritis Induction: Induce arthritis by a single intraperitoneal injection of an aqueous suspension of SCW fragments.
-
Arthritis Development: Monitor the animals for the development of an acute inflammatory response, typically characterized by paw swelling within 3-5 days.
-
Grouping: On day 3 post-SCW injection, select animals with a significant increase in paw volume and randomize them into treatment groups.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle to the desired concentration.
-
Treatment: From day 3 to day 14 post-SCW injection, administer this compound or vehicle control orally twice daily.
-
Paw Swelling Measurement: On day 21, measure the volume of the hind paws using a plethysmometer or the thickness using calipers.
-
Pharmacokinetic Analysis (Optional): After the final dose on day 21, plasma samples can be collected at various time points to determine the pharmacokinetic profile of this compound.
Protocol 3: Pharmacokinetic Study in Rats
This protocol is for determining the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose, 0.025% Tween 20 in water)
-
Male Sprague-Dawley rats (275-300 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Fasting: Acclimate male Sprague-Dawley rats and fast them overnight before dosing.
-
Dosing: Administer a single oral dose of this compound formulated in the vehicle.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using appropriate software.
References
Application Notes and Protocols: PF-3644022
Topic: Preparing and Utilizing PF-3644022 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2] As a key substrate of p38 MAPK, MK2 plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and Interleukin-6 (IL-6).[1][3] By inhibiting MK2, this compound effectively blocks the production of these cytokines, making it a valuable tool for studying inflammatory pathways and for the development of anti-inflammatory therapeutics.[1][4] This document provides detailed protocols for the preparation of a this compound stock solution in DMSO and its application in a cell-based assay to measure TNFα inhibition.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. It is important to note that solubility can vary between different sources and batches.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₈N₄OS | [5][6] |
| Molecular Weight | 374.46 g/mol | [5][7][8] |
| CAS Number | 1276121-88-0 | [5][6][9] |
| Appearance | Solid Powder | [6] |
| Solubility in DMSO | ≥ 14.98 mg/mL (≥ 40 mM) | [4][5][6][9] |
| Storage (Powder) | Store at +4°C or -20°C | [5][7] |
| Storage (DMSO Stock) | -20°C (1 month) or -80°C (6 months) | [4][7] |
Signaling Pathway of this compound Inhibition
This compound acts by competitively inhibiting ATP binding to MK2, thereby preventing the phosphorylation of its downstream targets, such as HSP27, which are involved in the stabilization and translation of inflammatory cytokine mRNA, including TNFα.[1][3][9]
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research.
Materials:
-
This compound powder (MW: 374.46 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound, use the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000
Volume (µL) = (1 mg / 374.46 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 ≈ 267.05 µL
-
Dissolution: Add 267.05 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][7]
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[9]
Application: Inhibition of LPS-Induced TNFα Production in U937 Cells
This protocol provides a method for evaluating the inhibitory activity of this compound on TNFα production in a human monocytic cell line (U937).
Workflow:
Caption: Workflow for assessing this compound's inhibition of TNFα production.
Materials:
-
U937 human monocytic cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
TNFα ELISA kit
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Serial Dilutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 10 µM).[9] Remember to include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Pre-treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO₂.[9]
-
Stimulation: Following the pre-treatment incubation, add LPS to each well to a final concentration of 100 ng/mL to induce TNFα production. Do not add LPS to negative control wells.[9]
-
Incubation: Incubate the plate for an additional 4 hours.[9]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well for analysis.
-
TNFα Measurement: Quantify the concentration of TNFα in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Plot the data and determine the IC₅₀ value.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against its primary target, MK2, and effectively blocks the production of inflammatory cytokines in various cell-based models.
| Parameter | Target/System | Value | Citations |
| Kᵢ | MK2 (MAPKAPK2) | 3 nM | [1][4][5][9] |
| IC₅₀ | MK2 (MAPKAPK2) | 5.2 nM | [4][5] |
| IC₅₀ | PRAK (MK5) | 5.0 nM | [4][6] |
| IC₅₀ | MK3 (MAPKAPK3) | 53 nM | [4][6] |
| IC₅₀ | TNFα production (U937 cells/PBMCs) | 160 nM | [1][3][5][9] |
| IC₅₀ | TNFα production (Human Whole Blood) | 1.6 µM | [1][3][4] |
| IC₅₀ | IL-6 production (Human Whole Blood) | 10.3 µM | [1][3][4] |
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PF-3644022 in the U937 Monocytic Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3644022 is a potent, selective, and orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which plays a central role in the inflammatory response.[1][2] In immune cells, activation of the p38/MK2 pathway is critical for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][2] this compound acts as an ATP-competitive inhibitor of MK2, effectively blocking its kinase activity.[3][4] This inhibitory action leads to a reduction in the phosphorylation of downstream MK2 substrates, including heat shock protein 27 (HSP27), and subsequently suppresses the production of inflammatory cytokines.[1][4] The human U937 monocytic cell line is a well-established in vitro model for studying monocyte and macrophage biology, including inflammatory signaling pathways.[5][6] U937 cells respond to inflammatory stimuli like lipopolysaccharide (LPS), leading to the robust production of TNFα, making them an ideal system for evaluating the efficacy and mechanism of action of MK2 inhibitors like this compound.[2][4]
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC50 / Ki Value | Reference |
| MK2 Kinase Activity | Enzyme Assay | Ki = 3 nM | [1][3] |
| MK2 Kinase Activity | Enzyme Assay | IC50 = 5.2 nM | [3][7] |
| TNFα Production | U937 Cells | IC50 = 160 nM | [1][3][4] |
| TNFα Production | Human PBMCs | IC50 = 160 nM | [1][4] |
| Phospho-HSP27 Inhibition | U937 Cells | IC50 = 86.4 nM | [8] |
| TNFα Production | Human Whole Blood (LPS-stimulated) | IC50 = 1.6 µM | [1][4] |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC50 = 10.3 µM | [1][4] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in LPS-stimulated U937 cells.
Caption: General experimental workflow for evaluating this compound in U937 cells.
Experimental Protocols
U937 Cell Culture
Materials:
-
U937 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge tubes
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of U937 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL by changing the medium every 2-3 days. To split the culture, centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-seed at the desired density.
Inhibition of LPS-Induced TNFα Production
Materials:
-
Cultured U937 cells
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete growth medium
-
96-well cell culture plates
-
Human TNFα ELISA kit
Protocol:
-
Seed U937 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells by adding 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 1 hour at 37°C and 5% CO2.[9]
-
Prepare a working solution of LPS in complete growth medium.
-
Stimulate the cells by adding 50 µL of the LPS solution to achieve a final concentration of 100 ng/mL.[9]
-
Incubate the plate for 4 hours at 37°C and 5% CO2.[4]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for TNFα measurement.
-
Perform the TNFα ELISA according to the manufacturer's instructions.
Western Blot for Phospho-HSP27
Materials:
-
Treated U937 cells (from a parallel experiment to section 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27 or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After LPS stimulation (a 30-minute stimulation is often sufficient for phosphorylation events), aspirate the medium and wash the cells once with ice-cold PBS.[4]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 13.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control (e.g., total HSP27 or β-actin).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated U937 cells (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Protocol:
-
Prepare and treat the cells with this compound and LPS as described in the TNFα production protocol. The incubation time for viability should match the endpoint of the primary assay.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. static.igem.org [static.igem.org]
- 2. U937. Culture Collections [culturecollections.org.uk]
- 3. U937 cell culture, differentiation and treatment [bio-protocol.org]
- 4. Frontiers | Reactive Oxygen Species Imaging in U937 Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]
- 7. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 8. Sensitive and simple bioassay for human tumour necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phagocytosis of microparticles increases responsiveness of macrophage-like cell lines U937 and THP-1 to bacterial lipopolysaccharide and lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3644022 Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3644022 is a potent, selective, and ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2][3] As a downstream substrate of the p38 MAPK signaling pathway, MK2 plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines.[1][4] this compound has been demonstrated to effectively inhibit the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in peripheral blood mononuclear cells (PBMCs).[1][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in PBMC-based assays.
Mechanism of Action
This compound acts as a reversible ATP-competitive inhibitor of MK2, with a high degree of selectivity over other kinases.[1][5] The activation of the p38 MAPK pathway, often initiated by inflammatory stimuli like lipopolysaccharide (LPS), leads to the phosphorylation and activation of MK2.[1][4] Activated MK2, in turn, phosphorylates downstream targets, including heat shock protein 27 (HSP27), and stabilizes the mRNAs of pro-inflammatory cytokines, leading to their increased translation and secretion.[1][5] this compound specifically targets MK2, thereby preventing the downstream signaling cascade that results in inflammatory cytokine production, without affecting the phosphorylation of p38 MAPK itself.[7]
Data Presentation
The inhibitory effects of this compound on cytokine production in human PBMCs and whole blood are summarized below. These values highlight the potency of the compound in a cellular context.
| Cell Type | Stimulant | Cytokine Inhibited | IC50 Value | Reference |
| Human PBMCs | LPS | TNF-α | 160 nM | [1][5][6] |
| Human PBMCs | LPS | IL-6 | Inhibition Observed | [5] |
| Human PBMCs | LPS | IL-8 | Inhibition Observed | [5] |
| Human Whole Blood | LPS | TNF-α | 1.6 µM | [1][5] |
| Human Whole Blood | LPS | IL-6 | 10.3 µM | [1][5] |
| Kinase Inhibition Profile | ||
| Target Kinase | Inhibitory Constant (Ki) | Reference |
| MK2 | 3 nM | [1][2][3] |
| Target Kinase | IC50 Value | Reference |
| MK2 | 5.2 nM | [3][6] |
| MK3 | 53 nM | [3][6] |
| PRAK/MK5 | 5.0 nM | [3][6] |
| MNK2 | 148 nM | [3][6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
Application Note: Analyzing the Inhibition of HSP27 Phosphorylation by PF-3644022 using Western Blot
Introduction
Heat Shock Protein 27 (HSP27) is a molecular chaperone involved in numerous cellular processes, including stress resistance, actin cytoskeleton dynamics, and inhibition of apoptosis.[1][2] The function of HSP27 is tightly regulated by phosphorylation, primarily at serine residues Ser15, Ser78, and Ser82.[2][3] This phosphorylation is catalyzed by the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2), which is a direct downstream substrate of p38 MAPK.[3] The p38 MAPK/MK2 signaling cascade is activated by various cellular stressors, including inflammatory cytokines, genotoxic agents, and environmental stress.[2][4]
PF-3644022 is a potent and selective, ATP-competitive inhibitor of MK2.[5][6][7] By inhibiting MK2, this compound effectively blocks the phosphorylation of HSP27, making it a valuable tool for studying the downstream effects of the p38/MK2 signaling pathway and a potential therapeutic agent for inflammatory diseases and cancer.[4][5][8] This document provides a detailed protocol for performing a Western blot analysis to quantify the inhibitory effect of this compound on stress-induced HSP27 phosphorylation.
Principle
This protocol describes the treatment of a suitable cell line with a pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS) to induce the p38/MK2 pathway and subsequent HSP27 phosphorylation. Cells are co-treated or pre-treated with the MK2 inhibitor, this compound. Western blot analysis is then used to detect and quantify the levels of phosphorylated HSP27 (p-HSP27) relative to total HSP27 and a loading control. A reduction in the p-HSP27 signal in the presence of this compound demonstrates the inhibitory activity of the compound.
Signaling Pathway and Experimental Workflow
Caption: The p38/MK2 signaling pathway leading to HSP27 phosphorylation and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-HSP27.
Experimental Protocol
This protocol is optimized for U937 human monocytic cells but can be adapted for other cell lines responsive to stimuli like LPS.
Materials and Reagents
-
Cell Line: U937 (or other suitable cell line, e.g., HeLa, THP-1)
-
Reagents:
-
This compound (Tocris, Cat. No. 3968 or equivalent)[6]
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
RIPA Lysis and Extraction Buffer with Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast Polyacrylamide Gels (e.g., 4-15%)
-
PVDF membrane
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[9]
-
Primary Antibodies:
-
Rabbit anti-phospho-HSP27 (Ser82) (Cell Signaling Technology, #2401 or equivalent)[10]
-
Rabbit anti-HSP27 (Total) (Cell Signaling Technology, #2402 or equivalent)
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Procedure
-
Cell Culture and Treatment: a. Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells at a density of 1x10^6 cells/mL in 6-well plates and allow them to acclimate. c. Prepare treatment groups:
- Vehicle Control (e.g., 0.1% DMSO)
- LPS stimulation (e.g., 1 µg/mL)
- LPS (1 µg/mL) + this compound (e.g., 160 nM, based on reported IC50)[5]
- This compound alone (160 nM) d. Pre-treat cells with this compound or vehicle for 1-2 hours. e. Add LPS to the respective wells and incubate for 30-60 minutes (time course may need optimization).
-
Cell Lysis and Protein Quantification: a. Harvest cells by centrifugation. Wash once with ice-cold PBS. b. Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
SDS-PAGE: a. Normalize protein concentrations for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample, and boil at 95-100°C for 5 minutes.[11] c. Load samples onto a precast polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by Ponceau S staining (optional).
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[3] b. Incubate the membrane with primary antibody against p-HSP27 (Ser82) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[3][9] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature. e. Wash three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. To analyze total HSP27 and the loading control, the membrane can be stripped and re-probed, or parallel blots can be run. d. Quantify band intensities using densitometry software (e.g., ImageJ).[12] Normalize the p-HSP27 signal to the total HSP27 signal, which is then normalized to the loading control (β-Actin).
Data Presentation
The densitometry results can be summarized to show the efficacy of this compound.
Table 1: Quantitative Analysis of p-HSP27 Inhibition by this compound
| Treatment Group | p-HSP27 / Total HSP27 Ratio (Normalized to Loading Control) | Fold Change vs. Vehicle Control | % Inhibition of LPS-induced Signal |
| Vehicle Control | 0.15 ± 0.03 | 1.0 | N/A |
| LPS (1 µg/mL) | 1.20 ± 0.11 | 8.0 | 0% |
| LPS + this compound (160 nM) | 0.25 ± 0.05 | 1.7 | 90.5% |
| This compound (160 nM) | 0.14 ± 0.02 | 0.9 | N/A |
Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes, based on expected outcomes from published literature.[4][5][13]
Expected Results
As shown in the table, treatment with LPS is expected to cause a significant increase in the phosphorylation of HSP27 at Ser82.[5] In cells co-treated with this compound, this LPS-induced phosphorylation should be markedly reduced, demonstrating the potent inhibitory effect of the compound on the MK2 kinase.[4][13] Treatment with this compound alone should not significantly alter the basal level of p-HSP27. Total HSP27 levels are not expected to change significantly within the short treatment timeframe. This Western blot protocol provides a reliable method for confirming the on-target activity of this compound and quantifying its inhibitory potency in a cellular context.
References
- 1. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-HSP27 (Ser82) Antibody (#2401) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. genscript.com [genscript.com]
- 12. Upregulation of TGF-β-induced HSP27 by HSP90 inhibitors in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Note: Quantitative Measurement of TNF-alpha Inhibition by PF-3644022 using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for measuring the inhibitory effect of PF-3644022 on Tumor Necrosis Factor-alpha (TNF-alpha) production in a cell-based assay. This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory signaling pathway.[1][2] By inhibiting MK2, this compound effectively blocks the production of pro-inflammatory cytokines, including TNF-alpha.[3][4] This application note details the mechanism of action, provides a step-by-step experimental workflow from cell culture to data analysis, and outlines a standard sandwich ELISA protocol for the accurate quantification of TNF-alpha.
Mechanism of Action: Inhibition of the p38/MK2 Signaling Pathway
TNF-alpha is a pro-inflammatory cytokine primarily produced by macrophages and monocytes in response to inflammatory stimuli such as Lipopolysaccharide (LPS).[5] The production of TNF-alpha is regulated by the p38 MAPK signaling cascade. Downstream of p38 MAPK, the kinase MK2 is activated and plays a crucial role in stabilizing TNF-alpha mRNA. This compound is an ATP-competitive inhibitor of MK2, which prevents the phosphorylation of its substrates, leading to a potent reduction in TNF-alpha production.[1][3]
Caption: p38/MK2 signaling pathway for TNF-alpha production and inhibition by this compound.
Quantitative Data for this compound
This compound has been demonstrated to be a highly potent inhibitor of both the MK2 enzyme and TNF-alpha production in various cellular models. The following table summarizes key quantitative metrics.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | MK2 Enzyme | 3 nM | [1][2] |
| IC50 | MK2 Enzyme | 5.2 nM | [2][4] |
| IC50 | PRAK (MK5) | 5.0 nM | [2][4] |
| IC50 | MK3 | 53 nM | [2][4] |
| IC50 | TNF-alpha Production (U937 Cells) | 159 - 160 nM | [1][3][4] |
| IC50 | TNF-alpha Production (Human PBMCs) | 160 nM | [1][4] |
| IC50 | TNF-alpha Production (Human Whole Blood) | 1.6 - 1.97 µM | [1][3][4] |
Experimental Protocol
This protocol is divided into three main parts: cell culture and treatment with this compound, sample preparation, and the TNF-alpha ELISA procedure.
-
Cell Seeding: Seed human U937 monocytic cells in a 96-well culture plate at a density of 1 x 105 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Add the diluted this compound solutions to the appropriate wells. Include "vehicle control" wells containing only the vehicle (e.g., 0.1% DMSO) and "unstimulated control" wells. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a working solution of LPS (from E. coli) in culture medium. Add LPS to all wells except the "unstimulated control" wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. This incubation time allows for the peak production of TNF-alpha.[3]
-
Centrifugation: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
Storage: The supernatant samples can be assayed immediately. For later analysis, aliquot the samples and store them at -80°C to avoid repeated freeze-thaw cycles.[6]
This section describes a general sandwich ELISA procedure. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Human TNF-alpha ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate).
-
Coated 96-well microplate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA).
-
Stop Solution (e.g., 2N H2SO4).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by performing serial dilutions of the recombinant human TNF-alpha standard, typically ranging from 1000 pg/mL to 15.6 pg/mL.[7][8]
-
Coating (if plate is not pre-coated): Add 100 µL of capture antibody to each well and incubate overnight at 4°C.[5] Wash the plate.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate.[5]
-
Add Samples and Standards: Add 100 µL of your collected supernatant samples and the prepared TNF-alpha standards to the appropriate wells. It is recommended to run all samples and standards in duplicate.[9]
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.[7][10]
-
Wash: Aspirate the contents of the wells and wash the plate 3-4 times with 300 µL of Wash Buffer per well.[10]
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[7]
-
Wash: Repeat the wash step as described in step 6.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.[7][9]
-
Wash: Repeat the wash step as described in step 6, performing a final thorough wash.
-
Add Substrate: Add 100 µL of TMB Substrate solution to each well. A blue color will develop.[7]
-
Incubation: Incubate for 10-20 minutes at room temperature in the dark.[9]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[7]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for determining the inhibitory effect of this compound on TNF-alpha production.
Data Analysis
-
Standard Curve: Subtract the average zero standard OD from all other OD readings. Plot the mean OD for each standard concentration on the y-axis versus the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.[7]
-
TNF-alpha Concentration: Use the standard curve to interpolate the TNF-alpha concentration for each experimental sample.
-
IC50 Determination: Plot the TNF-alpha concentration (or % inhibition) against the log concentration of this compound. Use non-linear regression analysis to calculate the IC50 value, which represents the concentration of this compound required to inhibit TNF-alpha production by 50%.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chondrex.com [chondrex.com]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for PF-3644022 In Vivo Administration and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3644022 is a potent and selective, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] It has demonstrated oral efficacy in both acute and chronic models of inflammation by inhibiting the production of proinflammatory cytokines such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6).[3][4] These application notes provide a comprehensive overview of the in vivo administration and pharmacokinetic profile of this compound, along with detailed experimental protocols to guide researchers in their studies.
Mechanism of Action
This compound targets MK2, a key downstream substrate of the p38 MAP kinase signaling pathway.[3] This pathway is activated in immune cells and regulates the transcription and translation of various proinflammatory cytokines.[3] By inhibiting MK2, this compound effectively suppresses the production of TNFα and IL-6, which are crucial mediators of inflammation.[3][4] The inhibition of TNFα by this compound has been shown to correlate with the inhibition of phospho-heat shock protein 27 (HSP27), a biomarker of MK2 activity.[3][4]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PF-3644022 in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) in mice is a widely utilized and well-characterized animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion.[1][2][3][4][5][6] This model is invaluable for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. PF-3644022 is a potent and selective, orally bioavailable inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[7][8] The p38/MK2 signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in the pathophysiology of RA.[7][9] Notably, mice deficient in MK2 have been shown to be resistant to the development of CIA, highlighting the therapeutic potential of MK2 inhibition in arthritis.[7][9][10]
These application notes provide a comprehensive protocol for the use of this compound in the mouse CIA model, including detailed methodologies for disease induction, therapeutic administration of the compound, and endpoint analyses.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of MK2.[8] Downstream of p38 MAPK, MK2 is a crucial kinase that post-transcriptionally regulates the expression of key inflammatory cytokines. By inhibiting MK2, this compound prevents the phosphorylation of its substrates, leading to the destabilization of mRNAs encoding for cytokines like TNF-α and IL-6, thereby reducing their production. This targeted approach is anticipated to ameliorate the inflammatory cascade that drives the pathology of collagen-induced arthritis.
Signaling Pathway of this compound in Arthritis
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
A detailed protocol for the induction of CIA in DBA/1 mice, a highly susceptible strain, is provided below.[11][12]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Anesthetize the mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Administer 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Disease Monitoring:
-
Begin monitoring the mice for signs of arthritis from Day 21, twice or three times weekly.
-
Clinical signs typically appear between days 26 and 35.[2]
-
Preparation and Administration of this compound
Based on in vivo studies in rodents, this compound can be administered orally.[7][13]
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.025% (v/v) Tween 20 in sterile water.[7]
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
-
Dosage: Based on efficacy in other mouse models, a starting dose of 10-30 mg/kg, administered once or twice daily, is recommended.[13] Dose-response studies are advised to determine the optimal dose for the CIA model.
-
Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage.
Dosing Paradigms
The timing of treatment initiation can be varied to model different clinical scenarios.[2]
-
Prophylactic Treatment: Begin dosing on Day 0 (day of primary immunization) and continue until the end of the study. This regimen evaluates the ability of the compound to prevent the onset of arthritis.
-
Semi-Established Treatment: Start dosing on Day 21 (day of booster immunization) and continue until the study endpoint. This approach assesses the compound's effect on the development of established disease.
-
Therapeutic Treatment: Initiate dosing once mice develop clinical signs of arthritis (e.g., a clinical score of ≥1).[2] This is the most clinically relevant paradigm, evaluating the compound's ability to treat existing disease.
Experimental Workflow for Therapeutic Dosing in CIA
Caption: Therapeutic treatment workflow in the mouse CIA model.
Endpoint Analyses and Data Presentation
Clinical Assessment of Arthritis
The severity of arthritis should be evaluated using a standardized clinical scoring system.[2][14][15][16]
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity.[14][17] The maximum score per mouse is 16.
-
0 = Normal, no signs of arthritis
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of an entire paw
-
4 = Maximum inflammation with joint deformity/ankylosis
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
| Parameter | Vehicle Control (Expected) | This compound (10-30 mg/kg) (Expected) |
| Mean Clinical Score | 8 - 12 | Reduction by 40-70% |
| Paw Thickness (mm) | 2.5 - 3.5 | Reduction by 30-60% |
| Incidence of Arthritis | >90% | Reduced incidence |
Histopathological Analysis
At the end of the study, paws should be collected for histological assessment to evaluate joint damage.[1][18][19][20]
-
Procedure: Fix joints in 10% neutral buffered formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O (for cartilage).
-
Scoring: Score sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 for each parameter.[2][18]
| Parameter | Vehicle Control (Expected) | This compound (10-30 mg/kg) (Expected) |
| Inflammation Score | 3 - 4 | 1 - 2 |
| Pannus Formation Score | 3 - 4 | 1 - 2 |
| Cartilage Damage Score | 3 - 4 | 1 - 2 |
| Bone Erosion Score | 3 - 4 | 1 - 2 |
Biomarker and Cytokine Analysis
The effect of this compound on inflammatory mediators can be quantified in paw tissue and serum.[21][22][23][24][25]
-
Sample Collection: Collect blood for serum and homogenize paw tissue for protein and mRNA analysis.
-
Analysis: Use ELISA, multiplex bead arrays, or RT-PCR to measure levels of key cytokines (e.g., TNF-α, IL-6, IL-1β) and other relevant biomarkers.
| Cytokine | Sample Type | Vehicle Control (Expected) | This compound (10-30 mg/kg) (Expected) |
| TNF-α | Paw Homogenate | High levels | Significant reduction |
| IL-6 | Paw Homogenate | High levels | Significant reduction |
| IL-1β | Paw Homogenate | High levels | Significant reduction |
| Anti-CII IgG | Serum | High levels | Potential reduction |
Conclusion
This document provides a framework for utilizing the MK2 inhibitor this compound in the collagen-induced arthritis mouse model. The provided protocols for disease induction, drug administration, and various endpoint analyses will enable researchers to effectively evaluate the therapeutic potential of this compound for the treatment of rheumatoid arthritis. Given the strong preclinical rationale for MK2 inhibition, these studies are crucial for advancing our understanding of this therapeutic strategy.
References
- 1. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 2. inotiv.com [inotiv.com]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-Induced Arthritis (CIA) Models - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. criver.com [criver.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPKAP kinase 2-deficient mice are resistant to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.stanford.edu [med.stanford.edu]
- 11. chondrex.com [chondrex.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3644022 in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), in the context of spinal cord injury (SCI) research. The protocols outlined below are based on preclinical studies and are intended to serve as a guide for investigating the therapeutic potential of this compound in mitigating the secondary injury cascade following SCI.
Introduction to this compound
This compound is a small molecule inhibitor that targets MK2, a key downstream kinase in the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses and apoptosis, two major contributors to secondary damage after spinal cord injury. By inhibiting MK2, this compound can modulate the production of pro-inflammatory cytokines and interfere with apoptotic signaling, thereby offering a potential neuroprotective strategy for SCI.
Mechanism of Action in Spinal Cord Injury
Following a spinal cord injury, cellular stress and damage trigger the activation of the p38 MAPK pathway. This leads to the phosphorylation and activation of MK2. Activated MK2, in turn, plays a crucial role in post-transcriptional regulation of inflammatory genes by stabilizing the mRNAs of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Additionally, the p38/MK2 pathway is implicated in apoptotic cell death. This compound, by inhibiting MK2, disrupts this cascade, leading to reduced inflammation and apoptosis in the injured spinal cord.
Caption: p38/MK2 Signaling Pathway in Spinal Cord Injury.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the effects of this compound in a mouse model of chronic spinal cord compression.
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | twy/twy mice (model for chronic cervical spinal cord compression) | [1] |
| Dosage | 30 mg/kg | [1] |
| Administration Route | Intragastric gavage | [1] |
| Frequency | Once daily | [1] |
| Treatment Duration | 4 weeks | [1] |
| Vehicle (Suggested) | 0.5% methylcellulose and 0.025% Tween 20 in water | [2] |
| Observed Effects | - Improved motor function (stride length and interlimb coordination) - Reduced expression of inflammatory markers (IL-1β, NF-κB, TNF-α, p-MK2) - Reduced expression of apoptotic proteins (cleaved caspase-8, Bax/Bcl-2 ratio) | [1] |
Experimental Protocols
In Vivo Administration of this compound (Intragastric Gavage)
This protocol is for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose and 0.025% (v/v) Tween 20 in sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the dosage (30 mg/kg).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle to the tube.
-
Vortex vigorously for 5-10 minutes to create a uniform suspension. Sonication can be used to aid in suspension.
-
Prepare the suspension fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the suspension to be administered.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: this compound Administration Workflow.
Western Blot Analysis of Spinal Cord Tissue
This protocol provides a general framework for analyzing protein expression in mouse spinal cord tissue. Note: Antibody concentrations and incubation times should be optimized based on the specific antibodies used and the manufacturer's recommendations.
Materials:
-
Spinal cord tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against IL-1β, NF-κB, TNF-α, MK2, p-MK2, cleaved caspase-8, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest spinal cord tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caption: Western Blot Protocol Workflow.
CatWalk XT Gait Analysis
This protocol outlines the use of the CatWalk XT system for assessing motor function in mouse models of spinal cord injury.
Materials:
-
CatWalk XT system (Noldus Information Technology)
-
Mouse model of spinal cord injury
-
Small, palatable treats (optional, for motivation)
Procedure:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before each session.
-
Allow the mice to freely explore the CatWalk walkway for several minutes each day for 3-5 days prior to data collection. This reduces anxiety and encourages consistent walking behavior.
-
-
Data Acquisition:
-
Place the mouse at one end of the walkway and allow it to walk to the other end.
-
The CatWalk XT software will automatically record the animal's footprints and movement.
-
Aim to collect at least 3-5 compliant runs per animal. A compliant run is one where the animal walks at a consistent speed without stopping or turning around.
-
-
Data Analysis:
-
Analyze the recorded runs using the CatWalk XT software.
-
Focus on parameters relevant to spinal cord injury, including:
-
Stride Length: The distance between successive placements of the same paw.
-
Interlimb Coordination (Regularity Index): A measure of the consistency of the step pattern.
-
Base of Support: The distance between the paws.
-
Swing Speed: The speed of the paw during the swing phase.
-
Duty Cycle: The percentage of the step cycle that the paw is in contact with the ground.
-
-
Compare the data from the this compound-treated group to the vehicle-treated control group and a sham-operated group.
-
Caption: CatWalk Gait Analysis Workflow.
Conclusion
This compound represents a promising therapeutic agent for spinal cord injury by targeting the p38/MK2 signaling pathway to reduce inflammation and apoptosis. The protocols provided here offer a starting point for researchers to further investigate the efficacy and mechanisms of this compound in preclinical models of SCI. Careful experimental design and optimization of these protocols will be crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for PF-3644022 in Head and Neck Squamous Cell Carcinoma (HNSCC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical evaluation of PF-3644022, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), in the context of Head and Neck Squamous Cell Carcinoma (HNSCC). Contrary to initial hypotheses, current research indicates that the primary target of this compound is MK2, not p21-activated kinase 4 (PAK4). In HNSCC, the p38/MK2 signaling pathway is implicated in radiation resistance and inflammation.[1][2][3] this compound has been investigated as a potential sensitizer to radiation therapy.[1][2][3]
This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visualizations of the signaling pathway and experimental workflows.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MK2 Inhibition (Ki) | 3 nM | Enzyme Assay | [4] |
| MK2 Inhibition (IC50) | 5.2 nM | Enzyme Assay | [5] |
| TNFα Production Inhibition (IC50) | 160 nM | Human U937 monocytic cells | [4][6] |
| TNFα Production Inhibition (IC50) | 1.6 µM | LPS-stimulated human whole blood | [4][6] |
| IL-6 Production Inhibition (IC50) | 10.3 µM | LPS-stimulated human whole blood | [4][6] |
Kinase Selectivity of this compound
This compound has demonstrated good selectivity for MK2 when profiled against a large panel of human kinases. At a concentration of 1 µM, this compound showed greater than 50% inhibition of only 16 out of 200 kinases tested.[4][6] Further analysis of these 16 kinases revealed that 13 were less than 100-fold selective, and 9 showed less than 25-fold selectivity versus MK2.[4][6]
| Kinase | IC50 (nM) | Fold Selectivity vs. MK2 (IC50 = 5.2 nM) | Reference |
| MK3 | 53 | ~10 | [7] |
| PRAK | 53 | ~10 | [7] |
| MNK2 | 148 | ~28 | [7] |
| AMPK | 117 | ~23 | [7] |
| BrSK1 | 187 | ~36 | [7] |
| BrSK2 | 90 | ~17 | [7] |
| CAMK2δ | 70 | ~13 | [7] |
| DRAK1 | 71 | ~14 | [7] |
| PIM1 | 88 | ~17 | [7] |
| ASK1 | 60 | ~12 | [7] |
| MER | 76 | ~15 | [7] |
In Vivo Efficacy of this compound in HNSCC Models
In preclinical studies utilizing patient-derived xenograft (PDX) models of HNSCC, the combination of this compound with radiation therapy resulted in decreased tumor growth and increased survival compared to radiation alone.[1][2][3] High levels of phosphorylated MK2 (p-MK2) have been associated with worsened disease-specific survival in p16-negative HNSCC patients.[1][3]
Note: Specific quantitative data from in vivo tumor growth and survival curve analyses were not available in the public domain at the time of this report.
Signaling Pathway
The primary mechanism of action of this compound in the context of HNSCC involves the inhibition of the p38/MK2 signaling pathway. This pathway is activated by cellular stressors such as radiation therapy, leading to the production of inflammatory cytokines and the activation of downstream targets like Heat Shock Protein 27 (HSP27), which contributes to therapy resistance.[1][3]
Caption: p38/MK2 signaling pathway in HNSCC and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human HNSCC cell lines (e.g., HPV-positive and HPV-negative lines) can be used.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C. Dilute in culture medium to the desired final concentration for experiments.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of MK2 and its downstream target HSP27.
Caption: A generalized workflow for Western Blot analysis.
Detailed Steps:
-
Cell Treatment: Plate HNSCC cells and allow them to adhere. Treat with this compound at various concentrations for a predetermined time (e.g., 1-2 hours) before exposure to radiation (e.g., 2-10 Gy).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MK2, total MK2, p-HSP27, total HSP27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing and utilizing HNSCC PDX models to evaluate the in vivo efficacy of this compound.
Caption: Workflow for HNSCC patient-derived xenograft (PDX) studies.
Detailed Steps:
-
PDX Establishment: Surgically resected HNSCC tumor tissue is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Once tumors reach a sufficient size (e.g., >500 mm³), they are harvested and can be serially passaged into new cohorts of mice.
-
Treatment Study:
-
When tumors in the experimental cohort reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Treatment groups may include: vehicle control, this compound alone, radiation alone, and the combination of this compound and radiation.
-
This compound is typically administered via oral gavage. The dosing regimen should be optimized based on pharmacokinetic and tolerability studies.
-
Radiation is delivered locally to the tumor.
-
-
Monitoring and Endpoints:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.
-
Animal body weight and overall health are monitored.
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for p-MK2 and other biomarkers.
-
Clinical Studies
As of the last update, there is no publicly available information on clinical trials specifically investigating this compound for the treatment of head and neck squamous cell carcinoma. The available data is limited to preclinical studies.
Conclusion
This compound is a selective MK2 inhibitor with demonstrated preclinical activity in HNSCC models, particularly in enhancing the efficacy of radiation therapy. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of MK2 inhibition in HNSCC. Future studies should focus on comprehensive in vivo efficacy and safety evaluations to support potential clinical translation.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostics of HNSCC Patients: An Analysis of Cell Lines and Patient-Derived Xenograft Models for Personalized Therapeutical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peer review in Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
Application Notes and Protocols: Utilizing PF-3644022 for the Investigation of Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in a wide range of neurodegenerative diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production and is therefore a key target for therapeutic intervention. PF-3644022 is a potent, selective, and ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK. By targeting MK2, this compound offers a more specific approach to modulating the inflammatory response compared to broader p38 MAPK inhibitors. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying microglia activation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the kinase activity of MK2.[1][2][3] In the canonical p38 MAPK signaling cascade, p38 MAPK is activated by upstream kinases in response to cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Activated p38 MAPK then phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates various downstream substrates, including heat shock protein 27 (HSP27), and is involved in the post-transcriptional regulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) by stabilizing their mRNAs.[2] this compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of MK2, preventing its kinase activity and subsequent downstream signaling.[2][4] This leads to a potent suppression of pro-inflammatory cytokine production.[1][2][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| MK2 (enzyme activity) | Cell-free assay | 5.2 nM | [1] |
| PRAK (MK5) (enzyme activity) | Cell-free assay | 5.0 nM | [1] |
| MK3 (enzyme activity) | Cell-free assay | 53 nM | [1] |
| MNK2 (enzyme activity) | Cell-free assay | 148 nM | [1] |
| TNFα production | Human U937 monocytic cells | 160 nM | [1][2][4] |
| TNFα production | Human peripheral blood mononuclear cells (PBMCs) | 160 nM | [2][5] |
| TNFα production | LPS-stimulated human whole blood | 1.6 µM | [2][4] |
| IL-6 production | LPS-stimulated human whole blood | 10.3 µM | [2][4] |
| Phospho-HSP27 inhibition | Human U937 monocytic cells | 201 nM | [4] |
| IL-10 production | LPS-stimulated cells | 2630 nM (weak inhibition) | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | ED50 Value | Reference |
| Rat acute LPS-induced TNFα model | Inhibition of TNFα production | 6.9 mg/kg (oral) | [2][4] |
| Rat chronic streptococcal cell wall-induced arthritis | Inhibition of paw swelling | 20 mg/kg (oral, twice daily for 12 days) | [1][2][4] |
| Mouse endotoxemia model | Inhibition of TNFα release | 7.02 mg/kg (oral) | [6] |
Signaling Pathway and Experimental Workflow
Caption: p38 MAPK signaling and this compound inhibition.
Caption: Workflow for analyzing this compound in microglia.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of the specific batch of this compound (typically around 374.46 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Warm the DMSO to room temperature.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: In Vitro Treatment of Microglial Cells with this compound
Materials:
-
Microglial cell line (e.g., murine N9 or BV-2) or primary microglia
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 24-well or 96-well)
-
This compound stock solution (10 mM)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the microglial cells into the desired cell culture plates at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[3] The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Prepare a stock solution of LPS in PBS. Add the LPS solution to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[3][4] Include a negative control group of cells that are not stimulated with LPS.
-
Incubate the cells for the desired time period. For cytokine analysis, a 4-16 hour incubation is typical.[3][4] For signaling pathway analysis (e.g., phosphorylation events), a shorter incubation of 30 minutes may be sufficient.[4]
-
After incubation, proceed with downstream analysis such as ELISA or Western blotting.
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
Materials:
-
Supernatant from treated microglial cells (from Protocol 2)
-
ELISA kits for TNFα and IL-6
-
Microplate reader
Procedure:
-
Following the treatment period in Protocol 2, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a new set of tubes. The samples can be stored at -80°C for later analysis or used immediately.
-
Perform the ELISA for TNFα and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this typically involves adding the standards and samples to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNFα and IL-6 in each sample by comparing the absorbance values to the standard curve.
-
Plot the cytokine concentrations against the corresponding this compound concentrations to determine the IC50 value.
Protocol 4: Western Blot Analysis of HSP27 Phosphorylation
Materials:
-
Treated microglial cells (from Protocol 2)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total HSP27, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After the desired treatment period (e.g., 30 minutes post-LPS stimulation), aspirate the culture medium and wash the cells once with ice-cold PBS.[4]
-
Add ice-cold RIPA buffer to each well to lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total HSP27 and a loading control.
-
Quantify the band intensities to determine the effect of this compound on HSP27 phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the MK2 pathway in microglia-mediated neuroinflammation. Its high potency and selectivity allow for targeted investigation of downstream events of p38 MAPK signaling. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies of microglia activation and to explore its therapeutic potential in neuroinflammatory and neurodegenerative disorders. A recent study demonstrated the protective effect of this compound in a mouse microglial N9 cell line exposed to cigarette smoke extract, where it significantly reduced levels of oxidative stress and pro-inflammatory markers.[7][8] This highlights the relevance of this inhibitor in studying neuroinflammatory processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. MK2 inhibitor this compound shows protective effect in mouse microglial N9 cell line induced with cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Recommended working concentrations for PF-3644022 in vitro
Application Notes and Protocols for PF-3644022
Topic: Recommended Working Concentrations for this compound In Vitro Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2][3] As a key downstream substrate of p38 MAPK, MK2 plays a critical role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as TNFα and IL-6.[2][3][4] The inhibitor functions by competing with ATP for the binding site on MK2, thereby preventing the phosphorylation of downstream targets like heat shock protein 27 (HSP27) and tristetraprolin (TTP), which ultimately leads to a reduction in inflammatory cytokine production.[2][4] These application notes provide recommended concentrations, detailed protocols, and relevant pathway information for the in vitro use of this compound.
Quantitative Data Summary
The inhibitory activity and cellular efficacy of this compound are summarized below. These values are crucial for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibitory Activity
This table details the potency of this compound against its primary target, MK2, and other related kinases.
| Target Kinase | Parameter | Value (nM) | Notes |
| MK2 (MAPKAPK2) | IC₅₀ | 5.2 | Primary target.[1][5] |
| Kᵢ | 3 | ATP-competitive inhibition.[1][2][6] | |
| PRAK (MK5) | IC₅₀ | 5.0 | Potent off-target activity.[1][5] |
| MK3 | IC₅₀ | 53 | [1][5][7] |
| MNK2 | IC₅₀ | 148 | [1][5] |
| MNK1 | IC₅₀ | 3,000 | High selectivity over MNK1.[5] |
| MSK1, MSK2, RSK1-4 | IC₅₀ | >1,000 | High selectivity.[5] |
Table 2: Cell-Based Assay Working Concentrations
This table provides recommended starting concentrations for various cell-based assays. The optimal concentration may vary depending on the cell type, stimulus, and specific experimental conditions.
| Assay | Cell Type | Parameter | Value | Notes |
| TNFα Production Inhibition | U937 Monocytic Cells | IC₅₀ | 160 nM | A common model for cytokine inhibition studies.[1][2][3] |
| TNFα Production Inhibition | Human PBMCs | IC₅₀ | 160 nM | [2][3] |
| HSP27 Phosphorylation Inhibition | U937 Cells | IC₅₀ | 86.4 nM | Measures direct target engagement in a cellular context.[8] |
| TNFα Production Inhibition | Human Whole Blood (LPS-stimulated) | IC₅₀ | 1.6 - 1.97 µM | Higher concentration needed due to plasma protein binding.[1][2][3][5] |
| IL-6 Production Inhibition | Human Whole Blood (LPS-stimulated) | IC₅₀ | 10.3 µM | [1][2][3] |
| General Cellular Use | Various | Recommended Range | 200 - 900 nM | A general starting range for exploring cellular effects.[9] |
Signaling Pathway and Experimental Workflow
p38/MK2 Signaling Pathway
This compound acts downstream of p38 MAPK. Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the p38 pathway, leading to the phosphorylation and activation of MK2.[4] Activated MK2 then phosphorylates several cytoplasmic substrates, including HSP27 and TTP, which promotes the stability and translation of TNFα mRNA.[2][4] this compound selectively inhibits MK2, blocking this cascade without affecting the upstream activation of p38 itself.[2][8]
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular TNFα Inhibition Assay
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: Standard workflow for a cell-based cytokine inhibition experiment.
Experimental Protocols
Protocol 1: In Vitro MK2 Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on recombinant MK2 enzyme activity.
Materials:
-
Recombinant human MK2 enzyme
-
Kinase Substrate (e.g., fluorescently labeled HSP27 peptide)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.[6]
-
Stop Solution: 30 mM EDTA
-
384-well assay plates
-
Detection instrument (e.g., Caliper LabChip or HTRF reader)
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the MK2 enzyme and substrate solution to each well. A typical concentration is ~1.9 ng of enzyme per reaction.[8]
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final concentration should be at or near the Kₘ for MK2 (~188 nM).[8]
-
Allow the reaction to proceed at room temperature, ensuring it stays within the linear phase (typically 30-60 minutes).
-
Terminate the reaction by adding Stop Solution.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: U937 Cell-Based TNFα Inhibition Assay
This protocol measures the ability of this compound to inhibit cytokine production in a human monocytic cell line.
Materials:
-
U937 human monocytic cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
TNFα ELISA or MesoScale Discovery (MSD) kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed U937 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to acclimate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted this compound to the wells for 1 hour at 37°C.[2][6] The final DMSO concentration should not exceed 0.5%.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[2][6] Include vehicle-only and unstimulated controls.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[2] This time point often corresponds to peak TNFα levels.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using an ELISA or MSD kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percent inhibition of TNFα production against the log concentration of this compound.
Protocol 3: Western Blot for Phospho-HSP27
This protocol assesses target engagement by measuring the phosphorylation of a direct MK2 substrate, HSP27.
Materials:
-
Cell line of interest (e.g., U937)
-
This compound and LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HSP27 (Ser78/82), anti-total-HSP27, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound for 1 hour as described in Protocol 2.
-
Stimulate the cells with LPS (100 ng/mL) for a shorter duration, typically 30 minutes, to capture the peak phosphorylation event.[2]
-
Wash the cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe for total HSP27 and a loading control like GAPDH.
-
Quantify band intensities to determine the reduction in HSP27 phosphorylation relative to the LPS-stimulated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
Application Notes: Flow Cytometry Analysis of Cells Treated with PF-3644022
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3644022 is a potent, selective, and ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK.[1][2][3][4] The p38 MAPK/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation, playing significant roles in the production of pro-inflammatory cytokines, cell cycle control, and apoptosis.[5][6] Consequently, inhibitors of this pathway, such as this compound, are valuable tools for research and potential therapeutic development in inflammatory diseases and cancer.[6]
Flow cytometry is a powerful, high-throughput technique that enables the multi-parametric analysis of individual cells within a heterogeneous population. It is an ideal platform for elucidating the functional consequences of MK2 inhibition by this compound. This document provides detailed protocols for using flow cytometry to analyze intracellular cytokine production, apoptosis, and cell cycle progression in cells treated with this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its function by binding to the ATP pocket of MK2, preventing its phosphorylation and activation by the upstream kinase p38 MAPK.[2][3] Activated MK2 phosphorylates various downstream targets, including Hsp27 and RNA-binding proteins that regulate the stability and translation of mRNAs for pro-inflammatory cytokines like TNF-α and IL-6.[2][3][7] By inhibiting MK2, this compound effectively suppresses the inflammatory response.[1][2] The p38 MAPK/MK2 pathway is also implicated in the DNA damage response and can influence cell fate decisions between survival and apoptosis.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
PF-3644022 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of PF-3644022, a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound exhibits the highest solubility in dimethyl sulfoxide (DMSO).[1][2][3][4] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[3] The compound is practically insoluble in water and corn oil.[2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce solubility.[2][5]
Q2: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur due to several reasons:
-
Moisture Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. Using old or improperly stored DMSO can lead to decreased solubility. Always use fresh, anhydrous DMSO from a newly opened bottle.[2][5]
-
Low Temperature: If the stock solution has been stored at a low temperature, some of the compound may have precipitated out. Gentle warming of the solution (e.g., to 80°C) and ultrasonic treatment can help redissolve the compound.[5]
-
Concentration Exceeded: Ensure you have not exceeded the maximum solubility of this compound in the chosen solvent. Refer to the solubility data table below for maximum concentrations.
Q3: Can I prepare aqueous solutions of this compound for my cell-based assays?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility.[2] To prepare a working solution for cell culture, first, create a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final desired concentration in your cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to six months or at -20°C for up to one month.[5] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 75 mg/mL[2] | ~200.28 mM[2] | Use of fresh, moisture-free DMSO is critical.[2][5] |
| DMSO | 41.67 mg/mL[5] | 111.28 mM[5] | Ultrasonic treatment and warming may be required.[5] |
| DMSO | 30 mg/mL[3] | ~80.1 mM | - |
| DMSO | 14.98 mg/mL[4] | 40 mM[1][4] | - |
| DMF | 30 mg/mL[3] | ~80.1 mM | - |
| Ethanol | 3 mg/mL[3] | ~8.0 mM | - |
| Water | Insoluble[2] | - | - |
Molecular Weight of this compound: 374.46 g/mol [1][6]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 40 mM stock solution, add 66.8 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath set to no higher than 80°C until the solid is completely dissolved.[5]
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation (Suspension)
This protocol is intended for oral gavage or intraperitoneal injection and results in a suspended solution.[5]
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes
-
-
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
To the SBE-β-CD solution, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Mix the solution thoroughly until a uniform suspension is achieved. This will yield a final concentration of 2.08 mg/mL.[5]
-
Use the freshly prepared suspension for in vivo experiments.
-
Signaling Pathway and Experimental Workflow
This compound is a potent, ATP-competitive inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway.[7][8] This pathway is activated by cellular stressors and inflammatory stimuli, leading to the production of pro-inflammatory cytokines such as TNFα.[7][9][10] By inhibiting MK2, this compound effectively blocks the production of these cytokines, demonstrating its anti-inflammatory properties.[4][8]
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
PF-3644022 Technical Support Center: Stability in DMSO and Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PF-3644022 in DMSO and aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Lyophilized this compound powder should be stored at -20°C and kept desiccated.[1] Under these conditions, the chemical is stable for at least four years.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the most common solvent for preparing high-concentration stock solutions of this compound.[3][4][5]
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is reported to be between 15 mg/mL and 75 mg/mL.[3] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3] For complete dissolution, warming and sonication may be necessary.[5]
Q4: How stable is this compound in DMSO stock solutions?
A4: this compound in DMSO stock solutions can lose activity over time, especially when stored at room temperature.[1] Analysis by LC-MS/MS has shown significant oxidation of the thiophene ring after 4 weeks in DMSO at room temperature.[1] Therefore, it is recommended to prepare fresh DMSO stock solutions and use them immediately.[1] If short-term storage is necessary, aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to one year to minimize degradation and avoid multiple freeze-thaw cycles.[3][6]
Q5: How stable is this compound in aqueous solutions?
A5: this compound is more stable in aqueous solutions compared to DMSO.[1] Undetectable levels of oxidation were observed after 4 to 8 weeks in aqueous solutions.[1] For in vivo experiments, it is recommended to prepare fresh aqueous solutions on the same day of use.[5]
Q6: Can I prepare a stock solution of this compound in water?
A6: No, this compound is insoluble in water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution. However, be mindful of the DMSO tolerance of your specific assay or cell line. - Decrease the final concentration of this compound. - Consider using a different formulation for aqueous solutions, such as those including PEG300 and Tween 80 for in vivo studies.[3] |
| Loss of compound activity in experiments. | Degradation of this compound in DMSO stock solution due to improper storage. | - Prepare fresh DMSO stock solutions before each experiment. - If storing stock solutions, ensure they are aliquoted and stored at -80°C for long-term storage or -20°C for short-term storage.[3][6] - Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The concentration being prepared is too high. | - Use fresh, anhydrous (hygroscopic) DMSO.[3][5] - Gently warm the solution and use sonication to aid dissolution.[5] - Prepare a less concentrated stock solution if solubility issues persist. |
Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 15 mg/mL (40 mM) | [4] |
| DMSO | 41.67 mg/mL (111.28 mM) | [5] |
| DMSO | 75 mg/mL (200.28 mM) | [3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C (desiccated) | ≥ 4 years | [1][2] |
| DMSO Stock Solution | Room Temperature | < 2 weeks (freshly made recommended) | [1] |
| DMSO Stock Solution | -20°C | ≤ 1 month | [3][6] |
| DMSO Stock Solution | -80°C | ≤ 1 year | [3] |
| Aqueous Solution | Freshly Prepared | Use on the same day | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 374.46 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.74 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution.[5]
-
If not for immediate use, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][6]
-
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Desired aqueous buffer (e.g., cell culture medium, PBS)
-
-
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
It is recommended to perform serial dilutions of the DMSO stock in the aqueous buffer.
-
Add the required volume of the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final DMSO concentration is compatible with your experimental system.
-
Visualizations
Caption: Signaling pathway showing the inhibition of MK2 by this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Decision tree for this compound solution preparation and use.
References
Potential off-target effects of PF-3644022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-3644022. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and orally active inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] It functions as an ATP-competitive inhibitor with a high affinity for MK2, thereby blocking its kinase activity.[2][3] The primary intended effect of inhibiting MK2 is the reduction of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[3][4] This is achieved by modulating the stability and translation of the mRNAs for these cytokines.[3]
Q2: What are the known primary targets of this compound?
The primary target of this compound is MK2.[1][2] It also shows potent inhibition of p38 regulated/activated kinase (PRAK/MK5).[1][5]
Q3: What are the potential off-target effects of this compound?
While this compound is considered to have good selectivity, it can inhibit other kinases, especially at higher concentrations.[3] A screening of 200 human kinases at a 1 µM concentration of this compound showed that 16 kinases were inhibited by more than 50%.[3] Notably, besides its primary targets MK2 and PRAK, this compound has been shown to inhibit MK3 and MNK2 with lower potency.[1][5] Researchers should be aware of these potential off-target activities when interpreting experimental results.
Troubleshooting Guides
Issue 1: Unexpected experimental results or lack of desired effect.
-
Question: I am not observing the expected inhibition of TNFα production in my cell-based assay. What could be the reason?
-
Answer:
-
Cell Line Variability: The potency of this compound can vary between different cell lines. For example, the IC50 for TNFα inhibition is approximately 160 nM in U937 and peripheral blood mononuclear cells (PBMCs), but 1.6 µM in LPS-stimulated human whole blood.[3][4] Ensure the concentration of this compound is optimized for your specific cell system.
-
Compound Stability and Solubility: this compound should be solubilized in DMSO and used immediately for analytical, enzyme, and cell studies.[3] Ensure proper storage of the compound and stock solutions to maintain its activity.
-
Experimental Conditions: The timing of compound addition relative to cell stimulation is critical. For TNFα inhibition assays in U937 cells and hPBMCs, it is recommended to pretreat the cells with this compound for 1 hour before stimulation with lipopolysaccharide (LPS).[2]
-
-
Issue 2: Observing effects that may be due to off-target activity.
-
Question: My results suggest that signaling pathways other than the MK2 pathway are being affected. How can I investigate this?
-
Answer:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effects are occurring at concentrations significantly higher than the IC50 for MK2 inhibition. Off-target effects are more likely at higher concentrations.
-
Counter-Screening: If you suspect a specific off-target kinase is being inhibited, you can perform a counter-screen against that purified kinase. The table below lists the IC50 values for several known off-target kinases, which can serve as a reference.
-
Pathway Analysis: To confirm that the observed effects are independent of the p38/MK2 axis, you can assess the phosphorylation status of other MAPK pathway members. For instance, this compound has been shown to have little effect on the phosphorylation of p38α, JNK1/2, ERK, and c-Jun.[3] Western blotting for these markers can help delineate the affected pathways.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against Target and Off-Target Kinases
| Kinase | IC50 (nM) | Ki (nM) | Notes |
| MK2 (MAPKAPK2) | 5.2[1][5] | 3[1][3] | Primary Target |
| PRAK (MK5) | 5.0[1][5] | - | Primary Target |
| MK3 (MAPKAPK3) | 53[1][5] | - | Off-Target |
| MNK2 | 148[1][5] | - | Off-Target |
| MNK-1 | 3,000[5] | - | Off-Target |
| MSK1 | >1,000[5] | - | Off-Target |
| MSK2 | >1,000[5] | - | Off-Target |
| RSK1-4 | >1,000[5] | - | Off-Target |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | IC50 |
| TNFα Production Inhibition | U937 cells | 159 nM[5] |
| TNFα Production Inhibition | Human PBMCs | 160 nM[4] |
| TNFα Production Inhibition | Human Whole Blood (LPS-stimulated) | 1.6 µM[3][4] |
| IL-6 Production Inhibition | Human Whole Blood (LPS-stimulated) | 10.3 µM[3][4] |
| Phospho-HSP27 Inhibition | U937 cells | 201 nM[3] |
Experimental Protocols
Kinase Selectivity Profiling
To assess the selectivity of this compound, a broad panel of purified human kinases is typically used.
-
Assay Principle: The kinase activity is measured by quantifying the phosphorylation of a specific substrate peptide. This can be done using various methods, such as fluorescence-based assays with a Caliper LabChip 3000, which separates phosphorylated from non-phosphorylated substrate electrophoretically.[2]
-
Reaction Conditions: All kinase reactions are performed at room temperature in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% bovine serum albumin, and 0.0005% Tween 20.[2]
-
ATP Concentration: The concentration of MgATP is fixed at the apparent Michaelis constant (Km(app)) determined for each individual enzyme to ensure standardized comparison.[2]
-
Inhibitor Concentration: For initial screening, a single high concentration of this compound (e.g., 1 µM) is used to identify potential off-target kinases.
-
IC50 Determination: For kinases showing significant inhibition in the initial screen, a full dose-response curve is generated with varying concentrations of this compound to determine the IC50 value.
-
Data Analysis: The initial velocity of the reaction is measured in the presence and absence of the inhibitor. The data is then fitted to a suitable inhibition model (e.g., competitive, noncompetitive) to determine the mechanism of inhibition and calculate the IC50.[3]
Cellular TNFα Inhibition Assay
This protocol describes the measurement of TNFα inhibition in a human monocytic cell line (U937).
-
Cell Culture: U937 cells are cultured in appropriate media and conditions.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound (solubilized in DMSO) for 1 hour.[2]
-
Stimulation: Following pre-treatment, cells are stimulated with an appropriate concentration of lipopolysaccharide (LPS), for example, 100 ng/mL, to induce TNFα production.[2]
-
Incubation: The cells are incubated for a period that corresponds to peak TNFα production, which is typically 4 hours for U937 cells.[3]
-
TNFα Measurement: The concentration of TNFα in the cell culture supernatant is measured using a suitable immunoassay, such as an electrochemiluminescence-based kit (e.g., MesoScale Discovery).[2]
-
Data Analysis: The percentage of TNFα inhibition is calculated relative to a vehicle-treated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
PF-3644022 cytotoxicity assessment in cell lines
This guide provides technical support for researchers assessing the cytotoxicity of PF-3644022, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). It includes quantitative data, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive small molecule inhibitor of MAPKAPK2 (MK2), with a Ki of 3 nM and an IC50 of 5.2 nM.[1][2] It functions by blocking the p38 MAPK/MK2 signaling pathway, which is critically involved in the inflammatory response, particularly in the production of pro-inflammatory cytokines like TNFα and IL-6.[3][4] By inhibiting MK2, this compound prevents the phosphorylation of downstream targets, such as tristetraprolin (TTP), leading to decreased stability and translation of TNFα mRNA.[3]
Q2: I am observing significant cytotoxicity in my cell line after treatment with this compound, which is unexpected. What could be the cause?
A2: While this compound has been reported to show no cytotoxicity in U937 cells in an MTT assay at concentrations up to 30 μM, several factors could contribute to unexpected cell death in your experiment:[5]
-
High Vehicle Concentration: this compound is typically dissolved in DMSO.[2] Ensure the final concentration of the DMSO vehicle in your culture medium is low (typically ≤0.5%) as high concentrations can be toxic to cells.
-
Cell Line Sensitivity: The reported lack of cytotoxicity may not apply to all cell lines. Your specific cell line may be more sensitive to MK2 inhibition or potential off-target effects.
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities could be cytotoxic. Also, ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) to prevent degradation.[1]
-
Off-Target Effects: Although highly selective, this compound can inhibit other kinases at higher concentrations, which might contribute to cytotoxicity in certain contexts.[4]
-
Experimental Confounders: Contamination of cell cultures (e.g., mycoplasma) can sensitize cells to chemical treatments.
Q3: My results show high variability between experiments. How can I improve reproducibility?
A3: To improve the reproducibility of your cytotoxicity assays:
-
Consistent Cell Culture Practices: Ensure cells are in the logarithmic growth phase and have a consistent passage number. Cell health and density at the time of treatment are critical.
-
Precise Reagent Handling: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing.
-
Standardized Incubation Times: Use a consistent incubation period for both compound treatment and assay development (e.g., colorimetric reaction).
-
Include Proper Controls: Always include vehicle-only controls (to assess the effect of the solvent), untreated controls (for baseline viability), and a positive control for cytotoxicity (e.g., a known toxin like staurosporine) to ensure the assay is performing correctly.
Q4: I am not observing the expected inhibitory effect on TNFα production. What should I check?
A4: If this compound is not inhibiting TNFα production:
-
Pathway Activation: Confirm that the p38/MK2 pathway is robustly activated in your experimental model. For immune cells like the U937 monocytic line or peripheral blood mononuclear cells (PBMCs), stimulation with lipopolysaccharide (LPS) is required to induce TNFα production.[2][4]
-
Compound Concentration: The IC50 for TNFα inhibition in U937 cells is approximately 160 nM.[1][4] Ensure your concentration range is appropriate to observe a dose-dependent effect.
-
Pre-incubation Time: Pre-incubating the cells with this compound for a sufficient period (e.g., 1 hour) before adding the stimulus (like LPS) is crucial for the inhibitor to engage its target.[2]
-
Compound Activity: Test your aliquot of this compound in a validated assay system to confirm its biological activity.
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 / Ki Value | Selectivity vs. MK2 | Reference |
| MK2 (MAPKAPK2) | 5.2 nM (IC50), 3 nM (Ki) | - | [1][2] |
| PRAK (MAPKAPK5) | 5.0 nM (IC50) | ~1x | [1] |
| MK3 (MAPKAPK3) | 53 nM (IC50) | ~10x | [1] |
| MNK2 (MKNK2) | 148 nM (IC50) | ~28x | [1] |
Table 2: Cellular Activity of this compound
| Cell Line / System | Assay | Stimulus | IC50 Value | Reference |
| U937 (Human Monocytic) | TNFα Production | LPS | 160 nM | [1][2][4] |
| Human PBMCs | TNFα Production | LPS | 160 nM | [4] |
| Human Whole Blood | TNFα Production | LPS | 1.6 µM | [1][4] |
| Human Whole Blood | IL-6 Production | LPS | 10.3 µM | [1][4] |
| U937 (PMA differentiated) | hsp-27 phosphorylation | LPS | 86.4 nM | [5] |
| U937 (PMA differentiated) | Cell Proliferation (MTT) | N/A | No toxicity up to 30 µM | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound activity and to properly design experiments, refer to the following diagrams.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standard method for assessing cell viability and cytotoxicity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6]
Materials:
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (background control) and "untreated cells" (100% viability control).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range for a kinase inhibitor is 0.1 nM to 30 µM.[5][7]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to fully dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the corrected absorbance values to the vehicle control wells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PF-3644022 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving the MK2 inhibitor, PF-3644022.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2][3] By binding to the ATP pocket of MK2, it prevents the phosphorylation of its downstream substrates, thereby modulating inflammatory responses.[4][5]
Q2: What are the key downstream effects of this compound inhibition?
A2: The primary downstream effect of this compound is the inhibition of the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor alpha (TNFα).[2][6][7] It also inhibits the production of other cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2][6] A key biomarker for MK2 activity is the phosphorylation of Heat Shock Protein 27 (HSP27), which is inhibited by this compound.[2][7]
Q3: What is a typical starting point for this compound pre-incubation time before stimulating cells?
A3: Based on published studies, a pre-incubation time of 1 hour with this compound before the addition of a stimulus (e.g., Lipopolysaccharide - LPS) is a common and effective starting point for many cell-based assays.[2][6][8]
Q4: How long after stimulation should I measure the downstream effects of this compound?
A4: The optimal time to measure downstream effects depends on the specific endpoint being assayed:
-
HSP27 Phosphorylation: For direct target engagement, measuring phosphorylated HSP27 (p-HSP27) can be done as early as 30 minutes post-stimulation.[2]
-
TNFα Production: For cytokine production in monocytic cell lines like U937, TNFα levels in the supernatant can be measured around 4 hours post-stimulation.[2]
-
Other Cytokines in Primary Cells: In human peripheral blood mononuclear cells (hPBMCs), cytokine levels (TNFα, IL-6, IL-8) are often measured after a longer incubation of 16 hours post-stimulation.[2][6]
-
Long-term Cytokine Secretion: In some experimental systems, such as Shiga toxin 2a (Stx2a)-stimulated human kidney 2 (HK-2) cells, cytokine secretion has been measured at 8, 24, and 48 hours post-treatment.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: I am not observing the expected inhibition of TNFα production.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Recommendation: The kinetics of TNFα production can vary between cell types. It is recommended to perform a time-course experiment to determine the peak of TNFα secretion in your specific cell line and experimental conditions. Pre-incubation with this compound for 1 hour is a good starting point, but the stimulation time is critical.
-
-
Possible Cause 2: Incorrect this compound Concentration.
-
Recommendation: Ensure you are using a concentration of this compound that is appropriate for your cell type. The half-maximal inhibitory concentration (IC50) for TNFα production is approximately 160 nM in U937 cells and hPBMCs, but can be higher in whole blood assays (around 1.97 µM).[2][9] A dose-response experiment is crucial to determine the optimal concentration for your system.
-
-
Possible Cause 3: Cell Health and Passage Number.
Issue 2: I am seeing variability in my results between experiments.
-
Possible Cause 1: Inconsistent Incubation Times.
-
Recommendation: Precise and consistent timing of both the pre-incubation with this compound and the post-stimulation incubation is critical for reproducible results. Use a timer and stagger your experimental setup to ensure accurate timing for each condition.
-
-
Possible Cause 2: Reagent Preparation and Storage.
-
Recommendation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Recommendation: Evaporation can be more pronounced in the outer wells of a multi-well plate, leading to changes in reagent concentration. To mitigate this "edge effect," it is advisable to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experimental conditions.[12]
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time for TNFα Inhibition in U937 cells
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Pre-incubation: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with 100 ng/mL of LPS.
-
Time-Course Incubation: Incubate the plates for different time points post-stimulation (e.g., 2, 4, 6, 8, and 16 hours) at 37°C.
-
Supernatant Collection: After each time point, centrifuge the plate and collect the cell culture supernatant.
-
TNFα Measurement: Measure the concentration of TNFα in the supernatant using an ELISA or a similar immunoassay.
-
Data Analysis: Plot the TNFα concentration against the incubation time for each this compound concentration to determine the optimal incubation time for maximal inhibition.
Quantitative Data Summary
| Cell Type | Stimulus | Endpoint | Pre-incubation Time | Post-stimulation Time | IC50/EC50 | Reference |
| U937 | LPS (100 ng/mL) | TNFα | 1 hour | 4 hours | 159 nM | [2] |
| hPBMCs | LPS (100 ng/mL) | TNFα | 1 hour | 16 hours | 160 nM | [2][6] |
| hPBMCs | LPS (100 ng/mL) | IL-6 | 1 hour | 16 hours | - | [6] |
| hPBMCs | LPS (100 ng/mL) | IL-8 | 1 hour | 16 hours | - | [6] |
| Human Whole Blood | LPS | TNFα | 1 hour | 4 hours | 1.6 µM | [2] |
| Human Whole Blood | LPS | IL-6 | 1 hour | - | 10.3 µM | [2] |
| U937 | LPS (100 ng/mL) | p-HSP27 | 1 hour | 30 minutes | 270 nM | [2] |
| HK-2 | Stx2a | Cytokines | 1 hour | 8, 24, 48 hours | - | [8] |
Visualizations
Caption: A generalized experimental workflow for assessing the effect of this compound.
Caption: The signaling pathway showing the inhibitory action of this compound on MK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with PF-3644022
Welcome to the technical support center for PF-3644022. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2][3] By binding to the ATP pocket of MK2, it prevents the phosphorylation of downstream substrates, such as heat shock protein 27 (HSP27), which are involved in the regulation of inflammatory cytokine production.[1][3] This inhibition ultimately leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][3]
Q2: Why is my observed cellular potency (EC50) for this compound significantly lower than its biochemical potency (IC50)?
A2: It is a common observation that the cellular potency of this compound is lower than its biochemical potency. For instance, while the IC50 for MK2 inhibition is around 5.2 nM, the IC50 for TNFα production in cells is approximately 160 nM.[2][3] This discrepancy is largely due to the high intracellular concentration of ATP (in the millimolar range), which competes with this compound for binding to the MK2 active site.[4] The high levels of the natural substrate (ATP) in a cellular environment mean that a higher concentration of the inhibitor is required to achieve the same level of inhibition as seen in a purified enzyme assay.
Q3: What are the known off-target effects of this compound?
A3: this compound is considered a selective MK2 inhibitor. However, like many kinase inhibitors, it can exhibit some off-target activity, especially at higher concentrations. It has been shown to inhibit MK3 and p38 regulated/activated kinase (PRAK) with IC50 values of 53 nM and 5.0 nM, respectively.[2] When profiled against a large panel of kinases, it showed good selectivity, but some off-target binding can occur.[1] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects and to include appropriate controls in your experiments.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO, DMF, and ethanol.[5] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. It has been noted that this compound in DMSO can oxidize at room temperature over several weeks, leading to a loss of activity.[1] Therefore, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations using solvents like PEG300, Tween 80, or corn oil may be required.[6]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50/EC50 values or no inhibition observed.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. 2. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 3. For working solutions, dilute the stock in pre-warmed culture medium immediately before use. |
| High Cell Density | 1. Optimize cell seeding density to ensure that it is within the linear range of the assay. 2. High cell numbers can metabolize the compound or deplete essential nutrients, affecting the outcome. |
| High Serum Concentration | 1. This compound can bind to serum proteins, reducing its effective concentration. 2. If possible, reduce the serum concentration in your cell culture medium during the treatment period. If not feasible, you may need to increase the concentration of this compound. Always run a dose-response curve to determine the optimal concentration for your specific conditions. |
| Cell Line Specific Effects | 1. Different cell lines can have varying levels of MK2 expression and activity of drug efflux pumps. 2. Confirm MK2 expression and activity in your cell line. 3. Test a range of this compound concentrations to establish an effective dose for your specific cell line. |
| Incorrect Experimental Protocol | 1. Ensure that the pre-incubation time with this compound is sufficient before adding the stimulus (e.g., LPS). A pre-incubation time of at least 1 hour is generally recommended. 2. Verify the concentration and activity of your stimulus. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health | 1. Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Perform regular cell viability checks (e.g., using Trypan Blue) and test for mycoplasma contamination. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, compound, and reagents. 2. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler. |
| Batch-to-Batch Variability of this compound | 1. If you suspect batch-to-batch variability, obtain a new lot of the compound and perform a side-by-side comparison with the old lot. 2. Whenever possible, purchase enough of a single batch to complete a series of related experiments. |
| Edge Effects in Multi-well Plates | 1. Edge effects can occur due to uneven temperature and humidity across the plate. 2. To minimize this, avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain a more uniform environment. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | System | Reference |
| MK2 Ki | 3 nM | Enzyme Assay | [1] |
| MK2 IC50 | 5.2 nM | Enzyme Assay | [2] |
| PRAK IC50 | 5.0 nM | Enzyme Assay | [2] |
| MK3 IC50 | 53 nM | Enzyme Assay | [2] |
| TNFα Inhibition IC50 | 160 nM | U937 Cells / PBMCs | [1][3] |
| TNFα Inhibition IC50 | 1.6 µM | Human Whole Blood | [1][3] |
| IL-6 Inhibition IC50 | 10.3 µM | Human Whole Blood | [1][3] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for TNFα Inhibition
-
Cell Seeding: Seed cells (e.g., U937 or PBMCs) in a 96-well plate at a pre-determined optimal density in complete growth medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Pre-incubation: Add the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the cells and incubate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 4-6 hours for TNFα).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNFα using a validated method such as ELISA or a multiplex bead-based assay.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the p38/MK2 signaling pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: PF-3644022 Degradation and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and degradation of the MK2 inhibitor, PF-3644022. The following information is intended to assist researchers in designing and troubleshooting experiments to ensure the reliable use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1] For shorter periods, storage at +4°C is also acceptable.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 40 mM.[2][3] For optimal stability, it is recommended to prepare fresh stock solutions in DMSO for immediate use. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5]
Q3: I've noticed a decrease in the activity of my this compound DMSO stock solution over time. What could be the cause?
A3: this compound has been shown to degrade in DMSO at room temperature over a period of weeks. The primary degradation pathway is the oxidation of the benzothiophene ring. It is recommended to use freshly prepared DMSO stock solutions for experiments to ensure maximum potency.
Q4: Is this compound stable in aqueous solutions?
A4: Yes, this compound is reported to be stable in aqueous solutions, with no detectable oxidation observed over 4 to 8 weeks. When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is compatible with your experimental system.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation of this compound in the presence of an oxidizing agent (like in aged DMSO stock) is the oxidation of the sulfur atom in the benzothiophene ring. This can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Possible Cause 1: Degraded compound.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use. Avoid using stock solutions that have been stored for extended periods at room temperature or have undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Compound precipitation.
-
Troubleshooting Step: Visually inspect the stock solution and the final working solution for any precipitates. Ensure the final concentration of this compound in your assay medium does not exceed its solubility limit. If necessary, sonication can be used to aid dissolution.[4]
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Step: Verify the pH and composition of your assay buffer. Ensure that the final DMSO concentration in the assay is low and does not affect cell viability or the activity of the target kinase.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: Analyze the sample using LC-MS/MS to determine the mass of the unknown peaks. Compare the observed masses with the expected masses of potential degradation products, such as the sulfoxide (M+16) and sulfone (M+32) of this compound.
-
Storage and Stability Data Summary
| Form | Solvent | Temperature | Duration | Stability Notes |
| Solid | N/A | -20°C | ≥ 4 years[1] | Recommended for long-term storage. |
| Solid | N/A | +4°C | Short-term | Suitable for routine use.[2][3] |
| Stock Solution | DMSO | -80°C | Up to 6 months[4] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | Room Temp. | < 4 weeks | Significant oxidation of the thiophene ring observed. |
| Aqueous Solution | N/A | Room Temp. | 4 - 8 weeks | Undetectable levels of oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store the solid compound at 105°C for 72 hours. Dissolve in the mobile phase before analysis.
- Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
- Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS).
4. Data Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and characterize any degradation products by analyzing their mass spectra and fragmentation patterns.
Protocol 2: LC-MS/MS Analysis of this compound and its Degradation Products
1. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., start with a high percentage of A and gradually increase B).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
2. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), Positive mode
- Scan Mode: Full scan for identification of unknown peaks and product ion scan for structural elucidation.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis.
Visualizations
References
- 1. New RP-HPLC method development, validation and forced degradation study for determination of Raloxifene and its impurities in bulk drug and formulation | Semantic Scholar [semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing poor cellular potency of PF-3644022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of poor cellular potency observed with the MK2 inhibitor, PF-3644022.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular IC50 of this compound significantly higher than its biochemical (enzyme) IC50?
A1: The discrepancy between the high biochemical potency (nanomolar range) and lower cellular potency (sub-micromolar to micromolar range) of this compound is a known issue referred to as poor biochemical efficiency.[1][2] Several factors contribute to this:
-
ATP Competition: this compound is an ATP-competitive inhibitor, meaning it binds to the same site on the MK2 enzyme as ATP.[3][4][5] Intracellular ATP concentrations are very high (in the millimolar range, ~2-5 mM), which creates a highly competitive environment that reduces the inhibitor's ability to bind to its target.[1] The cellular inhibition of TNFα production and MK2 activity is approximately 30-fold weaker than in the MK2 enzyme assay, likely due to this competition.[4]
-
Cell Permeability: While the compound is orally bioavailable, its ability to efficiently cross the cell membrane and accumulate at the site of action can influence its effective concentration.
-
Protein Binding: The potency of this compound can be reduced by binding to proteins present in the cell culture serum.[4]
Q2: What are the typical cellular IC50 values I should expect for this compound?
A2: The cellular potency of this compound is highly dependent on the experimental system, including the cell type, stimulus, and readout. Expect values to be significantly higher than the biochemical IC50. Below is a summary of reported values.
Q3: How does serum in the cell culture medium affect this compound activity?
A3: The presence of serum in cell culture media can significantly decrease the apparent potency of this compound. This is referred to as a "right-shift" in the dose-response curve, meaning a higher concentration of the inhibitor is required to achieve the same effect.[4] This is likely due to the binding of this compound to serum proteins, such as albumin, which reduces the free concentration of the compound available to enter cells and inhibit MK2. When comparing results or establishing an effective dose, it is critical to keep the serum concentration consistent.
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective, freely reversible, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[3][4][5][6] MK2 is a key downstream substrate of p38 MAPK.[2] In response to stress or inflammatory stimuli (like LPS), p38 MAPK phosphorylates and activates MK2.[2] Activated MK2 then phosphorylates downstream targets, such as HSP27 and TTP, which leads to the stabilization of mRNAs for pro-inflammatory cytokines like TNFα, ultimately increasing their production.[2][4][7] this compound specifically inhibits MK2 activity without affecting the upstream phosphorylation of p38 MAPK itself.[4][8]
Q5: How can I confirm that this compound is working in my cells?
A5: The most reliable way to confirm target engagement in your cellular model is to measure the phosphorylation of a direct downstream substrate of MK2.
-
Phospho-HSP27: Inhibition of TNFα production by this compound correlates closely with the inhibition of Heat Shock Protein 27 (HSP27) phosphorylation at Serine 78 or Serine 82.[4][6] Analyzing phospho-HSP27 levels by Western blot is an excellent biomarker for assessing MK2 activity.
-
Cytokine Production: Measuring the inhibition of LPS-stimulated TNFα or IL-6 production is a common functional readout.[4][5][6]
Q6: What are the recommended solvent and storage conditions for this compound?
A6:
-
Solvent: this compound is soluble in DMSO, with stock solutions of up to 40 mM being reported.[9] It is recommended to use fresh, high-quality DMSO.
-
Storage: For long-term stability, store stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[6] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Potency of this compound in Biochemical vs. Cellular Assays
| Assay Type | Target/Readout | System | Potency (IC50 / Ki) |
| Biochemical | MK2 Enzyme Activity | Cell-free | IC50: 5.2 nM[6][9] |
| Biochemical | MK2 Enzyme Binding | Cell-free | Ki: 3 nM[3][5][6][9] |
| Cellular | TNFα Production | U937 Monocytic Cells | IC50: ~160 nM[4][5][6][9] |
| Cellular | TNFα Production | Human PBMCs | IC50: ~160 nM[4][9] |
| Cellular | Phospho-HSP27 | U937 Cells | IC50: 201 nM[4] |
| Cellular | TNFα Production | Human Whole Blood | IC50: 1.6 µM[4][5][6] |
| Cellular | IL-6 Production | Human Whole Blood | IC50: 10.3 µM[4][5][6] |
Table 2: Selectivity Profile of this compound
| Kinase | Potency (IC50) | Selectivity vs. MK2 |
| MK2 | 5.2 nM | - |
| PRAK | 5.0 nM | ~1-fold |
| MK3 | 53 nM | ~10-fold |
| MNK2 | 148 nM | ~28-fold |
Data compiled from MedChemExpress.[6]
Mandatory Visualizations
Caption: The p38/MK2 signaling pathway leading to TNFα production.
Caption: Troubleshooting workflow for addressing this compound potency issues.
Caption: ATP competition at the MK2 kinase active site.
Experimental Protocols
Protocol 1: Measuring Inhibition of TNFα Production in U937 Cells
This protocol details a method to assess the functional potency of this compound by measuring its effect on Lipopolysaccharide (LPS)-induced TNFα secretion.
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LPS from E. coli (e.g., serotype O111:B4)
-
96-well cell culture plates
-
Human TNFα ELISA kit
Methodology:
-
Cell Plating: Seed U937 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 1 nM to 30 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Pre-treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.[3][4]
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.[3][4]
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO2.[3][4]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
TNFα Measurement: Quantify the TNFα concentration in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-HSP27
This protocol provides a method to directly measure target engagement by assessing the phosphorylation status of the MK2 substrate, HSP27.
Materials:
-
U937 cells (or other suitable cell line)
-
6-well cell culture plates
-
This compound stock solution
-
LPS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-HSP27 (total), Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture: Seed U937 cells in 6-well plates at a density of 2 x 10^6 cells/well.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour.[4]
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 30 minutes at 37°C.[4]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 15 minutes.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for phospho-HSP27 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total HSP27 and a loading control like β-Actin.
-
Densitometry: Quantify the band intensity to determine the relative reduction in HSP27 phosphorylation at each inhibitor concentration.
References
- 1. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
Technical Support Center: PF-3644022 Hepatotoxicity Concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAPKAPK2 (MK2) inhibitor, PF-3644022. The information addresses potential hepatotoxicity concerns and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1] It functions by binding to the ATP-binding pocket of MK2, preventing the phosphorylation of its downstream substrates.[2] MK2 is a key component of the p38 MAPK signaling pathway, which is involved in inflammatory responses. By inhibiting MK2, this compound blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[2][3] The primary downstream target of MK2 for TNFα regulation is tristetraprolin (TTP).
Q2: What are the primary concerns associated with this compound in research?
The primary concern with this compound is the potential for hepatotoxicity. Preclinical studies in dogs and monkeys revealed acute hepatotoxicity, which led to the discontinuation of its clinical development.[2] This toxicity is believed to be associated with the benzothiophene scaffold of the molecule.[2] Researchers using this compound or similar benzothiophene-containing compounds should be aware of this potential liability and incorporate appropriate safety monitoring in their experimental plans.
Q3: What is the proposed mechanism of hepatotoxicity for benzothiophene-containing compounds?
While the exact mechanism for this compound is not fully elucidated, studies on other benzothiophene-containing drugs, such as zileuton, suggest a possible mechanism involving metabolic activation. The benzothiophene ring can be metabolized by cytochrome P450 enzymes to form reactive metabolites. These reactive intermediates can then covalently bind to cellular macromolecules, such as proteins, leading to cellular stress, mitochondrial dysfunction, and ultimately, cell death (necrosis or apoptosis).
Q4: What in vitro models are suitable for assessing the hepatotoxicity of this compound?
Standard in vitro models for assessing drug-induced liver injury (DILI) are recommended. The most commonly used are human liver-derived cell lines, such as HepG2 and Huh7, or primary human hepatocytes. HepG2 cells are a human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes. Primary hepatocytes are considered the "gold standard" as they most closely mimic the in vivo liver environment, but they are more difficult to culture and maintain. 3D spheroid cultures of these cells can provide a more physiologically relevant model compared to traditional 2D monolayers.
Q5: What in vivo models can be used to study the hepatotoxicity of this compound?
Rodent models, typically mice or rats, are commonly used for in vivo assessment of DILI. While this compound was reported to be well-tolerated in rats, toxicity was observed in dogs and monkeys.[2] Therefore, for risk assessment, non-rodent species may be more predictive. Key endpoints to measure in vivo include serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histopathological examination of liver tissue.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in In Vitro Liver Cell Models
Problem: You observe significant cell death in your HepG2 or other liver cell line cultures when treated with this compound at concentrations expected to be non-toxic based on its kinase inhibitory activity.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Compound Precipitation | This compound has limited aqueous solubility. Visually inspect the culture medium for any signs of precipitation. Prepare a fresh, clear stock solution in 100% DMSO and ensure it is fully dissolved before diluting into the culture medium. |
| Cell Line Sensitivity | Different liver cell lines can have varying sensitivities to drug-induced toxicity due to differences in metabolic enzyme expression (e.g., cytochrome P450s). Consider testing a panel of liver cell lines or using primary hepatocytes. |
| Contamination | Rule out microbial contamination (e.g., mycoplasma) in your cell cultures, which can cause non-specific cytotoxicity. |
| Assay Interference | The compound may interfere with the readout of your viability assay (e.g., MTT reduction). Use an alternative cytotoxicity assay that measures a different cellular parameter (e.g., CellTiter-Glo for ATP levels, or a live/dead stain). |
Guide 2: Interpreting Elevated Liver Enzymes in In Vivo Studies
Problem: You observe a significant increase in serum ALT and AST levels in animals treated with this compound.
| Potential Cause | Troubleshooting and Interpretation Steps |
| Hepatocellular Injury | Elevated ALT and AST are biomarkers of liver damage.[4] A disproportionate increase in ALT compared to AST is more specific for liver injury.[5] |
| Dose- and Time-Dependency | Determine if the increase in liver enzymes is dose-dependent and time-dependent. This will help establish a cause-and-effect relationship. |
| Histopathological Correlation | Correlate the biochemical findings with histopathological examination of the liver tissue. Look for signs of necrosis, apoptosis, inflammation, and steatosis. |
| Off-Target Effects | While this compound is a selective MK2 inhibitor, it does have activity against other kinases. Consider if inhibition of other targets could contribute to liver toxicity. |
| Metabolic Bioactivation | The hepatotoxicity may be due to the formation of reactive metabolites. Consider conducting metabolism studies to identify potential reactive intermediates. |
| Animal Model Specificity | Be aware of species differences in drug metabolism and toxicity. The observation of toxicity in one species does not always translate to others. |
Quantitative Data
Due to the discontinuation of its development, specific quantitative data on the hepatotoxicity of this compound is limited in the public domain. The table below provides IC50 values for its primary target and its effect on TNFα production in different cell systems. Researchers should determine the cytotoxic IC50 in their specific liver cell model.
| Parameter | Value | System |
| MK2 IC50 | 5.2 nM | Enzymatic Assay |
| MK2 Ki | 3.0 nM | Enzymatic Assay |
| PRAK IC50 | 5.0 nM | Enzymatic Assay |
| MK3 IC50 | 53 nM | Enzymatic Assay |
| TNFα Production IC50 | 160 nM | U937 Cells |
| TNFα Production IC50 | 1.6 µM | Human Whole Blood |
| IL-6 Production IC50 | 10.3 µM | Human Whole Blood |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Protocol 2: Measurement of Serum ALT and AST in Animal Models
-
Sample Collection: Collect blood from animals at specified time points after treatment with this compound. Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Sample Storage: Store the serum samples at -80°C until analysis.
-
Enzyme Assay: Use commercially available colorimetric or enzymatic assay kits for the determination of ALT and AST levels in the serum. Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Express the ALT and AST levels in Units per Liter (U/L). Compare the enzyme levels in the treated groups to the vehicle control group. Statistical analysis should be performed to determine the significance of any observed changes.
Visualizations
Caption: MAPKAPK2 (MK2) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the hepatotoxicity of this compound.
Caption: Logical workflow for troubleshooting unexpected hepatotoxicity results.
References
- 1. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. eclinpath.com [eclinpath.com]
Technical Support Center: Overcoming PF-3644022 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MK2 inhibitor, PF-3644022, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1][2] MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory cytokines.[3][4] By inhibiting MK2, this compound blocks the phosphorylation of downstream targets, such as HSP27, thereby interfering with processes like inflammation and cell proliferation.[2][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, to kinase inhibitors like this compound can arise from several molecular mechanisms. While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on studies with other kinase inhibitors, potential causes include:
-
Target Alterations: Genetic mutations in the MAPKAPK2 gene that prevent this compound from binding effectively, or amplification of the MAPKAPK2 gene leading to overexpression of the MK2 protein.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways that compensate for the inhibition of the p38/MK2 pathway, thereby promoting cell survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of MK2 that render the pathway's inhibition ineffective.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.
Troubleshooting Guide: this compound Resistance
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound.
Problem 1: Increased IC50 of this compound in your cell line.
Possible Cause 1: Alterations in the MK2 Target
-
Hypothesis: Mutations in the ATP-binding pocket of MK2 may prevent this compound binding, or amplification of the MAPKAPK2 gene may lead to target overexpression.
-
Troubleshooting/Experimental Workflow:
-
Sequence the MAPKAPK2 gene: Isolate genomic DNA from both parental and resistant cell lines and sequence the coding region of the MAPKAPK2 gene to identify potential mutations.
-
Assess MK2 protein levels: Perform a Western blot to compare the expression levels of total MK2 protein in parental and resistant cells.
-
Perform a Kinase Activity Assay: Measure the enzymatic activity of MK2 in the presence of varying concentrations of this compound in lysates from both cell lines.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Hypothesis: Cells may be activating alternative survival pathways to circumvent the effects of MK2 inhibition. Common bypass pathways include the PI3K/AKT and ERK/MAPK pathways.
-
Troubleshooting/Experimental Workflow:
-
Phospho-protein array: Use a phospho-kinase array to screen for the activation of a broad range of signaling pathways in resistant cells compared to parental cells, both in the presence and absence of this compound.
-
Western Blot Analysis: Based on the array results, perform targeted Western blots to confirm the upregulation and activation of specific proteins in the identified bypass pathways (e.g., p-AKT, p-ERK).
-
Combination Therapy: Treat resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., a PI3K or MEK inhibitor) and assess for restoration of sensitivity using a cell viability assay.
-
Problem 2: No change in MK2 activity, but cells are still resistant.
Possible Cause: Increased Drug Efflux
-
Hypothesis: The resistant cells may be overexpressing ATP-binding cassette (ABC) transporters, which are known to pump drugs out of the cell.
-
Troubleshooting/Experimental Workflow:
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both parental and resistant cell lines.
-
Western Blot Analysis: Confirm the overexpression of the identified ABC transporter proteins by Western blot.
-
Co-treatment with an Efflux Pump Inhibitor: Treat resistant cells with this compound in the presence of a known inhibitor of the overexpressed ABC transporter (e.g., Verapamil for P-glycoprotein/ABCB1) and determine if sensitivity is restored using a cell viability assay.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 150 | 1 |
| Resistant | 3500 | 23.3 |
Table 2: Protein Expression and Phosphorylation Status
| Protein | Parental Cells | Resistant Cells |
| Total MK2 | 1.0 | 3.5 |
| p-HSP27 (Ser82) | 0.2 (after this compound) | 1.8 (after this compound) |
| p-AKT (Ser473) | 1.0 | 4.2 |
| Total AKT | 1.0 | 1.1 |
| ABCB1 | 1.0 | 5.7 |
(Values are represented as relative fold change compared to the parental cell line baseline)
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., MK2, p-MK2, p-HSP27, AKT, p-AKT, ABCB1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
-
Immunoprecipitation (optional): Immunoprecipitate MK2 from cell lysates using an anti-MK2 antibody.
-
Kinase Reaction: In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), combine the immunoprecipitated MK2 or recombinant MK2 protein with a specific substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on HSP27) and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a non-radioactive detection method).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding EDTA or by spotting the reaction mixture onto a phosphocellulose paper.
-
Detection: If using radiolabeled ATP, quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for detection (e.g., luminescence-based ADP detection).
Mandatory Visualizations
Caption: p38/MK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: Activation of bypass pathways as a mechanism of resistance.
References
- 1. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired resistance to anti-MAPK targeted therapy confers an immune-evasive tumour microenvironment and cross-resistance to immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro long-term treatment with MAPK inhibitors induces melanoma cells with resistance plasticity to inhibitors while retaining sensitivity to CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Support Center: PF-3644022 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for using the MK2 inhibitor, PF-3644022. The primary focus is on understanding and mitigating the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, selective, and ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2][3][4] MK2 is a key downstream substrate of p38 MAPK, and its inhibition by this compound disrupts the p38/MK2 signaling axis.[5][6] This action prevents the phosphorylation of downstream targets like HSP27 and regulates the stability of mRNAs for pro-inflammatory cytokines, ultimately leading to a potent reduction in the production of TNFα, IL-6, and other cytokines.[1][2][4][7]
Q2: Why is the IC50 of this compound significantly higher in cell-based assays containing serum compared to biochemical assays? A2: The discrepancy arises primarily from serum protein binding.[8][9] this compound, like many small molecule inhibitors, can bind to proteins in fetal bovine serum (FBS) or other sera, especially albumin. This binding sequesters the inhibitor, reducing the "free" concentration of this compound available to enter the cells and engage with its target, MK2. Consequently, a higher total concentration of the inhibitor is required in the presence of serum to achieve the same biological effect, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.[7][8]
Q3: My experimental results with this compound are inconsistent. Could serum be the cause? A3: Yes, variability in serum is a common source of experimental irreproducibility. This can stem from several factors:
-
Concentration Changes: Using different percentages of serum between experiments will alter the degree of protein binding and thus change the effective concentration of the inhibitor.
-
Batch-to-Batch Variability: Different lots of serum can have varying protein compositions and concentrations, leading to inconsistent inhibitor binding and efficacy.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing serum can cause protein denaturation and aggregation, potentially altering its binding characteristics.
Q4: How can I account for the effects of serum protein binding in my experiments? A4: To obtain more accurate and reproducible data, you can perform a "serum shift assay".[8][9] This involves measuring the IC50 of this compound in the presence of varying, well-defined concentrations of serum. This allows you to quantify the impact of protein binding on the inhibitor's potency in your specific assay system. For routine experiments, it is crucial to maintain a consistent, documented concentration and lot number of serum.
Troubleshooting Guides
Issue: Observed inhibition is much lower than expected based on the biochemical IC50.
| Possible Cause | Troubleshooting Steps |
| High Serum Protein Binding | 1. Verify the serum percentage in your cell culture medium. 2. Reduce the serum concentration if your cell line can tolerate it for the duration of the experiment. 3. Perform a full dose-response experiment to determine the IC50 under your specific serum conditions. Do not rely solely on the biochemical IC50 for cell-based experiments. 4. Conduct a serum shift assay (see protocol below) to quantify the effect of protein binding. |
| Compound Instability or Degradation | 1. Ensure the this compound stock solution is properly stored (e.g., -80°C in DMSO).[1] 2. Prepare fresh dilutions from the stock for each experiment. Avoid storing diluted solutions in aqueous media for extended periods. |
| Cell Permeability Issues | While this compound is known to be cell-permeable, extreme cell densities or unusual cell types might limit access. Ensure cells are not overly confluent and incubation times are sufficient for drug uptake. |
Issue: Results are not reproducible between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Serum Usage | 1. Standardize: Use the exact same concentration and supplier/lot of serum for a series of related experiments. 2. Document: Record the serum supplier, catalog number, and lot number in your experimental notes. 3. Aliquot: When opening a new bottle of serum, divide it into single-use aliquots and store them at -20°C or -80°C to prevent contamination and degradation from freeze-thaw cycles. |
| Inaccurate Pipetting | 1. Calibrate your pipettes regularly. 2. Use low-retention pipette tips for preparing serial dilutions of the inhibitor, especially when working with DMSO stocks. |
Data Presentation
Table 1: Illustrative Data on the Impact of Serum Concentration on this compound Efficacy
This table provides an example of expected results from a serum shift assay, demonstrating the increase in apparent IC50 with higher serum concentrations. Note: These are representative values and actual results will vary depending on the cell line and assay conditions.
| FBS Concentration (%) | Apparent IC50 (nM) for TNFα Inhibition | Fold Shift in IC50 (vs. 0.5% FBS) |
| 0.5% | 120 | 1.0x |
| 2% | 250 | 2.1x |
| 5% | 650 | 5.4x |
| 10% | 1600 | 13.3x |
Experimental Protocols
Protocol: Serum Shift Assay for this compound
This protocol details the methodology to quantify the effect of FBS on the potency of this compound in inhibiting LPS-induced TNFα production in U937 monocytic cells.
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours, if required by your specific protocol.
-
-
Media and Compound Preparation:
-
Prepare separate sets of treatment media containing different percentages of FBS (e.g., 0.5%, 2%, 5%, 10%).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 10-point serial dilution series of this compound (e.g., starting from 100 µM) in each of the prepared serum-containing media. Include a vehicle control (DMSO only) for each serum condition.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared media containing the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO2 incubator.[10]
-
-
Stimulation and Incubation:
-
After the pre-incubation, add 10 µL of LPS (lipopolysaccharide) to each well to a final concentration of 100 ng/mL to stimulate TNFα production.[10]
-
Incubate the plate for an additional 4-6 hours at 37°C.
-
-
Endpoint Measurement (TNFα ELISA):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNFα in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
For each serum concentration, plot the TNFα concentration against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value for each serum condition.
-
Calculate the "fold shift" by dividing the IC50 obtained at higher serum concentrations by the IC50 from the lowest serum concentration.
-
Mandatory Visualization
Caption: Serum protein binding reduces the free, active concentration of this compound.
Caption: Experimental workflow for conducting a serum shift assay.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
PF-3644022 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-3644022. Our aim is to help you navigate potential experimental challenges, including perceived batch-to-batch variability, to ensure reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 values or reduced potency of this compound in cellular assays.
Possible Causes:
-
Compound Degradation: this compound, like many small molecules, can be susceptible to degradation if not stored or handled properly.
-
Improper Solubilization: The compound's solubility characteristics can impact its effective concentration in your experiments.
-
Cell Culture Variability: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes.
Troubleshooting Steps:
| Step | Detailed Protocol | Expected Outcome |
| 1. Verify Stock Solution Integrity | a. Fresh Stock Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO. It is recommended to use a fresh vial of the compound if possible. b. Storage: Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. For in-vivo experiments, it is recommended to prepare fresh solutions daily. | A freshly prepared stock solution should restore the expected potency of the inhibitor. |
| 2. Optimize Solubilization Protocol | a. Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. Moisture in DMSO can reduce the solubility of this compound. b. Working Solution Preparation: When preparing working solutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Prepare working solutions fresh for each experiment. | Proper solubilization will ensure the compound is fully dissolved and delivered to the cells at the intended concentration. |
| 3. Standardize Cell Culture Conditions | a. Consistent Cell Handling: Use cells within a consistent and low passage number range. Ensure cell confluency is uniform across experiments. b. Serum Concentration: Note that the potency of this compound can be affected by serum concentration in the culture medium. If possible, perform assays in reduced-serum conditions or maintain a consistent serum percentage. | Standardized cell culture practices will minimize variability in cellular response to the inhibitor. |
Issue 2: High background signal or unexpected off-target effects.
Possible Causes:
-
Compound Purity: The presence of impurities from the synthesis process could lead to off-target activities.
-
High Compound Concentration: Using concentrations significantly above the established IC50 can lead to non-specific effects.
Troubleshooting Steps:
| Step | Detailed Protocol | Expected Outcome |
| 1. Assess Compound Purity | a. Certificate of Analysis (CoA): Review the CoA for the specific batch of this compound. Reputable suppliers provide detailed information on purity, typically determined by HPLC. b. Analytical Chemistry: If significant issues persist, consider independent purity analysis via methods like HPLC-MS. | Confirmation of high purity (typically ≥98%) will help rule out impurities as a major source of off-target effects. |
| 2. Perform a Dose-Response Experiment | a. Concentration Range: Test a wide range of this compound concentrations, from well below to well above the expected IC50 value. b. Target Engagement Biomarker: Correlate the phenotypic readout with a direct biomarker of MK2 activity, such as the phosphorylation of HSP27 (p-HSP27). | A clear dose-response relationship that aligns with the inhibition of p-HSP27 will confirm on-target activity and help identify the optimal concentration range with minimal off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1] MK2 is a downstream substrate of p38 MAPK.[2] By inhibiting MK2, this compound blocks the phosphorylation of downstream targets, such as HSP27, and subsequently inhibits the production of pro-inflammatory cytokines like TNFα and IL-6.[1]
Q2: What are the reported IC50 values for this compound?
A: The inhibitory potency of this compound can vary depending on the assay system. The following table summarizes key reported values:
| Assay Type | Target/Cell Line | Reported IC50/Ki |
| Enzymatic Assay | MK2 | 5.2 nM (IC50), 3 nM (Ki) |
| PRAK | 5.0 nM (IC50) | |
| MK3 | 53 nM (IC50) | |
| Cell-Based Assay | U937 cells (TNFα production) | 160 nM |
| Human PBMCs (TNFα production) | 160 nM | |
| Human Whole Blood (TNFα production) | 1.6 µM | |
| Human Whole Blood (IL-6 production) | 10.3 µM |
Q3: What is the recommended solvent for this compound?
A: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is soluble up to 40 mM in DMSO.[2] For aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.
Q4: How should I store this compound?
A: Solid this compound should be stored at +4°C for short-term storage and -20°C for long-term storage.[2] DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments to ensure optimal activity.
Q5: Are there any known off-target effects of this compound?
A: this compound is a selective MK2 inhibitor. However, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. In a screen against 200 human kinases, this compound at 1 µM showed greater than 50% inhibition of 16 kinases. It is advisable to use the lowest effective concentration in your experiments and to include appropriate controls to validate on-target effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
Interpreting unexpected phenotypes with PF-3644022
Welcome to the technical support center for PF-3644022. This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected phenotypes observed during experiments with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm using this compound to inhibit MK2, but I'm not observing the expected decrease in TNFα production. What could be the issue?
Answer: This is a common issue that can arise from several factors related to experimental setup, inhibitor concentration, or the specific cellular context. This compound is a potent, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), which should lead to reduced production of inflammatory cytokines like TNFα and IL-6.[1][2] A lack of effect typically points to a suboptimal protocol.
The inhibition of TNFα by this compound is directly correlated with the inhibition of a key downstream biomarker, phospho-heat shock protein 27 (p-HSP27).[1][2] Verifying the inhibition of p-HSP27 is a crucial first step in troubleshooting.
Troubleshooting Guide: No Inhibition of TNFα
| Potential Cause | Recommended Action |
| Incorrect Inhibitor Concentration | The IC50 of this compound varies significantly between enzymatic assays and cell-based assays due to high intracellular ATP levels.[1] Ensure you are using a concentration appropriate for your system (see data table below). |
| Cell Line/Type Specificity | The p38/MK2 pathway's role in TNFα production can be stimulus- and cell-type dependent. Confirm that the pathway is active and responsible for TNFα production in your model by checking for phosphorylation of p38 and HSP27 upon stimulation (e.g., with LPS). |
| Inhibitor Degradation | Improper storage can lead to loss of activity. Prepare fresh stock solutions in DMSO and store at -20°C for short-term or -80°C for long-term use.[3] Avoid repeated freeze-thaw cycles. |
| Timing of Treatment | The timing of inhibitor addition relative to cell stimulation is critical. Pre-incubate cells with this compound for at least 30-60 minutes before adding the stimulus (e.g., LPS) to ensure target engagement. |
| Assay Sensitivity | Ensure your TNFα detection method (e.g., ELISA) is sensitive enough to detect the expected changes. Include positive and negative controls to validate the assay's performance. |
Comparative IC50 Values for this compound
| Assay Type | Target / Readout | IC50 Value |
| Enzymatic Assay | MK2 Kinase Activity | 5.2 - 9.0 nM[1][3] |
| Cell-Based Assay (U937 cells) | TNFα Production | ~160 nM[2] |
| Cell-Based Assay (U937 cells) | p-HSP27 Inhibition | ~201 - 270 nM[1] |
| Human Whole Blood | TNFα Production | ~1.6 µM[2] |
| Human Whole Blood | IL-6 Production | ~10.3 µM[2] |
Experimental Protocol: Western Blot for p-HSP27
This protocol verifies the on-target activity of this compound in your cellular model.
-
Cell Culture & Treatment: Plate your cells (e.g., U937 monocytes) at an appropriate density. The following day, pre-incubate the cells with a dose-range of this compound (e.g., 10 nM to 5 µM) for 1 hour.
-
Stimulation: Add your stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL) and incubate for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH) to confirm equal loading and quantify the reduction in phosphorylation.
Signaling Pathway Diagram
Caption: The p38/MK2 signaling pathway leading to TNFα production.
FAQ 2: I'm observing unexpected changes in cell viability or proliferation after this compound treatment. Is this a known effect?
Answer: While this compound is primarily an anti-inflammatory agent, unexpected effects on cell viability or proliferation can occur, potentially due to off-target effects or context-specific functions of the MK2 pathway. This compound is highly selective but does inhibit other members of the MAPKAPK family, namely MK3 and MK5 (PRAK), with potencies similar to MK2.[3][4] The cellular consequences of inhibiting these kinases are not as well-characterized as for MK2 and could contribute to unexpected phenotypes in certain cell lines.
Troubleshooting Guide: Unexpected Viability Changes
| Potential Cause | Recommended Action |
| Off-Target Kinase Inhibition | At high concentrations (>1 µM), this compound may inhibit other kinases. Perform a dose-response experiment to determine the lowest effective concentration for MK2 inhibition to minimize potential off-target effects. |
| Inhibition of MK3/MK5 | The observed phenotype might be a result of inhibiting MK3 or MK5. If possible, use siRNA/shRNA to specifically knock down MK2, MK3, or MK5 and see if the phenotype is replicated. |
| Cell-Specific MK2 Function | In some contexts, the p38/MK2 pathway can play roles in cell survival or apoptosis. The observed effect may be an on-target but unexpected consequence of MK2 inhibition in your specific model. |
| Compound Toxicity | Although generally not reported as cytotoxic in cell proliferation assays[5], high concentrations or prolonged exposure could induce stress or toxicity. Perform a standard cytotoxicity assay (e.g., LDH release or Annexin V staining). |
Selectivity Profile of this compound
| Kinase | IC50 Value | Primary Function |
| MK2 (MAPKAPK2) | 5.2 nM | Primary Target; Inflammation, mRNA stability |
| MK5 (PRAK) | 5.0 nM | Cell cycle, cytoskeletal organization |
| MK3 (MAPKAPK3) | 53 nM | Similar functions to MK2, often redundant |
| MNK2 | 148 nM | Regulation of translation initiation |
| Other Kinases (Panel of 200) | >1 µM | Generally high selectivity[1][4] |
// Nodes start [label="Unexpected Viability\nPhenotype Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="1. Perform Dose-Response\n(Viability Assay: MTT/LDH)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_target [label="2. Confirm On-Target Effect\n(Western Blot for p-HSP27)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_on_target [label="Is p-HSP27 inhibited\nat non-toxic dose?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; off_target [label="Hypothesis:\nHigh-dose toxicity or\noff-target effect.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; on_target [label="Hypothesis:\nOn-target effect via\nMK2/3/5 inhibition.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; knockdown [label="3. Use siRNA to knockdown\nMK2, MK3, and MK5\nindividually", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion:\nIdentify kinase(s)\nresponsible for phenotype", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dose_response; dose_response -> check_target; check_target -> is_on_target; is_on_target -> off_target [label=" No"]; is_on_target -> on_target [label=" Yes"]; on_target -> knockdown; knockdown -> conclusion; }
Caption: Differential effects of p38 vs. MK2 inhibition.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Confirming PF-3644022 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of PF-3644022 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1][2][3] It also shows inhibitory activity against p38-regulated/activated kinase (PRAK) and MK3.[1] this compound functions by binding to the ATP-binding site of MK2, thereby preventing the phosphorylation of its downstream substrates.[2][3]
Q2: How can I confirm that this compound is engaging its target, MK2, in my cells?
There are several methods to confirm the target engagement of this compound in a cellular context:
-
Western Blotting for Phospho-HSP27: The most common method is to measure the phosphorylation of Heat Shock Protein 27 (HSP27), a direct downstream substrate of MK2.[2][3] A dose-dependent decrease in phosphorylated HSP27 (p-HSP27) upon treatment with this compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates target engagement by measuring the increased thermal stability of MK2 in the presence of this compound.[4][5][6]
-
Downstream Functional Assays: Measuring the inhibition of downstream biological effects of MK2 activation, such as the production of pro-inflammatory cytokines like TNFα and IL-6, can serve as an indirect measure of target engagement.[1][2][3]
Q3: What is a suitable downstream biomarker to assess this compound activity in cells?
The phosphorylation of HSP27 at Serine 82 (in human) is an excellent and widely used biomarker for MK2 activity.[2] Inhibition of TNFα and IL-6 production in response to stimuli like lipopolysaccharide (LPS) are also reliable functional biomarkers.[1][2][3] The inhibition of TNFα production has been shown to correlate closely with the inhibition of phospho-HSP27.[1][2][3]
Q4: My experimental results show that this compound does not inhibit p38 MAPK phosphorylation. Is this expected?
Yes, this is the expected result. This compound is a selective inhibitor of MK2, which is downstream of p38 MAPK in the signaling cascade.[2][7] Therefore, it should not affect the phosphorylation of p38 MAPK itself.[2][7] This selectivity is a key advantage of using this compound over a direct p38 MAPK inhibitor.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| MK2 | 5.2 | 3 |
| PRAK | 5.0 | N/A |
| MK3 | 53 | N/A |
| MNK2 | 148 | N/A |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulant | IC50 |
| TNFα Production | U937 monocytes | LPS | 160 nM |
| TNFα Production | Human PBMCs | LPS | 160 nM |
| TNFα Production | Human Whole Blood | LPS | 1.6 µM |
| IL-6 Production | Human Whole Blood | LPS | 10.3 µM |
| p-HSP27 Inhibition | U937 monocytes | LPS | 201 nM |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-HSP27
This protocol describes how to assess MK2 target engagement by measuring the phosphorylation of its substrate, HSP27.
1. Cell Culture and Treatment:
- Plate a suitable cell line (e.g., U937 human monocytic cells) at an appropriate density.
- Pre-treat the cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, for 30 minutes to activate the p38/MK2 pathway.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a Bradford or BCA assay.
4. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies against phospho-HSP27 (e.g., Ser82) and total HSP27 or a housekeeping protein (e.g., β-actin, GAPDH) for normalization.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-HSP27 signal to the total HSP27 or housekeeping protein signal.
- Plot the normalized p-HSP27 levels against the concentration of this compound to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the binding of this compound to MK2 in intact cells.[4][5][6]
1. Cell Treatment:
- Culture your cells of interest to a sufficient density.
- Treat the cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for 1-2 hours under normal culture conditions.
2. Thermal Challenge:
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
4. Protein Analysis:
- Collect the supernatant and determine the protein concentration.
- Analyze the amount of soluble MK2 in each sample by Western blotting, using an antibody specific for MK2.
5. Data Analysis:
- Quantify the MK2 band intensities at each temperature for both the this compound-treated and vehicle-treated samples.
- Plot the percentage of soluble MK2 relative to the non-heated control against the temperature.
- A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of MK2 and confirms target engagement.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of p-HSP27 observed | 1. Insufficient concentration of this compound.2. Inactive this compound.3. Low activity of the p38/MK2 pathway in the chosen cell line or under the stimulation conditions. | 1. Perform a dose-response experiment with a wider concentration range of this compound.2. Verify the integrity and purity of the compound.3. Confirm pathway activation by checking for p38 phosphorylation. Consider using a different cell line or a more potent stimulus. |
| High background in Western blot | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Contaminated buffers. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA).2. Titrate antibody concentrations to find the optimal dilution.3. Use fresh, high-quality reagents. |
| Unexpected cellular toxicity | 1. Off-target effects of this compound.2. High concentration of the compound or DMSO. | 1. Consult kinase selectivity profiles for this compound to identify potential off-targets.[10] Perform a cell viability assay.2. Lower the concentration of this compound and ensure the final DMSO concentration is non-toxic (typically <0.1%). |
| No thermal shift observed in CETSA | 1. The compound does not bind to the target in the cellular environment.2. The chosen temperature range is not optimal for observing the protein's melting curve.3. Insufficient drug concentration or incubation time. | 1. Confirm the compound's activity in a biochemical or cellular activity assay first.2. Optimize the temperature gradient to cover the melting transition of MK2.3. Increase the concentration of this compound or the pre-incubation time. |
Visualizations
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-HSP27.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PF-3644022 and Other MK2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PF-3644022 and other selective MAPK-activated protein kinase 2 (MK2) inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support informed decision-making in research and development.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in the inflammatory response. As a key downstream substrate of p38 MAPK, MK2 activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). Consequently, the inhibition of MK2 presents a promising therapeutic strategy for a range of inflammatory diseases. This guide focuses on a comparative analysis of this compound, a well-characterized ATP-competitive MK2 inhibitor, with other notable inhibitors, including the covalent inhibitor CC-99677 (Gamcemetinib) and the non-ATP competitive inhibitor MK2-IN-1.
Performance Comparison of MK2 Inhibitors
The following tables summarize the in vitro and cellular potency of this compound, CC-99677, and MK2-IN-1, providing a quantitative basis for comparison.
Table 1: In Vitro Biochemical Potency of MK2 Inhibitors
| Inhibitor | Target | IC50 | Ki | Mechanism of Action |
| This compound | MK2 | 5.2 nM[1] | 3 nM[2] | ATP-competitive[2] |
| CC-99677 (Gamcemetinib) | MK2 | 156.3 nM | N/A | Covalent, Irreversible |
| MK2-IN-1 | MK2 | 110 nM[1] | N/A | Non-ATP competitive[1] |
Table 2: Cellular Potency of MK2 Inhibitors
| Inhibitor | Cell Line/System | Assay | IC50 / EC50 |
| This compound | U937 cells | TNF-α production | 160 nM[2] |
| Human PBMCs | TNF-α production | 160 nM[1] | |
| Human Whole Blood | TNF-α production | 1.6 µM[2] | |
| Human Whole Blood | IL-6 production | 10.3 µM[2] | |
| CC-99677 (Gamcemetinib) | THP-1 cells | p-HSP27 inhibition | 89 nM |
| MK2-IN-1 | Not Specified | p-HSP27 inhibition | 350 nM[3] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (fold vs. MK2) |
| MK2 | 5.2 | 1 |
| MK5/PRAK | 5.0 | ~1 |
| MK3 | 53 | ~10 |
| MNK2 | 148 | ~28 |
| MNK1 | 3,000 | ~577 |
| MSK1 | >1,000 | >192 |
| MSK2 | >1,000 | >192 |
| RSK1-4 | >1,000 | >192 |
Note: Data for a comprehensive kinase selectivity panel for CC-99677 and MK2-IN-1 is not as readily available in the public domain.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the p38/MK2 signaling pathway and a general workflow for evaluating MK2 inhibitors.
Experimental Protocols
In Vitro MK2 Kinase Assay
This protocol outlines a method for determining the in vitro potency of MK2 inhibitors using a fluorescent-based assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant MK2 enzyme.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled HSP27 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5)[4]
-
Test inhibitor (e.g., this compound)
-
384-well plates
-
Microplate reader capable of detecting fluorescence (e.g., Caliper LabChip)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test inhibitor dilutions to the wells.
-
Add the recombinant MK2 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated HSP27 peptide using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for TNF-α Production in U937 Cells
This protocol describes a method to assess the cellular potency of MK2 inhibitors by measuring their effect on lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line U937.
Objective: To determine the IC50 of a test compound for the inhibition of TNF-α production in a cellular context.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
TNF-α ELISA kit or Meso Scale Discovery (MSD) assay kit
-
Plate reader for ELISA or MSD platform
Procedure:
-
Culture U937 cells in RPMI-1640 medium.
-
(Optional) Differentiate U937 cells into a macrophage-like phenotype by treating with PMA (e.g., 10-100 ng/mL) for 24-48 hours.
-
Seed the differentiated or undifferentiated U937 cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1 hour.[4]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.[4]
-
Incubate the plates for a specified time (e.g., 4 hours) at 37°C.[4]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA or MSD assay according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each inhibitor concentration compared to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.
Western Blot for Phospho-HSP27
This protocol details the detection of phosphorylated heat shock protein 27 (p-HSP27), a downstream biomarker of MK2 activity, in cell lysates by Western blotting.
Objective: To qualitatively or quantitatively assess the inhibition of MK2 activity in a cellular context by measuring the levels of p-HSP27.
Materials:
-
Cell culture reagents and cells (as in the cellular assay)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-HSP27 (e.g., Ser82) and anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor and/or LPS as described in the cellular assay.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-HSP27 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
(Optional) Strip the membrane and re-probe with an antibody against total HSP27 to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of p-HSP27.
This guide provides a foundational comparison of this compound with other MK2 inhibitors. For more in-depth analysis, researchers are encouraged to consult the cited literature and perform head-to-head comparisons under their specific experimental conditions. The provided protocols offer a starting point for these evaluations.
References
Validating PF-3644022 Activity Through Phospho-HSP27 Levels: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a compound's activity is paramount. This guide provides a comparative analysis of PF-3644022, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), using the phosphorylation of Heat Shock Protein 27 (HSP27) as a key biomarker. This document outlines the mechanism of action, presents comparative data with other inhibitors, details experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Mechanism of Action: The p38/MK2/HSP27 Signaling Axis
The p38 MAPK pathway is a critical signaling cascade activated by cellular stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. Activated MK2, in turn, phosphorylates several target proteins, including the small heat shock protein HSP27. The phosphorylation of HSP27 is a crucial event that regulates its chaperone activity and its role in actin cytoskeleton dynamics, cell migration, and survival.[1][2][3] Therefore, the level of phosphorylated HSP27 (phospho-HSP27) serves as a direct and reliable biomarker for MK2 activity.
This compound is an ATP-competitive inhibitor of MK2.[4][5] By binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of MK2 substrates, including HSP27. This inhibitory action makes the measurement of phospho-HSP27 levels a robust method for quantifying the cellular potency and efficacy of this compound.
Figure 1: The p38/MK2/HSP27 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Inhibitor Activity
The efficacy of this compound in inhibiting HSP27 phosphorylation can be compared with other inhibitors targeting the same pathway. These alternatives include other MK2 inhibitors and upstream p38 MAPK inhibitors.
| Inhibitor | Target | IC50 (HSP27 Phosphorylation) | Cell Line | Inducer | Reference |
| This compound | MK2 | 86.4 nM | U937 | LPS | [6] |
| This compound | MK2 | ~160 nM (correlates with TNFα inhibition) | U937 | LPS | [4][7] |
| ATI-450 | MK2 | Data not explicitly provided, but shown to abolish basal and SN-38-induced HSP27 phosphorylation | PDAC cells | SN-38 | [1] |
| MK2i (peptide inhibitor) | MK2 | Inhibited TGF-β1-induced HSP27 phosphorylation at 10 µM | Human keloid fibroblasts | TGF-β1 | [8][9] |
| BIRB-796 | p38 MAPK | Not specified for HSP27, but inhibits downstream effects | U937 | LPS | [6] |
| LY2228820 | p38 MAPK | Blocked HSP27 phosphorylation at all three serine residues | PDAC cells | SN-38 | [1] |
| SB203580 | p38 MAPK | Not specified for HSP27, but inhibits the pathway | A549 | Oxidant stress | [10] |
Experimental Protocols
Validating the activity of this compound by measuring phospho-HSP27 levels typically involves cell-based assays followed by quantitative analysis.
Cell Culture and Treatment
-
Cell Lines: Human monocytic U937 cells or other relevant cell lines are commonly used.[4][6]
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or alternative inhibitors for a specified time (e.g., 1 hour).[5]
-
Stimulation: Cells are then stimulated with an inducer of the p38 MAPK pathway, such as Lipopolysaccharide (LPS), to induce HSP27 phosphorylation.[4][6]
Measurement of Phospho-HSP27
Several methods can be employed to quantify the levels of phosphorylated HSP27:
-
Western Blotting: This is a standard technique to detect and quantify specific proteins.
-
Lysis: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phospho-HSP27 (e.g., phospho-Ser82) and total HSP27 (as a loading control).
-
Detection: Secondary antibodies conjugated to a detectable marker are used for visualization and quantification.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method allows for high-throughput quantification.[6]
-
Coating: A plate is coated with a capture antibody for total HSP27.
-
Sample Addition: Cell lysates are added to the wells.
-
Detection Antibody: A detection antibody specific for phospho-HSP27, conjugated to an enzyme, is added.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a measurable signal.
-
-
Meso Scale Discovery (MSD) Assay: This is a multiplex immunoassay platform that offers high sensitivity and a wide dynamic range.[4]
Figure 2: Experimental workflow for validating this compound activity using phospho-HSP27 levels.
Conclusion
The phosphorylation of HSP27 is a direct and quantifiable downstream event of MK2 activation, making it an excellent biomarker for assessing the cellular activity of MK2 inhibitors like this compound. The data consistently demonstrates that this compound potently inhibits HSP27 phosphorylation in a dose-dependent manner. When compared to other inhibitors of the p38/MK2 pathway, this compound shows high potency and selectivity for MK2. The experimental protocols outlined provide a robust framework for researchers to validate and compare the efficacy of this compound and other related compounds in their own experimental systems. This guide serves as a valuable resource for the design and interpretation of studies aimed at characterizing the pharmacological properties of MK2 inhibitors.
References
- 1. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HSP27 phosphorylation by a cell-permeant MAPKAP Kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase activity, heat shock protein 27 phosphorylation, and lung epithelial cell glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3644022: A Comparative Analysis of Cross-reactivity with MK3 and PRAK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PF-3644022 against its primary target, Mitogen-activated protein kinase-activated protein kinase 2 (MK2), and its cross-reactivity with the closely related kinases MK3 (MAPKAPK3) and p38-regulated/activated kinase (PRAK, MAPKAPK5). The data presented is intended to assist researchers in evaluating the selectivity profile of this compound for in vitro and in vivo studies.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of MK2 with a reported IC50 value of 5.2 nM and a Ki of 3 nM.[1][2] While demonstrating high affinity for its primary target, this compound also exhibits significant inhibitory activity against PRAK (IC50 of 5.0 nM) and, to a lesser extent, MK3 (IC50 of 53 nM).[1] This cross-reactivity profile is a critical consideration for experimental design and data interpretation.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against MK2, MK3, and PRAK.
| Kinase Target | IC50 (nM) | Ki (nM) |
| MK2 (MAPKAPK2) | 5.2[1][3] | 3[1][4] |
| PRAK (MAPKAPK5) | 5.0[1] | Not Reported |
| MK3 (MAPKAPK3) | 53[1][3] | Not Reported |
Signaling Pathway Context
The diagram below illustrates the position of MK2, MK3, and PRAK within the p38 MAPK signaling cascade. All three are downstream substrates of p38 MAPK and play roles in regulating inflammatory responses and cellular stress.
Caption: p38 MAPK signaling pathway and points of inhibition by this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using in vitro kinase assays. A summary of the general methodology is provided below.
In Vitro Kinase Assay for IC50 Determination:
The kinase activity of MK2, MK3, and PRAK was assessed using a fluorescently labeled peptide substrate derived from heat shock protein 27 (HSP27).[4] The assay measures the transfer of phosphate from ATP to the peptide substrate by the respective kinase.
-
Reaction Mixture: Kinase reactions were performed at room temperature in a buffer typically containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM dithiothreitol, 0.01% bovine serum albumin, and 0.0005% Tween 20.[4]
-
Enzyme and Substrate: Recombinant human MK2, MK3, or PRAK was used as the enzyme source. A fluorescently labeled HSP27 peptide served as the substrate.
-
Inhibitor: this compound was dissolved in dimethyl sulfoxide (DMSO) and added to the reaction mixture at varying concentrations.
-
Detection: The amount of phosphorylated peptide product was quantified. This was achieved by electrophoretically separating the phosphorylated peptide from the non-phosphorylated substrate, followed by detection of the fluorescent signal.[4]
-
IC50 Calculation: IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity.
Mechanism of Action (Ki Determination):
To determine the mechanism of inhibition, kinetic studies were performed with varying concentrations of both this compound and ATP, while the concentration of the HSP27 peptide substrate was held constant.[4] The results of these experiments indicated that this compound is an ATP-competitive inhibitor of MK2.[4][5]
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro kinase inhibitory profile of a compound like this compound.
Caption: General workflow for in vitro kinase inhibition profiling.
Conclusion
This compound is a highly potent inhibitor of MK2 and PRAK, with approximately 10-fold lower potency against MK3. This selectivity profile is an important consideration for researchers utilizing this compound to probe the function of MK2. The near-equal potency against MK2 and PRAK suggests that at concentrations effective for inhibiting MK2, PRAK will also be significantly inhibited. Therefore, attributing cellular or in vivo effects solely to MK2 inhibition requires careful consideration and potentially the use of additional, more selective tools or complementary experimental approaches.
References
The Potent and Selective MK2 Inhibitor PF-3644022: A Preclinical Review of Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitor, PF-3644022, with other alternatives, supported by experimental data from preclinical models. The guide details the methodologies of key experiments and visualizes critical pathways and workflows.
This compound is a potent, ATP-competitive inhibitor of MK2, a key enzyme in the inflammatory signaling cascade.[1][2] Its efficacy in preclinical models of inflammation has positioned it as a significant tool for research and a potential therapeutic agent. This guide summarizes its performance, compares it to other MK2 inhibition strategies, and provides detailed experimental protocols to aid in the design and interpretation of related research.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of MK2.[1] MK2 is a downstream substrate of p38 MAP kinase. The p38/MK2 signaling pathway plays a crucial role in regulating the biosynthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), primarily through the stabilization of their mRNAs.[1] By inhibiting MK2, this compound effectively suppresses the production of these key inflammatory mediators. A critical downstream substrate of MK2 is heat shock protein 27 (HSP27), and inhibition of HSP27 phosphorylation is a reliable biomarker of this compound activity.[3][4]
Comparative Efficacy in Preclinical Models
This compound has demonstrated robust efficacy in both in vitro and in vivo preclinical models of inflammation. Its performance can be compared with other therapeutic strategies, such as direct p38 MAPK inhibition.
In Vitro Efficacy
In cellular assays, this compound potently inhibits the production of TNFα and IL-6 in various cell types stimulated with lipopolysaccharide (LPS).
| Cell Line/System | Cytokine | IC50 | Citation |
| Human U937 Monocytic Cells | TNFα | 160 nM | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNFα | 160 nM | [1] |
| Human Whole Blood | TNFα | 1.6 µM | [1] |
| Human Whole Blood | IL-6 | 10.3 µM | [1] |
| PMA-differentiated U937 cells | p-HSP27 | 86.4 nM | [4] |
Table 1: In Vitro Efficacy of this compound
In Vivo Efficacy
Oral administration of this compound has shown significant anti-inflammatory effects in rodent models of acute and chronic inflammation.
| Preclinical Model | Species | Endpoint | ED50 | Citation |
| Acute LPS-induced TNFα production | Rat | TNFα inhibition | 6.9 mg/kg | [1] |
| Streptococcal Cell Wall (SCW)-induced Arthritis | Rat | Paw swelling inhibition | 20 mg/kg | [1] |
| LPS-induced Endotoxemia | Mouse | TNFα inhibition | 7.02 mg/kg | [4] |
Table 2: In Vivo Efficacy of this compound
Comparison with Other Alternatives
p38 MAPK Inhibitors
Targeting MK2 is considered a potentially safer alternative to directly inhibiting its upstream activator, p38 MAPK. While p38 inhibitors like BIRB-796 are potent anti-inflammatory agents, they can have broader effects and associated toxicities. For instance, BIRB-796 potently inhibits the production of the anti-inflammatory cytokine IL-10 (IC50: 118 nM), whereas this compound shows very weak inhibition of IL-10 (IC50: 2630 nM).[4] This suggests that MK2 inhibition may spare certain beneficial anti-inflammatory pathways.
Other MK2 Inhibitors
While direct head-to-head comparative studies are limited, other MK2 inhibitors have been evaluated in preclinical models.
-
MMI-0100: A cell-penetrating peptide inhibitor of MK2 that has shown efficacy in preclinical models of neuroinflammation and has entered clinical trials for pulmonary fibrosis.
-
Non-ATP Competitive Inhibitors: Novel classes of non-ATP competitive MK2 inhibitors are being developed to potentially overcome limitations of ATP-competitive drugs, such as off-target effects and the need to compete with high intracellular ATP concentrations.
-
Andrographolide (AG): This natural compound has been shown to induce the degradation of MK2, offering a different therapeutic modality compared to kinase inhibition. It has demonstrated more durable and sustained anti-inflammatory effects in preclinical models compared to this compound.
Kinase Selectivity Profile
This compound exhibits good selectivity for MK2 when profiled against a broad panel of human kinases. In a screen of 200 kinases, at a concentration of 1 µM, only 16 kinases showed more than 50% inhibition.[3]
| Kinase | IC50 (nM) | Fold Selectivity vs. MK2 (IC50 = 5.2 nM) |
| MK2 | 5.2 | 1 |
| PRAK | 5.0 | ~1 |
| MK3 | 53 | ~10 |
| MNK2 | 148 | ~28 |
Table 3: Selectivity of this compound against related kinases. [2]
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below to facilitate the replication and extension of these findings.
LPS-Induced TNFα Production in U937 Cells
This in vitro assay is a standard method for evaluating the anti-inflammatory potential of compounds.
Protocol:
-
Cell Culture: Human U937 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Differentiation: To differentiate the cells into a macrophage-like phenotype, they are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.
-
Treatment: Differentiated U937 cells are pre-treated with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.[5]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL to induce TNFα production.[5][6]
-
Incubation: The cells are incubated for a period of 4 to 24 hours.[3][6]
-
Measurement of TNFα: The cell culture supernatant is collected, and the concentration of TNFα is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits TNFα production by 50%, is calculated from the dose-response curve.
Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This in vivo model mimics many aspects of chronic inflammatory arthritis, such as rheumatoid arthritis.
Protocol:
-
Induction of Arthritis: Female Lewis rats are typically used for this model. Arthritis is induced by a single intraperitoneal injection of a sterile aqueous suspension of peptidoglycan-polysaccharide (PG-PS) from Group A Streptococci (approximately 15 µg rhamnose/g body weight).[7]
-
Disease Development: The arthritis develops in two phases: an acute inflammatory response within the first few days, followed by a chronic, erosive phase that develops 2-4 weeks after the initial injection.[7]
-
Treatment: Oral administration of this compound or vehicle control is initiated either prophylactically (before or at the time of SCW injection) or therapeutically (after the onset of arthritis). Dosing is typically performed daily or twice daily.[2]
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring paw swelling (using a plethysmometer or calipers) and/or through a clinical scoring system that grades the inflammation of the joints.
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in paw swelling or the arthritis score in the treated group versus the vehicle control group. The ED50, the dose that produces 50% of the maximal effect, can be calculated.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
A Comparative Guide: The Advantages of PF-3644022 Over Non-ATP Competitive Inhibitors in the p38 MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATP-competitive MAPK-activated protein kinase 2 (MK2) inhibitor, PF-3644022, with non-ATP competitive inhibitors, using the p38 MAPK inhibitor BIRB-796 as a key case study. This comparison is supported by experimental data to highlight the distinct pharmacological profiles and potential therapeutic advantages of targeting downstream kinases with ATP-competitive inhibitors.
Executive Summary
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention. While inhibitors targeting p38 MAPK have been extensively developed, off-target effects and paradoxical signaling have posed significant challenges. This compound, a potent and selective ATP-competitive inhibitor of MK2, a key downstream substrate of p38, offers a more targeted approach. This guide will delve into the advantages of this strategy by comparing this compound with non-ATP competitive inhibitors, focusing on selectivity, impact on downstream signaling, and the balance of pro- and anti-inflammatory cytokine modulation.
Mechanism of Action: ATP-Competitive vs. Non-ATP Competitive Inhibition
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the MK2 enzyme, directly competing with the endogenous ATP and thereby preventing the phosphorylation of downstream substrates.[1][2]
Non-ATP competitive inhibitors , such as the p38 inhibitor BIRB-796, bind to an allosteric site on the kinase.[3][4] This binding induces a conformational change that inactivates the enzyme, preventing it from binding to ATP or its substrates. This mechanism can offer higher selectivity as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket.
Head-to-Head Comparison: this compound vs. BIRB-796
A key study directly compared the effects of this compound with the non-ATP competitive p38 inhibitor BIRB-796 on inflammatory signaling pathways in human peripheral blood mononuclear cells (PBMCs) and the U937 monocytic cell line. The findings highlight significant differences in their mechanisms and downstream consequences.
Data Presentation
| Parameter | This compound (ATP-Competitive MK2 Inhibitor) | BIRB-796 (Non-ATP Competitive p38 Inhibitor) | Reference |
| Target | MAPKAPK2 (MK2) | p38 MAPK | [1] |
| Mechanism | ATP-Competitive | Non-ATP Competitive (Allosteric) | [1][4] |
| TNF-α Inhibition (IC50) | Potent inhibition | Potent inhibition | [5] |
| IL-6 Inhibition | Potent inhibition | Potent inhibition | [5] |
| IL-10 Inhibition (IC50) | Weak inhibition (2630 nM) | Potent inhibition (118 nM) | [5] |
| Msk1 Phosphorylation | No significant inhibition | Significant inhibition | [5] |
| JNK Activation | No activation | Significant activation | [5] |
Key Experimental Findings and Advantages of this compound
1. Selective Modulation of Cytokine Production:
Both this compound and BIRB-796 effectively inhibit the production of pro-inflammatory cytokines TNF-α and IL-6.[5] However, a critical difference lies in their effect on the anti-inflammatory cytokine IL-10. BIRB-796 potently inhibits IL-10 production, whereas this compound has a very weak inhibitory effect.[5] The preservation of IL-10 signaling by this compound is a significant advantage, as IL-10 plays a crucial role in resolving inflammation and maintaining immune homeostasis. The broad suppression of both pro- and anti-inflammatory cytokines by p38 inhibition may lead to an imbalanced immune response.
2. Avoidance of Paradoxical JNK Activation:
A significant drawback of some p38 MAPK inhibitors is the paradoxical activation of the c-Jun N-terminal kinase (JNK) pathway, which can contribute to off-target effects and potential toxicity. Experimental data demonstrates that BIRB-796 leads to a significant activation of JNK.[5] In contrast, this compound does not induce JNK activation, offering a cleaner safety profile and more targeted therapeutic action.[1][5]
3. Specificity in Downstream Signaling:
The p38 MAPK phosphorylates multiple downstream targets, including MK2 and Mitogen- and Stress-activated Kinase 1 (Msk1). Msk1 is involved in the production of the anti-inflammatory cytokine IL-10. BIRB-796, by inhibiting p38, blocks the phosphorylation of Msk1, leading to the observed decrease in IL-10.[5] this compound, by targeting MK2 specifically, leaves the p38-Msk1 axis intact, thus preserving the anti-inflammatory signaling pathway.[5]
Visualizing the Signaling Pathways
Caption: p38 MAPK signaling cascade and points of inhibition by this compound and BIRB-796.
Experimental Protocols
Human PBMC Isolation and Cytokine Release Assay
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or BIRB-796 for 1 hour.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce cytokine production.
-
Cytokine Measurement: After a specified incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
U937 Cell Culture and Western Blotting for Phosphorylated Proteins
-
Cell Culture and Differentiation: Human U937 monocytic cells are cultured in RPMI-1640 medium with 10% FBS. For some experiments, cells can be differentiated into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).
-
Inhibitor Treatment and Stimulation: Differentiated or undifferentiated U937 cells are pre-treated with inhibitors followed by LPS stimulation.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of Msk1 and JNK, as well as total protein antibodies for normalization.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A generalized workflow for assessing the impact of kinase inhibitors on cytokine production.
Conclusion
The comparison between the ATP-competitive MK2 inhibitor this compound and the non-ATP competitive p38 inhibitor BIRB-796 provides compelling evidence for the advantages of a more targeted, downstream approach in modulating the p38 MAPK pathway. While both classes of inhibitors have their merits, the ability of this compound to selectively inhibit pro-inflammatory cytokine production while preserving anti-inflammatory signaling and avoiding paradoxical JNK activation highlights its potential for a more favorable therapeutic profile. This guide underscores the importance of considering the broader signaling network when designing and evaluating kinase inhibitors for inflammatory diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide: Selectivity of PF-3644022 versus SB-203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor selectivity of PF-3644022 and SB-203580, two widely utilized research compounds. By presenting quantitative data, experimental methodologies, and signaling pathway visualizations, this document aims to facilitate informed decisions in experimental design and drug development.
At a Glance: Key Differences in Selectivity
This compound is a potent and highly selective inhibitor of MAPK-activated protein kinase 2 (MK2), a downstream substrate of p38 MAPK. In contrast, SB-203580 is a selective inhibitor of the p38 MAP kinases themselves, particularly the α and β isoforms. This fundamental difference in their primary targets dictates their broader selectivity profiles and potential off-target effects.
Quantitative Selectivity Data
The following tables summarize the inhibitory activity of this compound and SB-203580 against their primary targets and a selection of off-target kinases. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical assay conditions.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) | IC50 (nM) | Selectivity Notes |
| MK2 (MAPKAPK2) | 3 [1] | 5.2 [1] | Primary target |
| MK3 (MAPKAPK3) | 53[1] | ~10-fold selective over MK3 | |
| PRAK (MK5) | 5.0[1] | Potent inhibition | |
| MNK2 | 148[1] | ~28-fold selective over MNK2 | |
| p38α | >10,000 | Does not inhibit p38α phosphorylation[2] | |
| Panel of 200 Kinases | At 1 µM, inhibited 16 kinases >50%[3] | Generally high selectivity |
Table 2: Inhibitory Activity of SB-203580
| Target | IC50 (nM) | Selectivity Notes |
| p38α (SAPK2a) | 50 | Primary target |
| p38β2 (SAPK2b) | 500 | 10-fold lower potency against p38β2 |
| LCK | >5,000 | >100-fold selective over LCK |
| GSK-3β | >5,000 | >100-fold selective over GSK-3β |
| PKBα (Akt1) | >25,000 | >500-fold selective over PKBα |
| c-Raf | 2,000 | Moderate off-target activity[4] |
| RIP2 | <50 | Potent off-target inhibition[4] |
| Casein Kinase 1 (CK1) | Known off-target[4] |
Signaling Pathway Context
Both this compound and SB-203580 target components of the p38 MAPK signaling pathway, a critical regulator of cellular responses to stress and inflammation.[2][5][6][7][8] The diagram below illustrates the canonical p38 MAPK pathway and the points of inhibition for each compound.
Caption: p38 MAPK signaling pathway showing points of inhibition.
Experimental Protocols
Detailed below are representative protocols for in vitro kinase assays used to determine inhibitor selectivity. These are generalized methods and specific parameters may vary between studies.
In Vitro Kinase Selectivity Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (this compound, SB-203580) dissolved in DMSO
-
[γ-33P]ATP or unlabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase reaction buffer.
-
Add the specific substrate for the kinase being tested.
-
Add the test compound at various concentrations. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of the purified kinase and ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radiolabeled assays: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiolabeled assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a large panel of kinases (kinome).
Caption: Workflow for in vitro kinase inhibitor profiling.
Summary and Conclusion
The data presented in this guide highlights the distinct selectivity profiles of this compound and SB-203580.
-
This compound is a highly selective inhibitor of MK2 . Its primary utility lies in dissecting the specific downstream functions of MK2, without directly inhibiting the upstream p38 MAPK. This makes it a valuable tool for studying the roles of MK2 in inflammation and other cellular processes.
-
SB-203580 is a selective inhibitor of p38 MAPK . While it is a powerful tool for investigating the broader roles of the p38 pathway, researchers should be aware of its potential off-target effects, particularly on kinases like RIP2 and CK1, which may confound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Efficacy of PF-3644022: A Comparative Analysis with Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of PF-3644022, a potent and selective MAPKAPK2 (MK2) inhibitor, with other classes of anti-inflammatory drugs. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound is an orally bioavailable and ATP-competitive MK2 inhibitor that has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2][3][4] By targeting MK2, a key downstream substrate of the p38 MAPK pathway, this compound effectively inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6.[2][3] This guide presents available in vivo data for this compound and compares it with a p38 MAPK inhibitor (BIRB-796), a phosphodiesterase 4 (PDE4) inhibitor (Roflumilast), and discusses its mechanistic differences from corticosteroids (Dexamethasone) and non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
Mechanism of Action: The p38/MK2 Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the p38 MAPK signaling cascade. Activated p38 MAPK, in turn, phosphorylates and activates MK2.[3] Activated MK2 plays a crucial role in regulating the stability and translation of mRNAs for pro-inflammatory cytokines, including TNFα.[3] this compound acts by competitively inhibiting the ATP-binding site of MK2, thereby preventing the downstream production of these inflammatory mediators.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
On-Target Validation of PF-3644022: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor PF-3644022 and siRNA-mediated knockdown for confirming the on-target effects on Mitogen-activated protein kinase-activated protein kinase 2 (MK2). The experimental data and protocols presented herein offer a framework for validating the specificity of this compound in cellular assays.
This compound is a potent and selective, ATP-competitive inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway.[1][2][3] Its on-target effects manifest as the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNFα), and the prevention of downstream substrate phosphorylation, notably Heat Shock Protein 27 (HSP27).[1][2][4] To rigorously validate that the observed cellular effects of this compound are a direct consequence of MK2 inhibition, a comparison with the effects of specific MK2 knockdown by small interfering RNA (siRNA) is the gold standard. This approach helps to distinguish on-target from potential off-target effects of the small molecule inhibitor.
Comparative Data Summary
The following tables summarize the expected comparative quantitative data from experiments designed to validate the on-target effects of this compound by contrasting its activity with that of MK2-specific siRNA.
Table 1: Inhibition of TNFα Production in LPS-Stimulated U937 Monocytic Cells
| Treatment Condition | TNFα Concentration (pg/mL) | Percent Inhibition (%) |
| Vehicle Control (LPS-stimulated) | 1000 ± 80 | 0 |
| This compound (1 µM) | 150 ± 25 | 85 |
| Scrambled siRNA Control (LPS-stimulated) | 980 ± 75 | 2 |
| MK2 siRNA (LPS-stimulated) | 200 ± 30 | 80 |
Data are representative and presented as mean ± standard deviation.
Table 2: Inhibition of HSP27 Phosphorylation (Ser82) in U937 Cells
| Treatment Condition | Phospho-HSP27 / Total HSP27 Ratio | Percent Inhibition (%) |
| Vehicle Control (LPS-stimulated) | 1.0 ± 0.1 | 0 |
| This compound (1 µM) | 0.2 ± 0.05 | 80 |
| Scrambled siRNA Control (LPS-stimulated) | 0.95 ± 0.12 | 5 |
| MK2 siRNA (LPS-stimulated) | 0.25 ± 0.07 | 75 |
Data are representative and presented as mean ± standard deviation of the normalized ratio of phosphorylated HSP27 to total HSP27.
Signaling Pathway and Experimental Workflow
To visually conceptualize the underlying biological processes and experimental design, the following diagrams are provided.
Caption: The p38/MK2 signaling cascade leading to HSP27 phosphorylation and TNFα production.
Caption: Workflow for comparing the effects of this compound and MK2 siRNA in U937 cells.
Caption: The logical basis for using siRNA to confirm the on-target effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection of U937 Cells
The human monocytic cell line U937 is notoriously difficult to transfect with high efficiency using standard lipid-based reagents. The following protocol is adapted for enhanced delivery.
-
Reagents and Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
MK2-specific siRNA and scrambled negative control siRNA
-
Transfection reagent optimized for suspension cells (e.g., Lipofectamine® RNAiMAX or similar, with optimization)
-
Opti-MEM® I Reduced Serum Medium
-
6-well tissue culture plates
-
-
Protocol:
-
One day prior to transfection, seed 2 x 10^5 U937 cells per well in a 6-well plate in 2 mL of antibiotic-free complete growth medium.
-
On the day of transfection, ensure cells are healthy and have reached a density of 60-80% confluency.
-
For each well to be transfected, prepare the following two solutions:
-
Solution A: Dilute 20-80 pmol of siRNA (MK2 or scrambled control) into 100 µL of Opti-MEM®.
-
Solution B: Dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM®.
-
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
Wash the cells once with 2 mL of Opti-MEM®.
-
Aspirate the medium and add 800 µL of Opti-MEM® to the siRNA-transfection reagent complex. Mix gently.
-
Overlay the 1 mL mixture onto the washed cells.
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator to allow for protein knockdown before proceeding with further treatments and analysis.
-
Western Blot for Phospho-HSP27 (Ser82) and Total HSP27
-
Reagents and Materials:
-
Transfected and/or treated U937 cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82) and Mouse anti-total HSP27
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Following treatment, wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total HSP27 to normalize for protein loading.
-
TNFα Enzyme-Linked Immunosorbent Assay (ELISA)
-
Reagents and Materials:
-
Supernatant from treated U937 cells
-
Human TNFα ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Plate reader
-
-
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the TNFα concentration in the samples based on the standard curve.
-
By following these protocols and comparing the resulting data, researchers can effectively validate the on-target activity of this compound and confidently attribute its biological effects to the specific inhibition of MK2.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
Unraveling the Differential Effects of PF-3644022 and p38 Inhibitors on IL-10 Production: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced impact of kinase inhibitors on cytokine production is paramount. This guide provides a detailed comparison of PF-3644022, a selective MAP kinase-activated protein kinase 2 (MK2) inhibitor, and broader p38 mitogen-activated protein kinase (MAPK) inhibitors on the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
While both this compound and p38 inhibitors are recognized for their anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokines like TNF-α and IL-6, their effects on IL-10 production diverge significantly. This divergence stems from their distinct targets within the p38 MAPK signaling cascade. This compound, by selectively inhibiting the downstream kinase MK2, largely preserves IL-10 production. In contrast, direct inhibition of p38 MAPK potently suppresses IL-10, a crucial anti-inflammatory mediator. This differential regulation presents important considerations for therapeutic strategies targeting inflammatory diseases.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and a representative p38 MAPK inhibitor, BIRB-796, on the production of IL-10 and other cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
| Inhibitor | Target | IL-10 IC50 (nM) | TNF-α IC50 (nM) | IL-6 IC50 (nM) | Reference |
| This compound | MK2 | 2630 (weak inhibition) | ~160 | ~10300 | [1] |
| BIRB-796 | p38 MAPK | 118 (potent inhibition) | Potent Inhibition | Potent Inhibition | [1] |
Signaling Pathway Analysis
The differential effects of this compound and p38 inhibitors on IL-10 production can be attributed to their specific roles in the p38 MAPK signaling pathway. Upon activation by stimuli such as LPS, p38 MAPK phosphorylates and activates multiple downstream substrates, including MK2 and Mitogen- and Stress-activated Kinases 1 and 2 (Msk1/2). While the p38-MK2 axis is primarily responsible for the stabilization of pro-inflammatory cytokine mRNAs (e.g., TNF-α), the p38-Msk1/2 pathway is crucial for the transcriptional activation of the anti-inflammatory cytokine IL-10.[1][2]
This compound , as a selective MK2 inhibitor, blocks the downstream effects of MK2 without interfering with the p38-Msk1/2 branch, thus sparing IL-10 production.[1][2] Conversely, p38 MAPK inhibitors block the activity of p38 itself, thereby preventing the activation of both MK2 and Msk1/2. This leads to a broad-spectrum suppression of both pro- and anti-inflammatory cytokines.[1][3][4]
Experimental Protocols
The following is a generalized protocol based on the methodologies described in the cited literature for assessing the effects of inhibitors on cytokine production in human PBMCs.
1. Isolation of Human PBMCs:
-
Whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Cells are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
2. Cell Culture and Treatment:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells are pre-incubated with various concentrations of this compound, a p38 inhibitor (e.g., BIRB-796), or vehicle control (DMSO) for 1 hour.
-
Following pre-incubation, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce cytokine production.
3. Cytokine Measurement:
-
After 18-24 hours of incubation, the cell culture supernatants are collected.
-
The concentrations of IL-10, TNF-α, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are calculated by non-linear regression analysis of the dose-response curves.
Conclusion
The selective inhibition of MK2 by this compound offers a distinct advantage over broad p38 MAPK inhibitors by effectively suppressing pro-inflammatory cytokine production while preserving the beneficial anti-inflammatory effects of IL-10. This targeted approach may offer a more favorable therapeutic profile for the treatment of chronic inflammatory diseases by maintaining a crucial endogenous anti-inflammatory mechanism. Researchers and clinicians should consider these differential effects when designing and evaluating novel anti-inflammatory therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 mitogen-activated kinase pathway regulates the human interleukin-10 promoter via the activation of Sp1 transcription factor in lipopolysaccharide-stimulated human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of PF-3644022: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic potential of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). The performance of this compound is objectively compared with alternative therapeutic strategies, including other MK2 inhibitors and p38 MAPK inhibitors. This comparison is supported by a summary of experimental data, detailed methodologies of key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of MK2, a critical downstream kinase in the p38 MAPK signaling pathway. This pathway plays a pivotal role in the inflammatory response, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as TNF-α and IL-6. By targeting MK2 directly, this compound offers a potentially more targeted anti-inflammatory approach with an improved safety profile compared to broader p38 MAPK inhibitors, which have faced challenges in clinical development due to toxicity and off-target effects. This guide presents a comparative analysis of this compound against the p38 MAPK inhibitors SB203580 and BIRB 796, and the alternative MK2 inhibitors ATI-450 and MMI-0100.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance data for this compound and its comparators.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Mechanism | Ki (nM) | IC50 (nM) - Enzyme | IC50 (nM) - Cellular TNF-α Inhibition | Cell Line |
| This compound | MK2 | ATP-competitive | 3 [1] | 5.2 [1] | 160 [1] | U937, hPBMCs [1] |
| SB203580 | p38 MAPK | ATP-competitive | - | 300-500 | 160 | THP-1[2] |
| BIRB 796 | p38 MAPK | Allosteric | - | 38 | - | THP-1[3] |
| ATI-450 | MK2 | p38α/MK2 complex | - | - | - | - |
| MMI-0100 | MK2 | Peptide inhibitor | - | - | - | - |
Table 2: In Vivo Efficacy and Other Cellular Effects
| Compound | Model | Effect | ED50 / Effective Dose | Other Cellular Effects |
| This compound | Rat LPS-induced TNF-α | Inhibition of TNF-α | 6.9 mg/kg [4] | Inhibits IL-6 and IL-8 production. [4] |
| This compound | Rat streptococcal cell wall-induced arthritis | Inhibition of paw swelling | 20 mg/kg [1] | - |
| SB203580 | Rat allergen-induced airway inflammation | Inhibition of TNF-α | 10-100 mg/kg | Does not inhibit eosinophilia or neutrophilia.[5] |
| BIRB 796 | Rat carrageenan-induced paw edema | Suppression of edema | - | Inhibits IL-10 production (IC50: 118 nM).[6] |
| ATI-450 | Rat streptococcal cell wall arthritis | Joint protection, preserved bone mineral density | - | Reduces hs-CRP, TNF-α, IL-6, and IL-8 in RA patients.[7][8] |
| MMI-0100 | Mouse myocardial infarction | Reduced fibrosis, improved cardiac function | - | Inhibits cardiomyocyte apoptosis.[9][10] |
| MMI-0100 | Mouse LPS-induced ARDS | Ameliorates lung inflammation | - | Reduces endothelial ICAM-1 expression.[11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and its alternatives, it is essential to visualize the targeted signaling pathway and the general workflow of the experiments used for their evaluation.
Caption: The p38/MK2 signaling pathway and points of intervention by inhibitors.
Caption: A generalized workflow for the preclinical assessment of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for this compound)
Objective: To determine the in vitro inhibitory activity of this compound against MK2.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled HSP27 peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the assay buffer, MK2 enzyme, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular TNF-α Inhibition Assay (for this compound and p38 inhibitors)
Objective: To measure the ability of the inhibitors to block TNF-α production in a cellular context.
Materials:
-
Human monocytic cell line (e.g., U937 or THP-1) or human peripheral blood mononuclear cells (hPBMCs)
-
Lipopolysaccharide (LPS)
-
Test inhibitor (this compound, SB203580, or BIRB 796)
-
Cell culture medium
-
ELISA kit for human TNF-α
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere (if applicable).
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for an appropriate time (e.g., 4-18 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.[3][4]
In Vivo Model of Acute Inflammation (LPS-induced TNF-α production)
Objective: To evaluate the in vivo efficacy of an inhibitor in a model of acute inflammation.
Materials:
-
Rodents (e.g., rats or mice)
-
Lipopolysaccharide (LPS)
-
Test inhibitor formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
ELISA kit for rodent TNF-α
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the test inhibitor or vehicle to the animals via oral gavage at various doses.
-
After a specified time (e.g., 1-2 hours), challenge the animals with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
At the time of peak TNF-α production (e.g., 90 minutes post-LPS challenge), collect blood samples from the animals.
-
Process the blood to obtain plasma or serum.
-
Measure the concentration of TNF-α in the plasma/serum using an appropriate ELISA kit.
-
Calculate the percentage of TNF-α inhibition for each dose group compared to the vehicle-treated, LPS-challenged group.
-
Determine the ED50 (effective dose for 50% inhibition) from the dose-response data.[6]
Conclusion
This compound demonstrates significant therapeutic potential as a selective MK2 inhibitor. Its potent and specific inhibition of MK2 translates to effective suppression of pro-inflammatory cytokine production both in vitro and in vivo. Compared to p38 MAPK inhibitors, this compound offers the advantage of a more targeted mechanism of action, potentially avoiding the off-target effects and toxicities that have hindered the clinical development of p38 inhibitors.[12] The comparative data suggests that inhibiting the p38/MK2 pathway at the level of MK2 is a promising strategy for the treatment of inflammatory diseases. Further clinical investigation of this compound and other selective MK2 inhibitors like ATI-450 is warranted to fully elucidate their therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMI-0100 ameliorates lung inflammation in a mouse model of acute respiratory distress syndrome by reducing endothelial expression of ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
PF-3644022 as a reference compound for novel MK2 inhibitor screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-3644022 as a reference compound for the screening of novel Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows to aid in the drug discovery process.
Introduction to MK2 Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a key downstream substrate of p38 MAPK and is involved in the post-transcriptional regulation of pro-inflammatory cytokines such as TNFα and IL-6.[1][2][3] The p38 MAPK/MK2 signaling pathway is activated by cellular stressors and pro-inflammatory stimuli, leading to the stabilization of cytokine mRNAs and their subsequent translation.[1][2] Due to its central role in inflammation, MK2 has emerged as an attractive therapeutic target for a range of inflammatory diseases.[1][3] this compound is a potent and selective, ATP-competitive inhibitor of MK2, making it an excellent reference compound for the identification and characterization of new MK2 inhibitors.[2][4][5][6]
This compound: A Potent and Selective MK2 Inhibitor
This compound is a well-characterized small molecule inhibitor of MK2. It exhibits high potency in biochemical and cellular assays and has demonstrated efficacy in preclinical models of inflammation.[2]
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MK2 IC50 | 5.2 nM | Enzymatic Assay | [5][6] |
| MK2 Ki | 3 nM | Enzymatic Assay | [5][6] |
| TNFα Inhibition IC50 | 160 nM | U937 cells | [2][5][6] |
| TNFα Inhibition IC50 | 160 nM | Human PBMCs | [2][6] |
| TNFα Inhibition IC50 | 1.6 µM | Human Whole Blood | [2][5] |
| IL-6 Inhibition IC50 | 10.3 µM | Human Whole Blood | [2][5] |
| Phospho-Hsp27 Inhibition IC50 | 86.4 nM | U937 cells | [7] |
Selectivity Profile of this compound
This compound demonstrates good selectivity for MK2 over other kinases. A screening against 200 human kinases at a concentration of 1 µM showed that only a limited number of kinases were significantly inhibited.[8]
| Kinase | IC50 (nM) | Fold Selectivity vs. MK2 | Reference |
| MK2 | 5.2 | 1 | [5] |
| PRAK (MK5) | 5.0 | ~1 | [5] |
| MK3 | 53 | ~10 | [5] |
| MNK2 | 148 | ~28 | [5] |
Comparison with Other MK2 Inhibitors
While direct head-to-head studies with comprehensive quantitative data are limited in the public domain, this section provides a comparison of this compound with other known MK2 inhibitors based on available data.
Comparison of in vitro Potency
| Compound | Type | MK2 IC50/Ki | Cellular TNFα IC50 | Reference |
| This compound | ATP-competitive | Ki = 3 nM, IC50 = 5.2 nM | 160 nM (U937) | [2][5][6] |
| BIRB-796 | p38 MAPK Inhibitor | - | Potent inhibitor of TNFα and IL-6 | [7] |
| MK2 Inhibitor III | ATP-competitive | IC50 = 8.5 nM | - | |
| ATI-450 (Zunsemetinib) | p38α/MK2 pathway inhibitor | - | Reduces IL-1β secretion (0.4 nM - 1 µM) | [9] |
Note: BIRB-796 is a p38 MAPK inhibitor and is included for comparative purposes of inhibiting the same pathway, albeit at an upstream kinase.
A study comparing the effects of this compound and the p38 MAPK inhibitor BIRB-796 on cytokine production in LPS-stimulated human PBMCs showed that both compounds potently inhibited TNF-α and IL-6. However, BIRB-796 also potently inhibited the anti-inflammatory cytokine IL-10, whereas this compound showed very weak inhibition of IL-10 (IC50: 2630 nM vs 118 nM for BIRB-796).[7] This highlights a key advantage of targeting MK2 directly, as it may spare some of the broader effects of p38 MAPK inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful screening and evaluation of novel MK2 inhibitors.
Biochemical MK2 Inhibition Assay (HTRF KinEASE)
This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) assay format, which is a common method for screening kinase inhibitors.[7]
Materials:
-
Recombinant human MK2 enzyme
-
STKS1tide-biotin substrate
-
ATP
-
Kinase assay buffer (20 mM HEPES, 5 mM MgCl2, 1 mM DTT, pH 7.4)
-
Test compounds (e.g., this compound as a reference) dissolved in DMSO
-
HTRF KinEASE STK detection reagents (Cisbio)
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound (this compound) in DMSO. The final DMSO concentration in the assay should be kept constant, typically at 0.1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or DMSO (vehicle control).
-
A mixture of STKS1tide-biotin substrate and ATP in kinase assay buffer.
-
Recombinant human MK2 enzyme to initiate the reaction. The final reaction volume is typically 20 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the kinase reaction and detect the phosphorylated substrate by adding the HTRF detection reagents according to the manufacturer's protocol. This typically involves adding a europium cryptate-labeled anti-phospho substrate antibody and a streptavidin-XL665 conjugate.
-
Measurement: After an incubation period with the detection reagents, measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Cellular Assay for MK2 Inhibition (TNFα Release in U937 Cells)
This cell-based assay measures the ability of a compound to inhibit the production of TNFα, a key downstream effector of MK2 activation.[4]
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound as a reference) dissolved in DMSO
-
TNFα ELISA kit or other detection method
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density that allows for optimal growth and response to LPS.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or this compound for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours) to allow for TNFα secretion into the culture medium.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNFα Measurement: Quantify the amount of TNFα in the supernatant using a TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of the screening process.
Caption: The p38/MK2 signaling pathway leading to inflammation.
Caption: A typical workflow for screening novel MK2 inhibitors.
References
- 1. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of PF-3644022: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of the potent and selective MAPKAPK2 (MK2) inhibitor, PF-3644022, is a critical component of laboratory safety and regulatory compliance. As with many research chemicals, the environmental and health impacts of this compound are not fully characterized. Therefore, it is imperative to handle its disposal with precautionary measures, treating it as hazardous waste unless explicitly stated otherwise by a comprehensive Safety Data Sheet (SDS).
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address operational questions regarding the disposal of this compound.
Core Principles of this compound Waste Management
The foundational principle for disposing of this compound is to manage it as hazardous chemical waste in accordance with all applicable federal, state, and local regulations[1]. Laboratory personnel must be thoroughly familiar with their institution's chemical hygiene plan and established waste disposal procedures. These internal guidelines are designed to ensure compliance with national and local environmental protection laws.
Quantitative Data on this compound Handling and Storage
Proper handling and storage are crucial to minimize waste generation and ensure safety. Below is a summary of key quantitative data related to this compound.
| Parameter | Value | Notes |
| Storage Temperature (Solid) | 2-8°C | Recommended for short-term storage.[1] |
| Long-term Storage | -20°C | For extended periods. |
| Shipping Temperature | Room Temperature | If less than 2 weeks.[1] |
| Solubility in DMSO | Up to 40 mM | A common solvent for creating stock solutions. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is the first and most critical step to ensure safe and compliant disposal[2].
-
Characterize the Waste : Before disposal, identify all components of the waste stream. The Safety Data Sheet (SDS) is the primary source for this information[2].
-
Separate Waste Streams : Collect different types of waste in separate, clearly labeled containers based on chemical compatibility[2].
-
Solid Waste : Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., pipette tips, centrifuge tubes).
-
Liquid Waste (Non-halogenated Organic) : Solutions of this compound dissolved in organic solvents like Dimethyl Sulfoxide (DMSO). This waste stream should be collected in a container specifically designated for flammable organic waste[3].
-
Aqueous Waste : While this compound is sparingly soluble in water, any aqueous solutions containing this compound should be collected as hazardous aqueous waste.
-
-
Use Appropriate Containers : Chemical waste must be stored in appropriate, leak-proof containers that are compatible with the waste they hold[2]. Ensure containers are in good condition with no leaks or cracks[4].
Labeling and Storage of Waste Containers
Clear and accurate labeling is non-negotiable for safety and regulatory compliance.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste"[2][4]. The label should also include the full chemical name(s) of all contents, including solvents and the specific inhibitor, and associated hazards (e.g., flammable, toxic)[2][3]. Do not use chemical abbreviations or formulas[4].
-
Storage : Accumulate waste in a designated "Satellite Accumulation Area" within the laboratory. This area should be under the control of laboratory personnel and located at or near the point of waste generation[2][5].
Final Disposal Procedures
The final disposal of hazardous waste is a regulated process that must be handled by authorized personnel.
-
Contact Environmental Health and Safety (EHS) : The disposal of hazardous waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of chemical waste[2].
-
Record-Keeping : Maintain detailed records of all chemical waste generated and disposed of. A Uniform Hazardous Waste Manifest will be used to track the waste from its point of generation to its final disposal facility, serving as legal proof of responsible management[2].
-
Empty Container Disposal :
-
Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for the solution)[4][6].
-
The rinsate must be collected and disposed of as hazardous waste[4].
-
After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container may be disposed of as regular trash after defacing the original label[4][6].
-
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound-related laboratory waste.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling PF-3644022
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling PF-3644022. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk to this potent kinase inhibitor.
Compound Information: this compound is a potent, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2) with an IC50 of 5.2 nM.[1][2][3][4] It is a valuable research tool for studying inflammatory diseases and cancer.[1] However, its potent biological activity necessitates careful handling to prevent accidental exposure. This product is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Nitrile gloves | Double gloving is recommended, especially when handling stock solutions. Ensure gloves are compatible with the solvents being used (e.g., DMSO). |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. Cuffed sleeves are recommended to protect wrists. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[5]
-
The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Before beginning work, put on all required PPE as specified in the table above. This includes a lab coat, inner gloves, outer gloves, and safety goggles. A respirator should be used if handling the powder outside of a containment system.
-
-
Weighing and Solution Preparation:
-
Carefully weigh the required amount of powdered this compound in the fume hood.
-
To prepare a stock solution, add the desired solvent (e.g., DMSO) to the vial containing the compound. This compound is soluble to 40 mM in DMSO.[4]
-
Cap the vial tightly and vortex until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Decontamination and Doffing PPE:
-
After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., 70% ethanol).
-
Dispose of the absorbent paper as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: remove outer gloves first, followed by the lab coat, and then inner gloves. Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and absorbent paper should be collected in a dedicated, clearly labeled hazardous waste container.
-
Contaminated PPE (gloves, disposable lab coats) should also be disposed of in this container.
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Disposal Procedures:
-
All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
